ALDH1A inhibitor 673A
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-11-12-5-7-15(8-6-12)16-9-13-3-1-2-4-14(13)10-16/h1-8,11H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAVXYHVHQTGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Isoindolin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable two-step synthesis protocol for 4-(isoindolin-2-yl)benzaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the initial formation of a phthalimide intermediate, followed by its reduction to the desired isoindoline derivative. This document details the experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow.
Synthesis Overview
The synthesis of 4-(isoindolin-2-yl)benzaldehyde is most effectively achieved through a two-step process:
-
Step 1: Synthesis of 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde. This step involves the condensation reaction between phthalic anhydride and 4-aminobenzaldehyde to form the corresponding N-substituted phthalimide.
-
Step 2: Reduction of 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde. The phthalimide intermediate is subsequently reduced to the target compound, 4-(isoindolin-2-yl)benzaldehyde.
The overall reaction scheme is presented below:
Figure 1: Overall two-step synthesis of 4-(isoindolin-2-yl)benzaldehyde.
Experimental Protocols
Step 1: Synthesis of 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde
This procedure outlines the synthesis of the phthalimide intermediate via the condensation of phthalic anhydride and 4-aminobenzaldehyde.
Reaction:
Figure 2: Reaction scheme for the synthesis of the phthalimide intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Phthalic Anhydride | 148.12 | 10 | 1.48 g |
| 4-Aminobenzaldehyde | 121.14 | 10 | 1.21 g |
| Glacial Acetic Acid | 60.05 | - | 40 mL |
Procedure:
-
A mixture of phthalic anhydride (10 mmol) and 4-aminobenzaldehyde (10 mmol) in glacial acetic acid (40 ml) is heated at reflux.[1]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (typically after several hours), the reaction mixture is allowed to cool to room temperature.
-
The cooled mixture is then poured into crushed ice, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Characterization Data for 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde:
| Property | Value |
| Molecular Formula | C₁₅H₉NO₃ |
| Molecular Weight | 251.24 g/mol |
| Melting Point | 180-182 °C |
| Appearance | White solid |
Step 2: Reduction of 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde
This protocol describes the reduction of the phthalimide intermediate to the final product, 4-(isoindolin-2-yl)benzaldehyde, using diborane.
Reaction:
Figure 3: Reaction scheme for the reduction to the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde | 251.24 | 1 | 251 mg |
| Diborane solution in THF (1 M) | - | excess | To be determined |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | Sufficient volume |
| 0.1 N Hydrochloric Acid (HCl) | - | - | As needed |
| 1 N Sodium Hydroxide (NaOH) | 40.00 | - | As needed |
| Dichloromethane (CH₂Cl₂) | 84.93 | - | For extraction |
| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | - | For drying |
Procedure:
-
The N-substituted phthalimide, 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde, is dissolved in anhydrous tetrahydrofuran (THF).
-
An excess of a 1 M solution of diborane in THF is added to the solution.
-
The mixture is stirred for 72 hours at room temperature.
-
After the reaction period, the excess diborane is carefully decomposed by the dropwise addition of 0.1 N HCl until the pH reaches 2.
-
The mixture is stirred for an additional 2 hours.
-
The pH of the solution is then adjusted to 10 by the addition of 1 N NaOH.
-
The aqueous solution is extracted three times with dichloromethane.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is evaporated under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel.
Expected Yield and Characterization Data for 4-(isoindolin-2-yl)benzaldehyde:
A similar reduction of an N-substituted phthalimide using this method has been reported to yield the corresponding isoindoline in 90% yield.
| Property | Value |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| Purity (Expected) | >95% (after purification) |
Workflow and Process Visualization
To provide a clearer understanding of the laboratory procedures, the following workflow diagrams have been generated.
Figure 4: Detailed experimental workflow for the two-step synthesis.
Alternative Synthesis Route: Buchwald-Hartwig Amination
While the two-step synthesis is a robust method, an alternative direct approach is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction could potentially form the C-N bond between isoindoline and an aryl halide, such as 4-bromobenzaldehyde, in a single step.
Figure 5: Conceptual reaction scheme for a direct Buchwald-Hartwig amination.
Safety Considerations
-
Diborane: Diborane is a toxic and flammable gas. It should be handled with extreme caution in a well-ventilated fume hood. Solutions of diborane in THF are also flammable.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed, including the use of PPE, working in a well-ventilated area, and proper waste disposal.
This technical guide provides a solid foundation for the synthesis of 4-(isoindolin-2-yl)benzaldehyde. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and scale requirements.
References
An In-depth Technical Guide to 4-(Isoindolin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and potential biological activities of 4-(Isoindolin-2-yl)benzaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules, including isoindoline derivatives and substituted benzaldehydes, to offer well-founded estimations and protocols. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Introduction
4-(Isoindolin-2-yl)benzaldehyde is a unique organic molecule that incorporates both an isoindoline moiety and a benzaldehyde functional group. The isoindoline scaffold is a key structural component in a variety of biologically active compounds and approved drugs, exhibiting a wide range of pharmacological effects including anti-inflammatory, analgesic, and neuroprotective activities.[1][2][3] The benzaldehyde group serves as a versatile synthetic handle for the construction of more complex molecular architectures, such as Schiff bases, and can also contribute to the molecule's overall biological profile. The strategic combination of these two pharmacophores suggests that 4-(Isoindolin-2-yl)benzaldehyde could be a valuable building block for the development of novel therapeutic agents and functional materials.[4]
Physicochemical Properties
Table 1: Physicochemical Properties of 4-(Isoindolin-2-yl)benzaldehyde and Related Compounds
| Property | 4-(Isoindolin-2-yl)benzaldehyde (Predicted/Estimated) | 4-(Morpholin-4-yl)benzaldehyde[5] | 4-(Pyrrolidin-1-yl)benzaldehyde[6][7] | Isoindoline[8] |
| Molecular Formula | C₁₅H₁₃NO | C₁₁H₁₃NO₂ | C₁₁H₁₃NO | C₈H₉N |
| Molecular Weight ( g/mol ) | 223.27 | 191.23 | 175.23 | 119.16 |
| Melting Point (°C) | 75-85 (Estimated) | 65-69 | 81-87 | Not Available |
| Boiling Point (°C) | > 350 (Estimated) | 365.5 ± 37.0 | 329.4 ± 25.0 | Not Available |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Soluble in Methanol | Not specified | Not Available |
| LogP (Predicted) | 2.8 - 3.2 | 0.8 | Not specified | 0.9 |
| Appearance | Pale yellow to orange solid (Predicted) | Light yellow to yellow to orange powder/crystal | Pale yellow powder | Not Available |
Note: Predicted values were generated using computational models and estimations based on structurally related compounds. Experimental verification is required.
Synthesis and Experimental Protocols
A plausible and efficient synthetic route for the preparation of 4-(Isoindolin-2-yl)benzaldehyde involves the N-arylation of isoindoline with 4-fluorobenzaldehyde. This method is a common and effective way to form N-aryl bonds.
Proposed Synthetic Pathway
The proposed synthesis is a nucleophilic aromatic substitution reaction. The nitrogen atom of isoindoline acts as a nucleophile, attacking the electron-deficient aromatic ring of 4-fluorobenzaldehyde at the carbon atom bearing the fluorine atom. The reaction is typically facilitated by a base to deprotonate the isoindoline nitrogen, increasing its nucleophilicity, and is carried out in a high-boiling polar aprotic solvent.
Caption: Proposed synthesis of 4-(Isoindolin-2-yl)benzaldehyde.
Detailed Experimental Protocol
This protocol is a general procedure adapted from the synthesis of similar N-aryl amines.[9]
Materials:
-
Isoindoline
-
4-Fluorobenzaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isoindoline (1.0 eq.), 4-fluorobenzaldehyde (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to isoindoline.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-(Isoindolin-2-yl)benzaldehyde.
Characterization
The structure of the synthesized compound should be confirmed by standard spectroscopic methods:
-
¹H NMR: Expected signals would include aromatic protons from both the isoindoline and benzaldehyde moieties, a singlet for the aldehyde proton (~9.8-10.0 ppm), and singlets or multiplets for the benzylic protons of the isoindoline ring.
-
¹³C NMR: Aromatic carbons, a carbonyl carbon from the aldehyde group (~190 ppm), and aliphatic carbons from the isoindoline ring would be expected.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed. Fragmentation patterns may involve cleavage of the bond between the nitrogen and the phenyl ring.[10][11][12]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹) and C-H stretch (~2820 and 2720 cm⁻¹), as well as aromatic C-H and C=C stretches would be present.[13]
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for 4-(Isoindolin-2-yl)benzaldehyde, the isoindoline core is present in numerous compounds with significant pharmacological properties.[2][4][14] Derivatives of isoindoline and the closely related isoindolin-1,3-dione have been investigated for a variety of therapeutic applications.
Potential areas of interest for 4-(Isoindolin-2-yl)benzaldehyde include:
-
Neurodegenerative Diseases: Isoindoline-1,3-dione derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[15] Some derivatives also exhibit neuroprotective effects by modulating oxidative stress pathways, such as the NRF2 signaling pathway.[3]
-
Anti-inflammatory and Analgesic Activity: Certain N-substituted phthalimide (isoindoline-1,3-dione) derivatives have demonstrated potent anti-inflammatory and analgesic effects.[1]
-
Anticancer Activity: The isoindoline scaffold is a core component of several anticancer drugs. These compounds can exert their effects through various mechanisms, including inhibition of protein kinases and antiproliferative effects against various cancer cell lines.[16]
-
ADAMTS-4/5 Inhibition: Recently, isoindoline amide derivatives have been identified as potent inhibitors of ADAMTS-4/5, which are key enzymes in the degradation of cartilage in osteoarthritis.[17][18]
Hypothetical Signaling Pathway: NRF2-Mediated Antioxidant Response
Based on the neuroprotective effects of related isoindoline derivatives, a potential mechanism of action for 4-(Isoindolin-2-yl)benzaldehyde could involve the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
Caption: Hypothetical NRF2 signaling pathway activation.
Conclusion
4-(Isoindolin-2-yl)benzaldehyde represents a molecule of significant interest for medicinal chemistry and materials science. While direct experimental data is currently lacking, this technical guide provides a solid foundation for future research by offering estimated physicochemical properties, a detailed synthetic protocol, and a discussion of potential biological activities based on the well-established pharmacology of the isoindoline scaffold. The versatile nature of both the isoindoline and benzaldehyde moieties makes this compound a promising starting point for the synthesis of novel, biologically active molecules. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(1-PYRROLIDINO)BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Isoindoline | C8H9N | CID 422478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Morpholinobenzaldehyde | 1204-86-0 [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. whitman.edu [whitman.edu]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4-(Isoindolin-2-yl)benzaldehyde (CAS Number 109437-62-9): A Potent Pan-ALDH1A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Isoindolin-2-yl)benzaldehyde, also identified as ALDH1A inhibitor 673A, is a potent small molecule that demonstrates significant inhibitory activity against the aldehyde dehydrogenase 1A (ALDH1A) family of enzymes. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and mechanism of action, with a focus on its potential applications in oncology research and drug development. The information presented herein is compiled from publicly available scientific literature and chemical data sources.
Chemical and Physical Properties
4-(Isoindolin-2-yl)benzaldehyde is a solid organic compound with the molecular formula C₁₅H₁₃NO and a molecular weight of 223.27 g/mol . For ease of reference, its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 109437-62-9 | |
| Molecular Formula | C₁₅H₁₃NO | |
| Molecular Weight | 223.27 g/mol | |
| IUPAC Name | 4-(1,3-dihydro-2H-isoindol-2-yl)benzaldehyde | |
| Synonyms | This compound, ALDH1Ai 673A | [1][2] |
| Purity | ≥98% (commercially available) | |
| Solubility | Soluble to 50 mM in DMSO | |
| Storage Temperature | -20°C |
Synthesis
A generalized workflow for this proposed synthesis is depicted below.
Caption: Proposed synthetic workflow for 4-(Isoindolin-2-yl)benzaldehyde.
Biological Activity and Mechanism of Action
4-(Isoindolin-2-yl)benzaldehyde has been identified as a potent, pan-inhibitor of the ALDH1A subfamily of enzymes.[3] Its inhibitory activity has been quantified against the three main isoforms, demonstrating nanomolar efficacy.
| Target Enzyme | IC₅₀ (nM) | Reference |
| ALDH1A1 | 246 | [1][2][4] |
| ALDH1A2 | 230 | [1][2][4] |
| ALDH1A3 | 348 | [1][2][4] |
| ALDH2 | 14,000 | [1][4] |
The compound exhibits greater than 40-fold selectivity for the ALDH1A isoforms over the mitochondrial isoform ALDH2. This selectivity is a critical attribute for a research tool and potential therapeutic, as off-target inhibition of ALDH2 can lead to undesirable side effects.
The primary mechanism of action of 4-(Isoindolin-2-yl)benzaldehyde in cancer cells, particularly in ovarian cancer stem-like cells (CSCs), is the induction of a form of programmed cell death known as necroptosis.[2][3] This process is distinct from apoptosis and is characterized by cell swelling and lysis. The induction of necroptosis by this inhibitor is linked to the following downstream effects:
-
Induction of Mitochondrial Uncoupling Proteins (UCPs): Treatment with 4-(Isoindolin-2-yl)benzaldehyde leads to a significant increase in the expression of UCP1 and UCP3.[3]
-
Reduction in Oxidative Phosphorylation (OXPHOS): The compound causes a decrease in basal and spare respiratory capacity, as well as ATP production in high-grade serous ovarian cancer (HGSC) cells.[2][4]
-
Induction of DNA Damage: The inhibitor causes an accumulation of toxic aldehydes, leading to DNA double-strand breaks, as evidenced by an increase in γ-H2AX foci.[4][5]
This cascade of events ultimately leads to the preferential killing of CD133+ ovarian cancer stem-like cells.[3]
Caption: Signaling pathway of 4-(Isoindolin-2-yl)benzaldehyde in cancer stem-like cells.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of 4-(Isoindolin-2-yl)benzaldehyde.
ALDH1A Enzyme Inhibition Assay
This assay quantifies the inhibitory potency of the compound against purified ALDH1A enzymes.
Methodology:
-
Human ALDH1A1, ALDH1A2, and ALDH1A3 are purified as recombinant proteins.
-
The enzymatic reaction is typically performed at 25°C in a buffer solution (e.g., 25 mM BES buffer at pH 7.5).
-
The reaction mixture contains the purified enzyme (100–200 nM), NAD⁺ (200 µM), and the test compound at various concentrations.
-
The reaction is initiated by the addition of a substrate, such as propionaldehyde (100 µM).
-
The rate of NADH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
ALDEFLUOR Assay for Cellular ALDH Activity
This cell-based assay measures the intracellular ALDH activity.
Methodology:
-
Cancer cell lines (e.g., PEO1) are treated with 4-(Isoindolin-2-yl)benzaldehyde or a vehicle control for a specified period (e.g., 1-6 hours).[3]
-
The cells are then incubated with the ALDEFLUOR reagent, a fluorescent substrate for ALDH.
-
In the presence of active ALDH, the substrate is converted to a fluorescent product that is retained within the cells.
-
The fluorescence intensity of the cell population is measured by flow cytometry.
-
A specific ALDH inhibitor, such as diethylaminobenzaldehyde (DEAB), is used as a negative control to define the ALDH-negative population.
γ-H2AX Immunofluorescence for DNA Damage
This immunocytochemical method is used to detect DNA double-strand breaks.
Methodology:
-
Cells are cultured on coverslips or in microplates and treated with 4-(Isoindolin-2-yl)benzaldehyde at various concentrations and for different durations.
-
Following treatment, the cells are fixed with a solution such as 4% paraformaldehyde.
-
The fixed cells are permeabilized with a detergent (e.g., 0.5% Triton X-100) to allow antibody access to the nucleus.
-
The cells are then incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γ-H2AX).
-
After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
The cell nuclei are counterstained with a DNA dye such as DAPI.
-
The presence of distinct fluorescent foci (γ-H2AX foci) within the nuclei is visualized and quantified using fluorescence microscopy.
Caption: Experimental workflow for characterizing 4-(Isoindolin-2-yl)benzaldehyde.
In Vivo Efficacy
In preclinical studies using mouse xenograft models of human ovarian cancer (e.g., Ovsaho, HEY-1, and A2780 cell lines), 4-(Isoindolin-2-yl)benzaldehyde has demonstrated significant anti-tumor activity.[2] Daily intraperitoneal (i.p.) administration of the compound at doses ranging from 4 to 20 mg/kg for three weeks resulted in the inhibition of tumor growth.[2] Furthermore, the inhibitor has been shown to synergize with conventional chemotherapy, leading to tumor regression and, in some cases, eradication of tumors in vivo.[3]
| Parameter | Value | Reference |
| Animal Model | Mouse xenografts (various cell lines) | [2] |
| Dosage | 4-20 mg/kg, i.p., daily | [2] |
| Duration | 3 weeks | [2] |
| Effect | Inhibition of tumor growth | [2] |
Conclusion
4-(Isoindolin-2-yl)benzaldehyde is a valuable research tool for studying the role of ALDH1A enzymes in cancer biology, particularly in the context of cancer stem cells and therapeutic resistance. Its potent and selective inhibitory activity, coupled with its demonstrated in vitro and in vivo efficacy, makes it a promising lead compound for the development of novel anticancer agents. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its long-term toxicity, is warranted to fully assess its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Pan-ALDH1A Inhibitor Induces Necroptosis in Ovarian Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Aldehyde dehydrogenase inhibitors promote DNA damage in ovarian cancer and synergize with ATM/ATR inhibitors [thno.org]
In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Isoindolin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-(Isoindolin-2-yl)benzaldehyde (CAS: 109437-62-9). While a complete, publicly available, and assigned experimental spectrum has not been identified in peer-reviewed literature, a Certificate of Analysis from a commercial supplier confirms that the ¹H NMR data is consistent with the compound's structure[1]. This guide offers a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous structures.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 4-(Isoindolin-2-yl)benzaldehyde is predicted to exhibit distinct signals corresponding to the four unique proton environments in the molecule. The quantitative data, including predicted chemical shifts (δ), multiplicities, and integration values, are summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (Aldehyde) | 9.8 - 9.9 | Singlet (s) | - | 1H |
| H-b (Benzaldehyde Ring) | 7.8 - 7.9 | Doublet (d) | ~8.5 | 2H |
| H-e (Isoindoline Aromatic) | 7.2 - 7.4 | Multiplet (m) | - | 4H |
| H-c (Benzaldehyde Ring) | 6.8 - 7.0 | Doublet (d) | ~8.5 | 2H |
| H-d (Isoindoline Methylene) | 4.8 - 5.0 | Singlet (s) | - | 4H |
Visualization of Proton Environments
The following diagram illustrates the chemical structure of 4-(Isoindolin-2-yl)benzaldehyde with protons labeled according to the assignments in the data table.
Caption: Chemical structure of 4-(Isoindolin-2-yl)benzaldehyde with proton assignments.
Spectral Interpretation
The predicted ¹H NMR spectrum can be rationalized by analyzing the electronic environment of each proton group:
-
Aldehyde Proton (H-a): The proton attached to the carbonyl carbon is highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the C=O bond. This results in a characteristic singlet signal in the far downfield region of the spectrum, typically between 9.8 and 9.9 ppm.
-
Benzaldehyde Ring Protons (H-b and H-c): These four protons form an AA'BB' spin system, which often appears as two distinct doublets in para-substituted benzene rings.
-
The H-b protons , which are ortho to the electron-withdrawing aldehyde group, are deshielded and expected to resonate at a lower field (7.8 - 7.9 ppm).
-
Conversely, the H-c protons , which are ortho to the electron-donating nitrogen of the isoindoline group, are shielded. This causes a significant upfield shift to approximately 6.8 - 7.0 ppm. Both H-b and H-c will appear as doublets due to ortho-coupling with each other.
-
-
Isoindoline Methylene Protons (H-d): The four protons of the two methylene groups (CH₂) are chemically and magnetically equivalent due to free rotation and molecular symmetry. They are adjacent to a nitrogen atom and a benzene ring, placing them in the benzylic region. They are expected to produce a single, sharp singlet corresponding to four protons, predicted to be around 4.8 - 5.0 ppm.
-
Isoindoline Aromatic Protons (H-e): The four protons on the fused benzene ring of the isoindoline moiety are in a complex spin system. Due to their proximity to each other, they will likely produce a multiplet in the standard aromatic region of 7.2 - 7.4 ppm.
Experimental Protocol
The following describes a standard protocol for the acquisition of a ¹H NMR spectrum for a compound such as 4-(Isoindolin-2-yl)benzaldehyde.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 4-(Isoindolin-2-yl)benzaldehyde sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can affect chemical shifts.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
The spectrum should be acquired on a Fourier Transform NMR (FT-NMR) spectrometer, for instance, operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the spectrum using a standard single-pulse experiment. Key parameters include:
-
Pulse Angle: 30-90 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase-correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each signal to determine the relative number of protons each signal represents.
-
Analyze the peak multiplicities and coupling constants to elucidate the spin-spin coupling relationships between neighboring protons.
-
References
An In-depth Technical Guide to the Mass Spectrometry of 4-(Isoindolin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 4-(Isoindolin-2-yl)benzaldehyde. Due to a lack of publicly available experimental data for this specific compound, this document outlines a predicted fragmentation pathway based on the known mass spectrometric behavior of its constituent moieties: the isoindoline and benzaldehyde groups. The experimental protocols provided are illustrative and represent standard methodologies for the analysis of similar organic molecules.
Predicted Mass Spectrometry Data
The mass spectrometric analysis of 4-(Isoindolin-2-yl)benzaldehyde is expected to yield a distinct molecular ion peak and a series of characteristic fragment ions. The fragmentation pattern will be influenced by the ionization technique employed, with Electron Ionization (EI) typically inducing more extensive fragmentation than softer ionization methods like Electrospray Ionization (ESI).
Table 1: Predicted m/z Values for Major Ions of 4-(Isoindolin-2-yl)benzaldehyde
| Ion | Predicted m/z (Nominal Mass) | Predicted m/z (Exact Mass) | Description |
| [M]⁺• | 223 | 223.0997 | Molecular Ion |
| [M-H]⁺ | 222 | 222.0919 | Loss of a hydrogen radical |
| [M-CHO]⁺ | 194 | 194.0969 | Loss of the formyl group |
| [C₈H₈N]⁺ | 118 | 118.0657 | Isoindoline cation |
| [C₇H₅O]⁺ | 105 | 105.0340 | Benzoyl cation |
| [C₆H₅]⁺ | 77 | 77.0391 | Phenyl cation |
Experimental Protocols
The following protocols describe standard procedures for the analysis of a compound like 4-(Isoindolin-2-yl)benzaldehyde using both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry.
Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Preparation:
-
Dissolve approximately 1 mg of 4-(Isoindolin-2-yl)benzaldehyde in 1 mL of a volatile organic solvent such as methanol or dichloromethane.
-
Ensure the sample is fully dissolved to prevent clogging of the injection port.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used for EI analysis of volatile compounds.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-500.
-
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum across the specified range.
-
The resulting spectrum will show the molecular ion and various fragment ions. The fragmentation pattern can be used for structural elucidation and confirmation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
1. Sample Preparation:
-
Prepare a dilute solution of 4-(Isoindolin-2-yl)benzaldehyde (e.g., 10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
2. Instrumentation:
-
A liquid chromatograph coupled to a mass spectrometer (LC-MS) is the standard setup for ESI.
-
LC Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 100-500.
-
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum. ESI is a soft ionization technique, so the spectrum will be dominated by the protonated molecule [M+H]⁺.
-
To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion.
Predicted Fragmentation Pathway
The fragmentation of 4-(Isoindolin-2-yl)benzaldehyde under EI conditions is anticipated to proceed through several key pathways initiated by the ionization of the molecule.
Caption: Predicted EI fragmentation pathway of 4-(Isoindolin-2-yl)benzaldehyde.
This diagram illustrates the primary fragmentation routes for the molecular ion of 4-(Isoindolin-2-yl)benzaldehyde. The initial ionization leads to the molecular ion ([M]⁺•, m/z 223). Subsequent fragmentation can occur through the loss of a hydrogen radical to form the [M-H]⁺ ion (m/z 222), or the loss of the formyl radical (-CHO•) to yield a significant fragment at m/z 194. Further fragmentation of the m/z 194 ion can lead to the isoindoline cation (m/z 118). An alternative pathway involves the cleavage of the C-N bond to form the benzoyl cation (m/z 105), which can then lose carbon monoxide to produce the phenyl cation (m/z 77).
An In-depth Technical Guide on the Solubility of 4-(Isoindolin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-(Isoindolin-2-yl)benzaldehyde, a compound of significant interest in current research, particularly for its role as an aldehyde dehydrogenase (ALDH1A) inhibitor. This document outlines its solubility in organic solvents, details experimental protocols for solubility determination, and illustrates its relevant biological signaling pathway.
Quantitative Solubility Data
4-(Isoindolin-2-yl)benzaldehyde, also identified as ALDH1A inhibitor 673A, exhibits specific solubility characteristics in organic solvents. The following table summarizes the available quantitative data.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble to 50 mM or 29.17 mg/mL (130.65 mM)[1] | Requires sonication, warming, and heating to 60°C for dissolution at higher concentrations.[1] |
Note: No quantitative solubility data in other common organic solvents like ethanol, methanol, or acetone has been found in the reviewed literature and data sheets.
Experimental Protocols for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of 4-(Isoindolin-2-yl)benzaldehyde was not found in published literature, a standard methodology can be adapted from general practices for organic compounds and enzyme inhibitors. The following is a composite protocol based on established methods.
Objective: To determine the equilibrium solubility of 4-(Isoindolin-2-yl)benzaldehyde in a given organic solvent.
Materials:
-
4-(Isoindolin-2-yl)benzaldehyde (solid)
-
Selected organic solvent (e.g., DMSO, Ethanol, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 4-(Isoindolin-2-yl)benzaldehyde to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to a specific temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
After the incubation period, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
-
Quantification of Solute:
-
Prepare a series of standard solutions of 4-(Isoindolin-2-yl)benzaldehyde of known concentrations in the same solvent.
-
Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the standard curve.
-
Analyze the standard solutions and the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometer.
-
Construct a standard curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.
-
Determine the concentration of 4-(Isoindolin-2-yl)benzaldehyde in the diluted supernatant from the standard curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or molarity (mol/L).
-
The following diagram illustrates a general workflow for determining solubility.
Signaling Pathway
4-(Isoindolin-2-yl)benzaldehyde is a known inhibitor of the Aldehyde Dehydrogenase 1A (ALDH1A) family of enzymes.[2][3] These enzymes play a critical role in the biosynthesis of retinoic acid (RA), a key signaling molecule involved in cell differentiation, proliferation, and apoptosis.[4][5][6] By inhibiting ALDH1A, 4-(Isoindolin-2-yl)benzaldehyde disrupts the conversion of retinal to retinoic acid. This disruption can have significant downstream effects, particularly in cancer stem cells where ALDH1A is often overexpressed and contributes to chemoresistance.[4][5]
The diagram below illustrates the canonical retinoic acid signaling pathway and the point of inhibition by 4-(Isoindolin-2-yl)benzaldehyde.
References
An In-depth Technical Guide on the Molecular Structure of 4-(Isoindolin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, putative synthesis, and potential biological significance of 4-(Isoindolin-2-yl)benzaldehyde. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a proposed synthetic pathway based on established chemical principles and provides predicted characterization data. Furthermore, it explores potential biological activities by drawing parallels with structurally related isoindoline derivatives that have shown significant pharmacological effects. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of novel isoindoline-containing compounds for drug discovery and development.
Introduction to Isoindoline Scaffolds
The isoindoline core is a privileged heterocyclic motif found in numerous biologically active compounds and natural products.[1][2] Its rigid, bicyclic structure provides a valuable scaffold for the design of therapeutic agents targeting a wide range of biological targets. Derivatives of isoindoline have demonstrated a diverse array of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects.[3][4] The N-substitution on the isoindoline ring allows for the introduction of various functional groups, enabling the fine-tuning of a compound's physicochemical properties and biological activity. The introduction of a benzaldehyde moiety at the N-position, as in 4-(Isoindolin-2-yl)benzaldehyde, presents an interesting scaffold for further chemical modification and biological screening.
Molecular Structure and Properties
While a definitive crystal structure for 4-(Isoindolin-2-yl)benzaldehyde is not publicly available, its molecular structure can be confidently predicted. The molecule consists of an isoindoline ring system linked at the nitrogen atom (position 2) to the fourth position of a benzaldehyde molecule.
Table 1: Predicted Physicochemical Properties of 4-(Isoindolin-2-yl)benzaldehyde
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| Topological Polar Surface Area | 21.6 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Proposed Synthesis
A plausible and efficient synthetic route to 4-(Isoindolin-2-yl)benzaldehyde can be designed based on established methodologies for the N-arylation of secondary amines.[5][6] A one-pot reductive amination reaction between isoindoline and 4-formylbenzoic acid or a direct nucleophilic substitution of isoindoline on a 4-halobenzaldehyde derivative under palladium or copper catalysis would be a logical approach. A proposed synthetic protocol is detailed below.
Experimental Protocol: Synthesis of 4-(Isoindolin-2-yl)benzaldehyde via Buchwald-Hartwig Amination
This protocol describes a putative synthesis based on the palladium-catalyzed cross-coupling of isoindoline with 4-iodobenzaldehyde.
Materials:
-
Isoindoline
-
4-Iodobenzaldehyde[7]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodobenzaldehyde (1.0 mmol), isoindoline (1.2 mmol), cesium carbonate (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(Isoindolin-2-yl)benzaldehyde.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(Isoindolin-2-yl)benzaldehyde. These predictions are based on standard spectroscopic principles and data from structurally similar compounds.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.85 | s | 1H | -CHO |
| 7.80 | d | 2H | Ar-H (ortho to CHO) |
| 7.20 - 7.40 | m | 4H | Ar-H (isoindoline) |
| 7.05 | d | 2H | Ar-H (ortho to isoindoline-N) |
| 4.50 | s | 4H | -CH₂-N-CH₂- |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 190.5 | C=O (aldehyde) |
| 152.0 | C-N (aromatic) |
| 138.0 | C (ipso, isoindoline) |
| 132.0 | CH (ortho to CHO) |
| 130.0 | C (ipso, aldehyde) |
| 128.0 | CH (isoindoline) |
| 123.0 | CH (isoindoline) |
| 115.0 | CH (ortho to isoindoline-N) |
| 55.0 | -CH₂-N-CH₂- |
Table 4: Predicted IR and Mass Spectral Data
| Spectroscopic Method | Predicted Peaks/Values |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2920, 2850 (Aliphatic C-H), 1690 (C=O, aldehyde), 1600, 1480 (C=C, aromatic) |
| Mass Spectrometry (EI) | m/z (%): 223 (M⁺, 100), 194 ([M-CHO]⁺), 118 ([isoindoline]⁺) |
Potential Biological Activity and Signaling Pathways
While the specific biological activity of 4-(Isoindolin-2-yl)benzaldehyde has not been reported, the isoindoline scaffold is present in a variety of compounds with known pharmacological effects.[8][9] For instance, certain isoindoline derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase, or as modulators of various receptors.[10][11]
The presence of the benzaldehyde group offers a reactive handle for the formation of Schiff bases or other derivatives, which could interact with biological targets. It is plausible that 4-(Isoindolin-2-yl)benzaldehyde could serve as a precursor for more complex molecules with potential therapeutic applications. For instance, it could be a building block for compounds targeting signaling pathways involved in neuroinflammation or cell proliferation.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed Buchwald-Hartwig amination for the synthesis of 4-(Isoindolin-2-yl)benzaldehyde.
Hypothetical Biological Signaling Pathway
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Aryl Oxindole Nitrones through a Metal-Free Selective N-Arylation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Iodobenzaldehyde | C7H5IO | CID 96657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-(Isoindolin-2-yl)benzaldehyde: A Technical Guide to Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for the preparation of 4-(Isoindolin-2-yl)benzaldehyde, a key building block in the development of various pharmacologically active compounds. The synthesis of this molecule predominantly relies on the formation of a crucial carbon-nitrogen bond between the isoindoline moiety and the benzaldehyde core. The selection of starting materials is dictated by the chosen synthetic strategy, which typically includes Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, or Ullmann condensation.
Core Starting Materials
The synthesis of 4-(Isoindolin-2-yl)benzaldehyde fundamentally involves the coupling of two key building blocks:
-
Isoindoline: This bicyclic amine serves as the nucleophilic component, providing the nitrogen atom for the formation of the C-N bond.
-
4-Substituted Benzaldehyde: A benzaldehyde derivative with a suitable leaving group at the para-position is required as the electrophilic partner. The nature of the leaving group is a critical factor in determining the most effective synthetic methodology. Common choices include:
-
4-Fluorobenzaldehyde: Primarily used in Nucleophilic Aromatic Substitution reactions due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack.
-
4-Bromobenzaldehyde, 4-Iodobenzaldehyde, or 4-Triflyloxybenzaldehyde: These are the preferred substrates for metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Ullmann condensation.
-
Synthetic Methodologies and Experimental Protocols
The following sections provide a detailed overview of the principal synthetic pathways, including reaction conditions and key quantitative data.
Nucleophilic Aromatic Substitution (SNAr)
This method involves the direct displacement of a leaving group, typically a halide, from an activated aromatic ring by a nucleophile. The electron-withdrawing nature of the aldehyde group in 4-fluorobenzaldehyde facilitates this reaction.
Experimental Protocol:
A mixture of isoindoline, 4-fluorobenzaldehyde, and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is heated in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is worked up by pouring it into water, followed by extraction with an organic solvent. The product is then purified by column chromatography or recrystallization.
| Starting Material (A) | Starting Material (B) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Isoindoline | 4-Fluorobenzaldehyde | K₂CO₃ | DMSO | 120-140 | 12-24 | Moderate to Good |
| Isoindoline | 4-Fluorobenzaldehyde | Cs₂CO₃ | DMF | 100-120 | 8-16 | Good to High |
Logical Workflow for SNAr Synthesis:
Caption: Workflow for the SNAr synthesis of 4-(Isoindolin-2-yl)benzaldehyde.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds. It is particularly useful when the aromatic halide is less reactive, such as a bromide or chloride.
Experimental Protocol:
In an inert atmosphere, a mixture of isoindoline, a 4-halobenzaldehyde (typically 4-bromobenzaldehyde), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate) is heated in an anhydrous aprotic solvent like toluene or dioxane. After the reaction is complete, the mixture is cooled, filtered to remove palladium residues, and the filtrate is subjected to an aqueous workup. The final product is purified by column chromatography.
| Starting Material (A) | Starting Material (B) | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Isoindoline | 4-Bromobenzaldehyde | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 80-110 | 4-12 | High |
| Isoindoline | 4-Iodobenzaldehyde | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 90-120 | 6-18 | High |
Signaling Pathway for Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of aryl-amine bonds. While it often requires higher temperatures than palladium-catalyzed reactions, it can be a cost-effective alternative.
Experimental Protocol:
Isoindoline is reacted with a 4-halobenzaldehyde (typically 4-iodobenzaldehyde) in the presence of a copper catalyst (e.g., CuI, Cu₂O, or copper powder) and a base (e.g., K₂CO₃ or potassium phosphate (K₃PO₄)). The reaction is typically carried out in a high-boiling solvent such as DMF, dimethyl sulfoxide (DMSO), or pyridine at elevated temperatures. In some modern variations, the use of a ligand (e.g., 1,10-phenanthroline or an amino acid) can facilitate the reaction at lower temperatures. The workup and purification procedures are similar to those for the other methods.
| Starting Material (A) | Starting Material (B) | Catalyst | Ligand (optional) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Isoindoline | 4-Iodobenzaldehyde | CuI | 1,10-Phenanthroline | K₃PO₄ | DMF | 120-150 | 12-24 | Moderate to Good |
| Isoindoline | 4-Bromobenzaldehyde | Cu₂O | L-Proline | K₂CO₃ | DMSO | 100-130 | 18-36 | Moderate |
Logical Relationship in Ullmann Condensation:
Caption: Key components and their relationship in the Ullmann condensation.
Conclusion
The synthesis of 4-(Isoindolin-2-yl)benzaldehyde can be achieved through several reliable methods, with the choice of starting materials and reaction conditions being interdependent. For a highly activated substrate like 4-fluorobenzaldehyde, Nucleophilic Aromatic Substitution offers a direct and metal-free approach. For less reactive aryl halides, the Buchwald-Hartwig amination provides a highly efficient and versatile palladium-catalyzed route. The Ullmann condensation, while often requiring more forcing conditions, remains a viable and economical copper-catalyzed alternative. The selection of the optimal synthetic strategy will depend on factors such as substrate availability, cost, desired scale, and the specific functional group tolerance required for a particular application in drug discovery and development.
The Synthesis of 3-Substituted Isoindolin-1-one Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindolin-1-one scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective activities. This technical guide provides a comprehensive overview of the key synthetic strategies for the preparation of 3-substituted isoindolin-1-one derivatives, complete with detailed experimental protocols, comparative data, and mechanistic insights.
Core Synthetic Methodologies
The construction of the 3-substituted isoindolin-1-one core can be achieved through several elegant and efficient synthetic routes. This guide focuses on four prominent and versatile methods: Rhodium-catalyzed C-H activation/annulation, Palladium-catalyzed carbonylation, base-mediated intramolecular cyclization, and the Ugi four-component reaction.
Rhodium-Catalyzed C-H Activation and Annulation
Transition-metal catalyzed C-H activation has emerged as a powerful tool for the direct and atom-economical functionalization of unreactive C-H bonds. Rhodium catalysts, in particular, have proven to be highly effective in the synthesis of isoindolinones through the annulation of benzamides with various coupling partners.
A common approach involves the reaction of an N-substituted benzamide with an alkene or alkyne in the presence of a rhodium catalyst and an oxidant. The reaction proceeds through a directed C-H activation at the ortho-position of the benzamide, followed by insertion of the coupling partner and subsequent intramolecular cyclization to afford the desired 3-substituted isoindolin-1-one.
Experimental Protocol: Rhodium-Catalyzed Annulation of N-Benzoylsulfonamides with Olefins [1]
A dry vial is charged with N-benzoylsulfonamide (0.1 mmol), [{RhCl2Cp*}2] (0.002 mmol), and Cu(OAc)2·H2O (0.20 mmol). The vial is evacuated and flushed with dry argon three times. A solution of the olefin (0.12 mmol) in anhydrous toluene (1.0 mL) is then added via syringe. The reaction mixture is stirred at 130 °C for 24 hours or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by preparative TLC to yield the corresponding 3-monosubstituted isoindolinone.[1]
Palladium-Catalyzed Carbonylative Synthesis
Palladium-catalyzed carbonylation reactions offer a direct route to isoindolinones by incorporating a carbonyl group from a carbon monoxide (CO) source. This method is particularly useful for the synthesis of isoindolinones from benzylamine precursors.
The reaction typically involves the C-H activation of a benzylamine derivative, directed by a suitable functional group, followed by the insertion of CO and subsequent reductive elimination to form the lactam ring. To circumvent the use of hazardous CO gas, various CO surrogates, such as benzene-1,3,5-triyl triformate (TFBen), have been developed.[2]
Experimental Protocol: Palladium-Catalyzed C-H Carbonylation of Benzylamines using a CO Surrogate [2]
To a reaction vessel are added the benzylamine substrate, PdCl2 as the catalyst, and Cu(OAc)2 as the oxidant. Benzene-1,3,5-triyl triformate (TFBen) is used as the CO surrogate. The reaction is carried out in a mixed solvent system of toluene/DMSO at 110 °C. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up by standard procedures, and the product is purified by column chromatography to afford the isoindolinone.[2]
Base-Mediated Intramolecular Cyclization
A classical and straightforward approach to isoindolin-1-ones involves the base-mediated intramolecular cyclization of ortho-functionalized benzamides. This method relies on the generation of a nucleophilic nitrogen atom that attacks an electrophilic carbon center at the ortho-position.
A common strategy employs 2-cyanobenzaldehyde as a starting material, which reacts with a primary amine to form an intermediate that undergoes a base-catalyzed cyclization. The choice of base and solvent can be critical to the success and yield of the reaction.
Experimental Protocol: Base-Mediated Synthesis from 2-Cyanobenzaldehyde and a Primary Amine
2-Cyanobenzaldehyde (2.50 mmol) and a 2-nitroaniline derivative (1 mmol) are dissolved in dichloromethane (1 mL). The mixture is gently warmed to ensure complete dissolution and then cooled to room temperature. A solution of 5% KOH in methanol (0.4 mL) is added, leading to a color change and the formation of a precipitate. The product is collected by suction filtration and washed with water and cold methanol to give the 3-((nitrophenyl)amino)isoindolin-1-one derivative.
Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials in a single step. By carefully choosing the components, this reaction can be adapted for the synthesis of 3-substituted isoindolin-1-ones.
The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. For the synthesis of isoindolinones, a bifunctional starting material, such as 2-formylbenzoic acid, can be employed as the aldehyde and carboxylic acid component.
Experimental Protocol: Ugi Four-Component Reaction for 3-Substituted Isoindolin-1-ones [3][4]
In a round-bottom flask, the aldehyde (e.g., 2-formylbenzoic acid, 2 mmol), a primary amine (2 mmol), and an isocyanide (2 mmol) are combined. The reaction can be performed under various conditions, including at room temperature, with microwave irradiation, or under ultrasound assistance, and can be carried out in a solvent or under solvent-free conditions.[3][4] After the reaction is complete, the mixture is typically worked up by extraction and purified by column chromatography to yield the desired 3-substituted isoindolin-1-one.[3][4]
Quantitative Data Summary
The following table summarizes typical quantitative data for the described synthetic methodologies, allowing for a direct comparison of their efficiency.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Rh-Catalyzed C-H Activation | [{RhCl2Cp*}2] / Cu(OAc)2 | Toluene | 130 | 24 | up to 88 | [1] |
| Pd-Catalyzed Carbonylation | PdCl2 / Cu(OAc)2 | Toluene/DMSO | 110 | N/A | up to 95 | [2] |
| Base-Mediated Cyclization | KOH | Methanol/DCM | Room Temp. | < 1 | up to 90 | |
| Ugi Four-Component Reaction | None (or catalyst dependent) | Various/Solvent-free | Room Temp. - 60 | 0.5 - 24 | Varies | [3][4] |
Biological Activity and Signaling Pathways
Many 3-substituted isoindolin-1-one derivatives exhibit significant biological activity, with a notable number of compounds being investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.
PARP-1 Inhibition Signaling Pathway
The mechanism of action of PARP inhibitors involves the disruption of the base excision repair (BER) pathway. In normal cells, PARP-1 detects single-strand DNA breaks (SSBs) and facilitates their repair. When PARP is inhibited, these SSBs are not repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with defective homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.[5][6][7]
Caption: Mechanism of PARP-1 Inhibition by Isoindolinone Derivatives.
Experimental Workflow for Synthesis and Screening
The development of novel 3-substituted isoindolin-1-one derivatives typically follows a structured workflow from synthesis to biological evaluation.
Caption: General workflow for the development of isoindolinone-based drug candidates.
Conclusion
The synthesis of 3-substituted isoindolin-1-one derivatives is a dynamic and evolving field of research, driven by the significant therapeutic potential of this scaffold. The methodologies outlined in this guide, from transition-metal catalysis to multicomponent reactions, provide a robust toolkit for chemists to access a wide diversity of these valuable compounds. The continued exploration of their biological activities, such as the inhibition of PARP, holds great promise for the development of novel therapeutics for a range of diseases, most notably cancer. This guide serves as a foundational resource for researchers dedicated to advancing the chemistry and pharmacology of 3-substituted isoindolin-1-ones.
References
- 1. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
- 3. sciepub.com [sciepub.com]
- 4. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-(Isoindolin-2-yl)benzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Isoindolin-2-yl)benzaldehyde is a versatile bifunctional organic molecule that holds significant potential as a building block in the field of medicinal chemistry. Its structure uniquely combines a reactive aldehyde group with a non-planar, nitrogen-containing isoindoline scaffold. The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations, including reductive amination, condensation reactions, and the synthesis of heterocyclic systems. The isoindoline moiety is a recognized "privileged" structure in drug discovery, found in a number of biologically active compounds and approved drugs. This combination allows for the exploration of diverse chemical space in the design and synthesis of novel therapeutic agents. These application notes provide an overview of the potential applications of 4-(Isoindolin-2-yl)benzaldehyde and generalized protocols for the synthesis of new chemical entities.
Synthetic Applications and Protocols
The aldehyde group of 4-(Isoindolin-2-yl)benzaldehyde is the primary site for chemical modification, allowing for its elaboration into a wide array of functional groups and molecular scaffolds. Below are key synthetic strategies and detailed protocols.
Synthesis of Substituted Amines via Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. This reaction involves the initial formation of a Schiff base between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This approach allows for the introduction of a wide variety of substituents, enabling the fine-tuning of physicochemical and pharmacological properties.
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of 4-(Isoindolin-2-yl)benzaldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane, dichloroethane, or methanol) is added the desired primary or secondary amine (1.0-1.2 eq.).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.), is added portion-wise to the reaction mixture.
-
Reaction Progression: The reaction is stirred at room temperature until completion (typically 4-24 hours).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired substituted amine.
Illustrative Data for Reductive Amination Products
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-((4-(isoindolin-2-yl)phenyl)methyl)aniline | 85 |
| 2 | Piperidine | 2-((4-(piperidin-1-ylmethyl)phenyl)isoindoline | 92 |
| 3 | Benzylamine | N-benzyl-1-(4-(isoindolin-2-yl)phenyl)methanamine | 88 |
Note: The data presented in this table is illustrative and represents typical yields for this type of reaction.
Synthesis of Schiff Bases and Imines
The condensation of 4-(Isoindolin-2-yl)benzaldehyde with primary amines or hydrazines readily forms Schiff bases (imines) and hydrazones, respectively. These compounds can be valuable as final products, as the imine bond can be important for biological activity, or they can serve as intermediates for the synthesis of more complex heterocyclic systems.
Experimental Protocol: General Procedure for Schiff Base Formation
-
Reaction Setup: A solution of 4-(Isoindolin-2-yl)benzaldehyde (1.0 eq.) and the desired primary amine or hydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol) is prepared.
-
Catalysis: A catalytic amount of an acid, such as acetic acid (a few drops), can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (typically 1-6 hours), as monitored by TLC.
-
Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates from the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.
Illustrative Data for Schiff Base Derivatives
| Entry | Amine/Hydrazine | Product Type | Yield (%) |
| 1 | 4-Chloroaniline | Schiff Base | 95 |
| 2 | Phenylhydrazine | Hydrazone | 91 |
| 3 | Thiosemicarbazide | Thiosemicarbazone | 89 |
Note: The data presented in this table is illustrative and represents typical yields for these reactions.
Visualizing Synthetic and Biological Pathways
Diagrams created using the DOT language can effectively visualize experimental workflows and hypothetical biological pathways targeted by derivatives of 4-(Isoindolin-2-yl)benzaldehyde.
Caption: Synthetic routes for the derivatization of 4-(Isoindolin-2-yl)benzaldehyde.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an isoindoline derivative.
Conclusion
4-(Isoindolin-2-yl)benzaldehyde represents a promising starting material for the generation of diverse compound libraries for drug discovery. The synthetic accessibility and the reactivity of the aldehyde functionality, coupled with the favorable pharmacological profile often associated with the isoindoline scaffold, make it an attractive building block for medicinal chemists. The protocols and schemes outlined in these notes are intended to serve as a guide for the synthesis and exploration of novel chemical entities derived from this versatile precursor. Further investigation into the biological activities of its derivatives is warranted to fully realize its potential in the development of new therapeutic agents.
Application Notes and Protocols for 4-(Isoindolin-2-yl)benzaldehyde in Materials Science
A comprehensive review of scientific literature and patent databases reveals a notable absence of specific applications for 4-(Isoindolin-2-yl)benzaldehyde in the field of materials science. While the isoindoline scaffold is of interest in various chemical domains, its benzaldehyde derivative has not been extensively explored as a component in polymers, organic electronics, or fluorescent materials.
It is crucial to distinguish 4-(Isoindolin-2-yl)benzaldehyde from the structurally related and more frequently cited compound, 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde . The latter, a phthalimide derivative, has been synthesized and investigated, primarily in the context of medicinal chemistry and organic synthesis. However, data pertaining to the materials science applications of 4-(Isoindolin-2-yl)benzaldehyde itself are not currently available in the public domain.
Due to this lack of published research, this document cannot provide specific quantitative data, detailed experimental protocols, or diagrams for signaling pathways and experimental workflows as requested. The following sections outline the general synthetic strategies that could be employed for its preparation and potential, though currently hypothetical, avenues for its investigation in materials science.
Hypothetical Synthetic Protocol
While specific experimental protocols for the large-scale synthesis of 4-(Isoindolin-2-yl)benzaldehyde are not detailed in the literature, a plausible synthetic route can be proposed based on established organic chemistry principles. The synthesis would likely involve the reaction of isoindoline with 4-formylbenzonitrile followed by reduction, or a direct coupling reaction.
A potential, yet unverified, synthetic workflow is outlined below:
Caption: A potential synthetic pathway for 4-(Isoindolin-2-yl)benzaldehyde.
Potential, Unexplored Applications in Materials Science
The chemical structure of 4-(Isoindolin-2-yl)benzaldehyde, featuring a reactive aldehyde group and a nitrogen-containing heterocyclic moiety, suggests several hypothetical applications in materials science that could be subjects for future research.
1. Polymer Synthesis: The aldehyde functionality could be utilized in condensation polymerization reactions with suitable co-monomers (e.g., diamines, diols) to form novel polymers. The isoindoline unit could impart specific thermal or optical properties to the resulting materials.
2. Organic Electronics: The aromatic nature of the molecule suggests potential for use as a building block for organic semiconductors. Derivatives could be synthesized to tune the electronic properties for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
3. Fluorescent Probes: The isoindoline core is a component of some fluorescent molecules. The benzaldehyde derivative could be explored as a precursor for novel fluorescent dyes or sensors, where the aldehyde group allows for further functionalization to create probes for specific analytes.
A logical workflow for exploring these potential applications is presented below:
Caption: A logical workflow for future research on the title compound.
Application Notes and Protocols for the Derivatization of 4-(Isoindolin-2-yl)benzaldehyde in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 4-(Isoindolin-2-yl)benzaldehyde is a versatile starting material for the synthesis of a diverse library of derivatives for drug discovery. The presence of the aldehyde functional group allows for a variety of chemical transformations, including the formation of Schiff bases, Knoevenagel condensates, and other carbon-carbon bond-forming reactions. These derivatization strategies enable the exploration of the chemical space around the isoindoline core, which has been associated with a range of pharmacological activities.
Derivatives of the closely related isoindolinone scaffold have demonstrated significant potential as anticancer agents, anticonvulsants, and enzyme inhibitors. For instance, some isoindolinone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including HT-29, K562, and HepG2. The proposed mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways. Furthermore, isoindoline-containing compounds have been investigated as inhibitors of enzymes such as cholinesterases and carbonic anhydrases, suggesting their potential in the treatment of neurodegenerative diseases and other conditions. The derivatization of 4-(Isoindolin-2-yl)benzaldehyde provides a strategic approach to developing novel therapeutic agents by leveraging the inherent biological activities of the isoindoline moiety while fine-tuning their potency, selectivity, and pharmacokinetic properties through modifications at the benzaldehyde position.
Key Derivatization Strategies
The aldehyde group of 4-(Isoindolin-2-yl)benzaldehyde is a key handle for introducing molecular diversity. Two prominent and versatile reactions for this purpose are Schiff base formation and Knoevenagel condensation.
-
Schiff Base Formation: This reaction involves the condensation of the aldehyde with a primary amine to form an imine or Schiff base. This allows for the introduction of a wide variety of substituents, depending on the choice of the amine, which can significantly influence the biological activity of the resulting molecule. Schiff bases are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. This leads to the formation of a new carbon-carbon double bond and the introduction of electron-withdrawing groups, which can modulate the electronic properties and biological activity of the parent molecule.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives of 4-(Isoindolin-2-yl)benzaldehyde
This protocol describes a general method for the synthesis of Schiff bases by the condensation of 4-(Isoindolin-2-yl)benzaldehyde with various primary amines.
Materials:
-
4-(Isoindolin-2-yl)benzaldehyde
-
Substituted primary amine (e.g., aniline, benzylamine, etc.)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-(Isoindolin-2-yl)benzaldehyde in a minimal amount of absolute ethanol.
-
To this solution, add 1.0-1.2 equivalents of the desired substituted primary amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Schiff base derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: General Procedure for Knoevenagel Condensation of 4-(Isoindolin-2-yl)benzaldehyde
This protocol outlines a general method for the Knoevenagel condensation of 4-(Isoindolin-2-yl)benzaldehyde with an active methylene compound.
Materials:
-
4-(Isoindolin-2-yl)benzaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, triethylamine)
-
Ethanol or another suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Purification system (e.g., column chromatography or recrystallization solvent)
Procedure:
-
To a solution of 4-(Isoindolin-2-yl)benzaldehyde (1.0 equivalent) in ethanol in a round-bottom flask, add the active methylene compound (1.0-1.2 equivalents).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1-0.2 equivalents), to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress using TLC. The reaction is usually complete within a few hours.
-
Once the reaction is complete, the product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Data Presentation
The biological activity of newly synthesized derivatives is typically evaluated using in vitro assays. For example, the anticancer activity can be assessed by determining the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The following tables are illustrative examples of how such data would be presented.
Table 1: Anticancer Activity of Schiff Base Derivatives of 4-(Isoindolin-2-yl)benzaldehyde
| Compound ID | R-group on Amine | Cancer Cell Line | IC₅₀ (µM) |
| SB-1 | Phenyl | MCF-7 (Breast) | Data not available |
| SB-2 | 4-Chlorophenyl | MCF-7 (Breast) | Data not available |
| SB-3 | 4-Methoxyphenyl | MCF-7 (Breast) | Data not available |
| SB-4 | Phenyl | HepG2 (Liver) | Data not available |
| SB-5 | 4-Chlorophenyl | HepG2 (Liver) | Data not available |
| SB-6 | 4-Methoxyphenyl | HepG2 (Liver) | Data not available |
Note: The IC₅₀ values are hypothetical and for illustrative purposes only, as specific data for these derivatives were not found in the searched literature.
Table 2: Anticancer Activity of Knoevenagel Condensation Products of 4-(Isoindolin-2-yl)benzaldehyde
| Compound ID | Active Methylene Compound | Cancer Cell Line | IC₅₀ (µM) |
| KC-1 | Malononitrile | A549 (Lung) | Data not available |
| KC-2 | Ethyl Cyanoacetate | A549 (Lung) | Data not available |
| KC-3 | Diethyl Malonate | A549 (Lung) | Data not available |
| KC-4 | Malononitrile | HCT116 (Colon) | Data not available |
| KC-5 | Ethyl Cyanoacetate | HCT116 (Colon) | Data not available |
| KC-6 | Diethyl Malonate | HCT116 (Colon) | Data not available |
Note: The IC₅₀ values are hypothetical and for illustrative purposes only, as specific data for these derivatives were not found in the searched literature.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of derivatives of 4-(Isoindolin-2-yl)benzaldehyde.
Caption: Workflow for Synthesis and Screening.
Signaling Pathway
Many anticancer agents derived from isoindoline and related scaffolds exert their effects by inducing apoptosis. The intrinsic apoptosis pathway is a common mechanism.
Caption: Intrinsic Apoptosis Pathway.
Application Notes and Protocols: Reaction of 4-(Isoindolin-2-yl)benzaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the reaction of 4-(Isoindolin-2-yl)benzaldehyde with various primary and secondary amines. The primary reactions discussed are the formation of Schiff bases (imines) and subsequent reductive amination to yield N-substituted 4-(isoindolin-2-yl)benzylamines. These compounds are of significant interest in medicinal chemistry and drug development due to the established biological activities of the isoindolinone scaffold and Schiff base derivatives. Potential applications include the development of novel antimicrobial and anticancer agents. This document outlines detailed experimental procedures, presents representative quantitative data from analogous reactions, and discusses potential biological signaling pathways, including the PI3K/Akt/mTOR pathway, that may be modulated by these compounds.
Introduction
The isoindolinone core is a privileged scaffold in medicinal chemistry, found in a variety of bioactive compounds and pharmaceuticals. The reaction of 4-(Isoindolin-2-yl)benzaldehyde with amines offers a versatile platform for generating a library of novel compounds with potential therapeutic applications. The primary reaction pathways, Schiff base formation and reductive amination, are fundamental transformations in organic synthesis, allowing for the introduction of diverse amine functionalities. The resulting products, particularly Schiff bases and N-substituted benzylamines, have been shown to exhibit a range of biological activities, including antimicrobial and anticancer effects.
Reaction Pathways
The reaction of 4-(Isoindolin-2-yl)benzaldehyde with amines can proceed through two main pathways:
-
Schiff Base Formation: The condensation of 4-(Isoindolin-2-yl)benzaldehyde with primary amines yields the corresponding Schiff bases (imines). This reaction is typically reversible and can be catalyzed by acids or bases.
-
Reductive Amination: This two-step, one-pot process involves the initial formation of a Schiff base (or a hemiaminal intermediate), which is then reduced in situ to the corresponding secondary or tertiary amine. This method is applicable to both primary and secondary amines.
Experimental Protocols
General Protocol for Schiff Base Synthesis
This protocol describes a general method for the synthesis of Schiff bases from 4-(Isoindolin-2-yl)benzaldehyde and a primary amine.
Materials:
-
4-(Isoindolin-2-yl)benzaldehyde
-
Appropriate primary amine (e.g., aniline, substituted anilines, alkyl amines)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-(Isoindolin-2-yl)benzaldehyde in a minimal amount of ethanol.
-
Add 1.0-1.1 equivalents of the primary amine to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
General Protocol for Reductive Amination
This protocol provides a one-pot method for the reductive amination of 4-(Isoindolin-2-yl)benzaldehyde with primary or secondary amines.
Materials:
-
4-(Isoindolin-2-yl)benzaldehyde
-
Appropriate primary or secondary amine
-
Methanol or Dichloromethane
-
Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve 1.0 equivalent of 4-(Isoindolin-2-yl)benzaldehyde and 1.1 equivalents of the amine in methanol or dichloromethane in a round-bottom flask.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or hemiaminal intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1.5 equivalents of the reducing agent (Sodium Borohydride or Sodium Triacetoxyborohydride) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
While specific quantitative data for the reaction of 4-(Isoindolin-2-yl)benzaldehyde is not extensively available in the literature, the following tables provide representative data for analogous reactions of substituted benzaldehydes with amines, which can be used as a reference for expected outcomes.
Table 1: Representative Yields for Schiff Base Synthesis from Substituted Benzaldehydes
| Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| Aniline | Ethanol | Acetic Acid | 4 | 85-95 |
| p-Toluidine | Methanol | None | 6 | 80-90 |
| 2-Aminopyridine | Ethanol | Acetic Acid | 5 | 75-85 |
| Benzylamine | Ethanol | None | 3 | 90-98 |
Table 2: Representative Yields for Reductive Amination of Substituted Benzaldehydes
| Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Morpholine | NaBH(OAc)₃ | Dichloromethane | 12 | 85-95 |
| Piperidine | NaBH₄ | Methanol | 8 | 80-90 |
| n-Butylamine | NaBH(OAc)₃ | Dichloromethane | 10 | 75-85 |
| Cyclohexylamine | NaBH₄ | Methanol | 12 | 70-80 |
Applications in Drug Development
Derivatives of 4-(Isoindolin-2-yl)benzaldehyde are promising candidates for drug development, particularly in the areas of oncology and infectious diseases.
Anticancer Activity
The isoindolinone scaffold is present in several anticancer agents. Schiff bases derived from various aldehydes have also demonstrated significant cytotoxic activity against a range of cancer cell lines. A novel Schiff base derived from 4-nitrobenzaldehyde showed promising activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC₅₀ of 446.68 µg/mL, while showing less toxicity to normal human gingival fibroblasts (NHGF) with an IC₅₀ of 977.24 µg/mL.[1][2] This suggests that Schiff bases of 4-(Isoindolin-2-yl)benzaldehyde could exhibit selective cytotoxicity towards cancer cells.
One of the key signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway , which regulates cell proliferation, growth, and survival.[3] Isoindolinone derivatives have been identified as potential inhibitors of this pathway.[4]
Antimicrobial Activity
Schiff bases are well-documented for their broad-spectrum antimicrobial activity. The azomethine group (-C=N-) is considered crucial for this biological activity. Various Schiff bases derived from benzaldehyde derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, benzaldehyde itself has been shown to modulate the activity of quinolone antibiotics against resistant strains of Staphylococcus aureus.[5] Therefore, derivatives from 4-(Isoindolin-2-yl)benzaldehyde are expected to possess antimicrobial properties.
Visualizations
Reaction Workflow
Caption: Workflow for synthesis and biological evaluation.
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
Conclusion
The reaction of 4-(Isoindolin-2-yl)benzaldehyde with amines provides a straightforward and efficient route to novel Schiff bases and N-substituted benzylamines. These compounds represent a valuable source of molecular diversity for drug discovery programs. The protocols provided herein offer a solid foundation for the synthesis and subsequent biological evaluation of these promising molecules. Further investigation into their mechanism of action, particularly their potential to modulate key signaling pathways such as the PI3K/Akt/mTOR cascade, is warranted to fully elucidate their therapeutic potential.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions Involving 4-(Isoindolin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for key condensation reactions involving 4-(isoindolin-2-yl)benzaldehyde. This versatile aldehyde is a valuable building block in medicinal chemistry and materials science. The isoindoline moiety is present in a variety of biologically active compounds, making derivatives of 4-(isoindolin-2-yl)benzaldehyde attractive targets for drug discovery programs.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is widely used to synthesize chalcones, which are α,β-unsaturated ketones.[1] This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base or acid catalyst.[2] Chalcones derived from substituted benzaldehydes are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
Experimental Protocol: Synthesis of (E)-1-phenyl-3-(4-(isoindolin-2-yl)phenyl)prop-2-en-1-one
This protocol is adapted from a general procedure for chalcone synthesis.[5]
Materials:
-
4-(Isoindolin-2-yl)benzaldehyde
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10-40% aqueous)
-
Hydrochloric acid (HCl), dilute
-
Mortar and pestle (for solvent-free variation)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure (Solution-Phase):
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-(isoindolin-2-yl)benzaldehyde and 1.0 equivalent of acetophenone in ethanol.
-
With stirring, slowly add an excess of aqueous sodium hydroxide solution at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the purified chalcone.
Procedure (Solvent-Free): [5]
-
In a mortar, combine 1.0 equivalent of 4-(isoindolin-2-yl)benzaldehyde, 1.0 equivalent of acetophenone, and one equivalent of solid sodium hydroxide.
-
Grind the mixture with a pestle for approximately 10 minutes. The mixture will typically turn into a paste.
-
Isolate the resulting chalcone by washing the solid with water followed by suction filtration.
-
Purify the crude product by recrystallization from 95% ethanol.
Data Presentation: Representative Yields for Claisen-Schmidt Condensation
| Entry | Aldehyde | Ketone | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetophenone | NaOH | Ethanol | >90 | [2] |
| 2 | Substituted Benzaldehydes | Substituted Acetophenones | KOH | Methanol | 70-86 | [4] |
| 3 | 4-Chlorobenzaldehyde | m-Hydroxyacetophenone | NaOH | - | High | [5] |
Reaction Pathway: Claisen-Schmidt Condensation
Caption: General reaction scheme for the Claisen-Schmidt condensation.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Acids and Nitriles
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[2] This reaction is particularly useful for the synthesis of α,β-unsaturated acids and nitriles from aldehydes.
Experimental Protocol: Synthesis of (E)-3-(4-(isoindolin-2-yl)phenyl)acrylonitrile
This protocol is based on a general procedure for Knoevenagel condensation.
Materials:
-
4-(Isoindolin-2-yl)benzaldehyde
-
Malononitrile
-
Piperidine or another basic catalyst
-
Ethanol or Toluene
-
Dean-Stark apparatus (if using toluene)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of 4-(isoindolin-2-yl)benzaldehyde (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure α,β-unsaturated nitrile.
Data Presentation: Representative Yields for Knoevenagel Condensation
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) |
| 1 | Benzaldehyde | Malonic Acid | Piperidine/Pyridine | Pyridine | High |
| 2 | Syringaldehyde | Malonic Acid | Ammonium Bicarbonate | Solvent-free | >97 (conversion) |
| 3 | Aromatic Aldehydes | Ethyl Acetoacetate | KCl/Mussel Shell | - | 60-94 |
Reaction Pathway: Knoevenagel Condensation
Caption: General scheme of the Knoevenagel condensation.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (phosphorane).[6] This reaction is particularly valuable for creating carbon-carbon double bonds with good control over the stereochemistry of the product.
Experimental Protocol: Synthesis of 2-(4-vinylphenyl)isoindoline
This protocol is adapted from a general Wittig reaction procedure.
Materials:
-
4-(Isoindolin-2-yl)benzaldehyde
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO))
-
Magnetic stirrer and stir bar
-
Schlenk line or inert atmosphere setup
-
Syringes
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) via syringe. The formation of the ylide is often indicated by a color change (typically to orange or yellow).
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
Dissolve 4-(isoindolin-2-yl)benzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via syringe.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired alkene.
Data Presentation: Representative Yields for Wittig Reaction
| Entry | Aldehyde | Phosphonium Salt | Base | Solvent | Yield (%) |
| 1 | Benzaldehyde | Ethyltriphenylphosphonium Bromide | n-BuLi | THF | Z:E ratio dependent on ylide |
| 2 | Hydroxybenzaldehydes | (Carbomethoxymethylene)triphenylphosphorane | KOH | DMSO | High |
| 3 | Various Aldehydes | Potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chlorides | Various | THF/DMSO | Good to High |
Reaction Pathway: Wittig Reaction
Caption: General scheme of the Wittig reaction.
Experimental Workflow Diagram
Caption: General workflow for condensation reactions.
References
- 1. eprints.utar.edu.my [eprints.utar.edu.my]
- 2. scispace.com [scispace.com]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. jetir.org [jetir.org]
- 6. organic chemistry - Wittig reaction with benzaldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols: Synthesis and Potential Applications of Schiff Bases Derived from 4-(Isoindolin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis and potential biological evaluation of novel Schiff bases derived from 4-(Isoindolin-2-yl)benzaldehyde. Schiff bases are a versatile class of organic compounds characterized by an azomethine (-C=N-) group and are known to exhibit a wide range of biological activities, making them promising candidates for drug discovery and development.[1][2][3][4] This document outlines the synthesis, characterization, and potential applications of this novel class of Schiff bases, with a focus on their prospective use as therapeutic agents. While specific data for Schiff bases derived from 4-(Isoindolin-2-yl)benzaldehyde is not yet available, this guide provides a comprehensive framework based on established methodologies for analogous compounds.
Introduction
Schiff bases, first reported by Hugo Schiff in 1864, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[3][5] The presence of the imine or azomethine group is central to their chemical and biological properties. These compounds and their metal complexes have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][4][6]
The isoindoline moiety is a key structural feature in various biologically active compounds. By incorporating this scaffold into a Schiff base structure via 4-(Isoindolin-2-yl)benzaldehyde, it is hypothesized that the resulting compounds could exhibit enhanced or novel pharmacological profiles. This document provides a generalized protocol for the synthesis and characterization of these novel Schiff bases and suggests potential avenues for their biological evaluation.
Synthesis of Schiff Bases from 4-(Isoindolin-2-yl)benzaldehyde
The synthesis of Schiff bases from 4-(Isoindolin-2-yl)benzaldehyde and various primary amines can be achieved through a straightforward condensation reaction. The general reaction scheme is presented below:
Caption: General reaction scheme for the synthesis of Schiff bases.
Experimental Protocol: General Procedure
This protocol is a generalized method and may require optimization for specific primary amines.
Materials:
-
4-(Isoindolin-2-yl)benzaldehyde
-
Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Ethanol (or other suitable solvent such as methanol)
-
Glacial acetic acid (catalyst, optional)
-
Reaction flask equipped with a reflux condenser
-
Stirring apparatus (magnetic stirrer)
-
Heating mantle
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-(Isoindolin-2-yl)benzaldehyde in a suitable volume of ethanol.
-
To this solution, add 1 equivalent of the desired primary amine.
-
If required, add a few drops of glacial acetic acid as a catalyst.
-
The reaction mixture is then refluxed with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Typical reaction times can range from 4 to 14 hours, depending on the reactivity of the amine.[7][8]
-
After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature and then placed in an ice bath to facilitate the precipitation of the Schiff base.[7]
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Summary of Typical Reaction Conditions
The following table summarizes typical reaction conditions for the synthesis of Schiff bases, based on literature for analogous compounds.
| Parameter | Conditions | Reference |
| Solvent | Ethanol, Methanol | [8][9] |
| Catalyst | Glacial Acetic Acid (optional) | [9] |
| Temperature | 60-90 °C (Reflux) | [7][8] |
| Reaction Time | 4-14 hours | [7][8] |
| Work-up | Precipitation in ice water, Filtration | [10] |
| Purification | Recrystallization from Ethanol or other solvent | [10] |
Characterization
The synthesized Schiff bases should be characterized using standard spectroscopic techniques to confirm their structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR spectra should show a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8-10 ppm.[9] ¹³C NMR spectra will show a signal for the azomethine carbon around δ 160-170 ppm.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[10]
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the final products.[10]
Potential Biological Applications and Protocols
Schiff bases are known to possess a wide array of biological activities. The novel Schiff bases derived from 4-(Isoindolin-2-yl)benzaldehyde are proposed to be screened for various pharmacological activities, particularly as anticancer and antimicrobial agents.
Anticancer Activity
The azomethine group is often implicated in the anticancer mechanism of Schiff bases.[11][12]
4.1.1. In Vitro Cytotoxicity Assay (MTT Assay) - Protocol
This protocol outlines a general procedure for evaluating the cytotoxic effects of the synthesized Schiff bases against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, A549) and a normal cell line (e.g., NHGF)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized Schiff bases dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
The cells are then treated with various concentrations of the synthesized Schiff bases (typically ranging from 1 to 1000 µg/mL). A control group with DMSO alone is also included.
-
The plates are incubated for 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours.
-
The formazan crystals formed are dissolved by adding a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
4.1.2. Hypothetical Cytotoxicity Data
The following table presents representative IC₅₀ values for Schiff bases against various cell lines, based on data from analogous compounds.
| Compound ID | Cell Line | IC₅₀ (µg/mL) | Reference |
| Schiff Base A | TSCCF | 446.68 | [11][12] |
| Schiff Base B | HepG-2 | 41.19 | [6] |
| Schiff Base C | PC-3 | 58.81 | [6] |
| Schiff Base D | MCF-7 | 84.90 | [6] |
| Control | NHGF | >500 | [6][12] |
4.1.3. Potential Mechanism of Action: Apoptosis Induction
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Schiff bases have been reported to induce apoptosis in cancer cells.[11][12] A potential signaling pathway is illustrated below.
Caption: Hypothetical pathway of apoptosis induction by a Schiff base.
Antimicrobial Activity
Schiff bases are well-documented for their antibacterial and antifungal properties.[1][6] The synthesized compounds can be tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
4.2.1. Disc Diffusion Method - Protocol
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar and Sabouraud dextrose agar
-
Sterile filter paper discs
-
Synthesized Schiff bases dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic and antifungal drugs (e.g., Gentamicin, Fluconazole)
-
Petri dishes
-
Incubator
Procedure:
-
Petri dishes containing the appropriate agar medium are inoculated with the microbial cultures.
-
Sterile filter paper discs are impregnated with known concentrations of the synthesized Schiff bases.
-
The discs are placed on the surface of the agar plates.
-
A disc with the solvent alone serves as a negative control, and discs with standard drugs serve as positive controls.
-
The plates are incubated at 37 °C for 24 hours (for bacteria) or at 28 °C for 48 hours (for fungi).
-
The diameter of the zone of inhibition around each disc is measured in millimeters.
4.2.2. Illustrative Antimicrobial Activity Data
The following table shows representative zones of inhibition for Schiff bases against various microorganisms.
| Compound ID | S. aureus (mm) | E. coli (mm) | C. albicans (mm) | Reference |
| Schiff Base E | 18 | 16 | 20 | [6] |
| Schiff Base F | 20 | 19 | 22 | [6] |
| Standard Drug | 25 | 23 | 26 | [6] |
Conclusion
The synthesis of novel Schiff bases from 4-(Isoindolin-2-yl)benzaldehyde presents a promising avenue for the discovery of new therapeutic agents. This document provides a foundational guide for their synthesis, characterization, and biological evaluation. The provided protocols are based on established methods for similar compounds and should be optimized for the specific derivatives being investigated. The diverse pharmacological potential of Schiff bases, coupled with the unique structural attributes of the isoindoline moiety, warrants further investigation into this novel class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. unn.edu.ng [unn.edu.ng]
- 3. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats : Oriental Journal of Chemistry [orientjchem.org]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijltet.org [ijltet.org]
- 6. mdpi.com [mdpi.com]
- 7. ajchem-b.com [ajchem-b.com]
- 8. CN102491935A - Nitrobenzaldehyde indole schiff base, preparation method and application thereof - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Evaluation of Novel Schiff Base Analogues of 3-(4-amino) Phenylimino) 5-fluoroindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 12. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
4-(Isoindolin-2-yl)benzaldehyde in the synthesis of isoindolinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindolinones are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective activities, have made the development of efficient synthetic routes to this scaffold a key focus in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of isoindolinones, based on established and versatile methodologies.
Note on 4-(Isoindolin-2-yl)benzaldehyde: While this document explores various synthetic strategies for isoindolinones, a direct, verified protocol for the synthesis of the isoindolinone core starting from 4-(isoindolin-2-yl)benzaldehyde could not be substantiated in the reviewed literature. The substitution pattern of this specific compound does not lend itself to the common intramolecular cyclization reactions that form the isoindolinone ring. The protocols detailed below utilize alternative, well-established starting materials.
I. Synthesis of N-Substituted Isoindolinones via Reductive C-N Coupling and Intramolecular Amidation
A highly efficient method for the synthesis of N-substituted isoindolinones involves the reaction of 2-carboxybenzaldehyde with various amines. This approach, utilizing a platinum nanowire catalyst, provides excellent yields under mild conditions.
Experimental Protocol
Materials:
-
2-carboxybenzaldehyde
-
Substituted amine (e.g., aniline, benzylamine)
-
Ultrathin Platinum (Pt) nanowires
-
Hydrogen gas (1 bar)
-
Solvent (e.g., ethanol)
-
Standard glassware for organic synthesis
Procedure:
-
In a suitable reaction vessel, dissolve 2-carboxybenzaldehyde (1.0 mmol) and the desired amine (1.2 mmol) in the chosen solvent.
-
Add the ultrathin Pt nanowire catalyst to the mixture.
-
Seal the vessel and introduce hydrogen gas to a pressure of 1 bar.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted isoindolinone.
Quantitative Data Summary
| Entry | Amine | Product | Time (h) | Yield (%) |
| 1 | Aniline | 2-Phenylisoindolin-1-one | 12 | 95 |
| 2 | Benzylamine | 2-Benzylisoindolin-1-one | 10 | 98 |
| 3 | 4-Methoxyaniline | 2-(4-Methoxyphenyl)isoindolin-1-one | 12 | 93 |
| 4 | Cyclohexylamine | 2-Cyclohexylisoindolin-1-one | 15 | 90 |
Table 1: Synthesis of N-Substituted Isoindolinones using Pt Nanowire Catalyst.
Reaction Workflow
Caption: Workflow for the synthesis of N-substituted isoindolinones.
II. One-Pot Synthesis of Isoindolinone Derivatives from 2-Benzoylbenzoic Acid
An efficient one-pot method allows for the synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols. This reaction proceeds under mild, metal-free conditions.[1]
Experimental Protocol
Materials:
-
2-Benzoylbenzoic acid
-
Chlorosulfonyl isocyanate (CSI)
-
Trifluoroacetic acid (TFA), catalytic amount
-
Dichloromethane (DCM)
-
Corresponding alcohol (ROH)
Procedure:
-
To a solution of 2-benzoylbenzoic acid (1.0 eq) in dichloromethane (10 mL), add a catalytic amount of trifluoroacetic acid.
-
Add chlorosulfonyl isocyanate (1.1 eq) to the mixture and stir at room temperature for 2 hours.
-
Subsequently, add the corresponding alcohol (1 mL) and continue stirring at room temperature for 1 hour.[1]
-
After the reaction is complete, remove the volatile components under reduced pressure.
-
The resulting crude product can be further purified if necessary.
Quantitative Data Summary
| Entry | Alcohol (ROH) | Yield (%) |
| 1 | Methanol | 85 |
| 2 | Ethanol | 88 |
| 3 | Propanol | 82 |
| 4 | Isopropanol | 80 |
Table 2: Synthesis of Isoindolinone Derivatives from 2-Benzoylbenzoic Acid. [1]
Reaction Scheme
Caption: One-pot synthesis of isoindolinones from 2-benzoylbenzoic acid.
III. Synthesis of 3-Substituted Isoindolin-1-ones from 2-Cyanobenzaldehyde
A straightforward approach to 3-substituted isoindolin-1-ones involves the reaction of 2-cyanobenzaldehyde with active methylene compounds or anilines.
Experimental Protocol A: Reaction with 2-(2-nitrophenyl)acetonitrile
Materials:
-
o-Cyanobenzaldehyde
-
2-(2-nitrophenyl)acetonitrile
-
Methanol (MeOH)
-
Triethylamine (Et3N)
Procedure:
-
Dissolve o-cyanobenzaldehyde (2.50 mmol) and 2-(2-nitrophenyl)acetonitrile (2.08 mmol) in methanol (3 mL).[2]
-
Add triethylamine (0.5 mL) while stirring the mixture at room temperature.[2]
-
A white precipitate should appear after approximately 2 minutes.[2]
-
Collect the product by suction filtration and wash with cold ethanol.[2]
Experimental Protocol B: Reaction with 2-Nitroaniline Derivatives
Materials:
-
2-Cyanobenzaldehyde
-
2-Nitroaniline derivative
-
Dichloromethane (DCM)
-
5% Potassium hydroxide (KOH) in Methanol
Procedure:
-
Dissolve 2-cyanobenzaldehyde (2.50 mmol) and the 2-nitroaniline derivative (1 mmol) in dichloromethane (1 mL).[3]
-
Warm the mixture for 1 minute to ensure complete dissolution.[3]
-
Cool the reaction mixture to room temperature.
-
Add 0.4 mL of 5% KOH in methanol. The solution will turn red and a yellow paste will form.[3]
-
Collect the product by suction filtration and wash with water and cold methanol.[3]
Quantitative Data Summary
| Protocol | Reactant | Product | Yield (%) |
| A | 2-(2-nitrophenyl)acetonitrile | 2-(2-Nitrophenyl)-2-(3-oxoisoindolin-1-yl)acetonitrile | 79 |
| B | 2-Nitroaniline | 3-((2-Nitrophenyl)amino)isoindolin-1-one | High |
| B | 4-Chloro-2-nitroaniline | 3-((4-Chloro-2-nitrophenyl)amino)isoindolin-1-one | High |
Table 3: Yields for the Synthesis of 3-Substituted Isoindolin-1-ones. [2][3]
Logical Relationship of Synthesis
Caption: Synthesis pathways to 3-substituted isoindolin-1-ones.
Conclusion
The synthesis of isoindolinones can be achieved through various efficient and high-yielding methodologies. The choice of the synthetic route depends on the desired substitution pattern and the availability of starting materials. The protocols provided herein offer versatile and reliable methods for accessing a range of isoindolinone derivatives for further investigation in drug discovery and development programs.
References
Application Notes and Protocols: Isoindolinone Derivatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isoindolinone derivatives as potent inhibitors of carbonic anhydrase (CA) isoforms. The information provided is intended to guide researchers in the evaluation and development of this class of compounds for therapeutic applications.
Introduction
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, and their dysregulation is associated with several diseases, including glaucoma, epilepsy, and cancer.[3][4] Isoindolinone derivatives have emerged as a promising class of carbonic anhydrase inhibitors, with some compounds demonstrating high-affinity and selective inhibition of specific CA isoforms.[5][6][7] This document outlines the inhibitory activity of selected isoindolinone derivatives and provides a detailed protocol for assessing their efficacy.
Data Presentation: Inhibitory Activity of Isoindolinone Derivatives
The following table summarizes the in vitro inhibitory activity of various isoindolinone derivatives against several human carbonic anhydrase (hCA) isoforms. The data is presented as IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and Kᵢ (the inhibition constant), with lower values indicating greater potency.
| Compound | Target Isoform | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Series 2 Derivatives | [5] | |||
| 2a | hCA I | 11.24 ± 0.291 | 11.48 ± 4.18 | [5] |
| hCA II | 21.69 ± 10.56 | - | [5] | |
| 2b | hCA I | - | 87.08 ± 35.21 | [5] |
| hCA II | - | 160.34 ± 46.59 | [5] | |
| 2c | hCA I | - | 16.09 ± 4.14 | [6] |
| hCA II | 13.02 ± 0.041 | 9.32 ± 2.35 | [5][6] | |
| 2d | hCA I | 75.73 ± 1.205 | - | [5] |
| hCA II | - | 251.48 ± 37.07 | [5] | |
| 2e | hCA II | - | 14.87 ± 3.25 | [5] |
| 2f | hCA I | - | 11.48 ± 4.18 | [6] |
| hCA II | - | 14.87 ± 3.25 | [6] | |
| Acetazolamide (AAZ) | hCA I | - | 436.20 | [5] |
| hCA II | - | 18.16 ± 0.882 | [5] | |
| Indolin-2-one Derivatives | [3] | |||
| 3c | hCA II | - | 9.4 | [3] |
| 6a | hCA II | - | 6.8 | [3] |
| 6b | hCA II | - | 7.7 | [3] |
| 6c | hCA II | - | 5.9 | [3] |
| 8 | hCA II | - | 6.6 | [3] |
| Acetazolamide (AAZ) | hCA II | - | 12 | [3] |
Experimental Protocols
A common method for evaluating the inhibitory effect of compounds on carbonic anhydrase is the esterase activity assay, which is suitable for high-throughput screening.
Protocol: Colorimetric Assay for Carbonic Anhydrase Esterase Activity and Inhibition
This protocol is adapted from commercially available kits and established methodologies.[8]
1. Materials and Reagents:
-
Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IV, IX)
-
CA Assay Buffer (e.g., 50 mM Tris-SO₄ buffer, pH 7.6)
-
CA Substrate (e.g., 4-Nitrophenyl acetate) dissolved in a suitable organic solvent (e.g., DMSO or acetonitrile)
-
Test isoindolinone derivatives dissolved in DMSO
-
Acetazolamide (positive control inhibitor) dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometric plate reader
2. Preparation of Reagents:
-
CA Enzyme Solution: Prepare a stock solution of the desired hCA isoform in CA Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Substrate Solution: Prepare a stock solution of 4-Nitrophenyl acetate. This stock will be diluted to the final working concentration in the assay buffer just before use.
-
Inhibitor Solutions: Prepare serial dilutions of the isoindolinone derivatives and acetazolamide in CA Assay Buffer. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid solvent effects.
3. Assay Procedure:
-
Plate Setup:
-
Add 85 µL of CA Assay Buffer to all wells.
-
Add 5 µL of the appropriate inhibitor dilution (or vehicle for control wells) to the sample wells.
-
Add 5 µL of acetazolamide solution to the positive control wells.
-
Add 5 µL of vehicle (e.g., CA Assay Buffer with the same percentage of DMSO as the inhibitor solutions) to the enzyme activity control wells.
-
-
Enzyme Addition:
-
Add 5 µL of the CA enzyme solution to all wells except for the blank wells.
-
Mix gently and incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Reaction:
-
Add 10 µL of the CA substrate solution to all wells.
-
Immediately start measuring the absorbance at 405 nm in kinetic mode for 10-30 minutes at room temperature.
-
-
Data Analysis:
-
Determine the rate of the reaction (V, change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.
-
Visualizations
Experimental Workflow for Screening Isoindolinone Derivatives
Caption: Workflow for screening isoindolinone derivatives as carbonic anhydrase inhibitors.
General Mechanism of Carbonic Anhydrase Inhibition
References
- 1. Carbonic Anhydrase Activity Assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. flore.unifi.it [flore.unifi.it]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Applications in the Synthesis of Novel Isoindolin-1,3-dione-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel isoindolin-1,3-dione-based compounds. The isoindolin-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These notes are intended to guide researchers in the development of new chemical entities based on this versatile heterocyclic system.
Introduction
Isoindolin-1,3-dione, also known as phthalimide, and its derivatives are a class of compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological properties. These properties include anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities. The synthetic accessibility and the possibility of introducing a wide variety of substituents at the nitrogen atom and on the aromatic ring make the isoindolin-1,3-dione scaffold an attractive starting point for the design of novel therapeutic agents.
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of N-substituted isoindolin-1,3-dione derivatives. Two common and effective methods are highlighted below.
Method 1: Reaction of Phthalic Anhydride with Primary Amines
This is a classical and straightforward method for the synthesis of N-substituted isoindolin-1,3-diones. The reaction involves the condensation of phthalic anhydride with a primary amine, which can be carried out under neat conditions or in a suitable solvent.
Experimental Protocol:
-
Reagents and Equipment:
-
Phthalic anhydride
-
Primary amine of interest
-
Glacial acetic acid (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) and the desired primary amine (1.0 equivalent) in a minimal amount of glacial acetic acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted isoindolin-1,3-dione.
-
Method 2: Palladium-Catalyzed Carbonylative Cyclization
A more modern and versatile approach involves the palladium-catalyzed carbonylative cyclization of o-halobenzoates and primary amines. This one-pot reaction allows for the synthesis of a wide range of isoindolin-1,3-diones with good yields.[1]
Experimental Protocol: [1]
-
Reagents and Equipment:
-
o-halobenzoate (e.g., methyl 2-iodobenzoate)
-
Primary amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (solvent)
-
Carbon monoxide (CO) gas balloon
-
Schlenk flask or a sealable reaction tube
-
-
Procedure: [1]
-
To a Schlenk flask, add the o-halobenzoate (1.0 equivalent), the primary amine (1.2 equivalents), Pd(OAc)₂ (5 mol%), dppp (10 mol%), and Cs₂CO₃ (2.0 equivalents).[1]
-
Add dry toluene to the flask.
-
Seal the flask and flush with carbon monoxide gas.
-
Attach a balloon filled with CO to the flask.
-
Heat the reaction mixture at 95 °C for 24 hours with stirring.[1]
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired isoindolin-1,3-dione.
-
Biological Applications and Evaluation Protocols
The diverse biological activities of isoindolin-1,3-dione derivatives necessitate a range of bioassays for their evaluation. Detailed protocols for key applications are provided below.
Acetylcholinesterase (AChE) Inhibitory Activity for Alzheimer's Disease Research
Several isoindolin-1,3-dione derivatives have shown potent inhibitory activity against acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.[2]
Experimental Protocol: Ellman's Method [2]
-
Reagents and Equipment:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (isoindolin-1,3-dione derivatives)
-
Donepezil or Rivastigmine (as a positive control)
-
96-well microplate reader
-
-
Procedure: [2]
-
Prepare solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Initiate the reaction by adding the AChE solution to each well.
-
Incubate the plate at 37 °C for 15 minutes.
-
Add the substrate solution (ATCI) to start the enzymatic reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
-
Anticancer Activity
Isoindolin-1,3-dione derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] A common method to assess this activity is the MTT assay.
Experimental Protocol: MTT Assay [4]
-
Reagents and Equipment:
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Test compounds
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
-
Procedure: [4]
-
Seed the cancer cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
-
Analgesic Activity
Certain isoindolin-1,3-dione derivatives have been shown to possess analgesic properties. The hot plate test is a common in vivo model to evaluate central analgesic activity.
Experimental Protocol: Hot Plate Test [5]
-
Reagents and Equipment:
-
Procedure: [5]
-
Divide the mice into groups: control (vehicle), standard, and test compound groups.
-
Administer the vehicle, standard drug, or test compound to the respective groups (e.g., orally).
-
After a specific time (e.g., 15 minutes), place each mouse individually on the hot plate.[5]
-
Record the latency time for the first sign of nociception (e.g., paw licking, jumping).
-
A cut-off time is typically set to prevent tissue damage.
-
Compare the latency times of the test groups with the control group to determine the analgesic effect.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and biological activities of novel isoindolin-1,3-dione-based compounds.
Table 1: Synthesis of N-substituted Isoindolin-1,3-diones
| Compound | Synthetic Method | R-group on Nitrogen | Yield (%) | Reference |
| 3a | Reaction with Phthalic Anhydride | Phenyl(phenylimino)methyl | 84 | [6] |
| 3b | Reaction with Phthalic Anhydride | Phenyl(p-methoxyphenylimino)methyl | 75 | [6] |
| 3c | Reaction with Phthalic Anhydride | Phenyl(p-tolylimino)methyl | 94 | [6] |
| 3d | Reaction with Phthalic Anhydride | (4-Bromophenylimino)(phenyl)methyl | 78 | [6] |
| 3a | Palladium-Catalyzed Cyclization | Benzyl | 76 | [1] |
Table 2: Biological Activity of Isoindolin-1,3-dione Derivatives
| Compound | Biological Activity | Assay | IC₅₀ (µM) | Reference |
| 7a | AChE Inhibition | Ellman's Method | 2.1 | [2] |
| 7f | AChE Inhibition | Ellman's Method | 2.1 | [2] |
| 3 | Anticancer (A549 cells) | MTT Assay | 114.25 | [3] |
| 4 | Anticancer (A549 cells) | MTT Assay | 116.26 | [3] |
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the putative mechanisms of action for isoindolin-1,3-dione derivatives in different therapeutic areas.
Caption: Cholinergic signaling pathway and the inhibitory action of isoindolin-1,3-dione derivatives on AChE.
Caption: Intrinsic apoptosis pathway induced by anticancer isoindolin-1,3-dione compounds.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and evaluation of isoindolin-1,3-dione derivatives.
References
- 1. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of Isoquinolin-2(1H)-yl-acetamide and Isoindolin-2-yl-acetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of two important classes of nitrogen-containing heterocyclic compounds: isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The protocols described herein are based on a divergent synthetic strategy starting from a common Ugi multicomponent reaction (MCR) precursor, allowing for the efficient generation of diverse compound libraries.
Introduction
Isoquinoline and isoindoline derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of therapeutic applications. The isoquinolin-2(1H)-yl-acetamide core is found in molecules such as P2X7 inhibitors and proteasome inhibitors, while the isoindolin-2-yl-acetamide skeleton is a key feature of the FDA-approved anticancer drug Lenalidomide. The synthetic methods detailed below offer a robust and versatile approach to access these valuable compound classes.
Synthesis of Isoquinolin-2(1H)-yl-acetamides
The synthesis of isoquinolin-2(1H)-yl-acetamides is achieved through a copper(I)-catalyzed C-C coupling and annulation reaction of a pre-synthesized Ugi-4CR adduct with various substituted ethanones.
Experimental Protocol
General Procedure A: A sealed tube is charged with the Ugi adduct (1.0 equiv), a substituted ethanone (1.5 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and copper(I) bromide (CuBr, 0.1 equiv). Anhydrous dimethyl sulfoxide (DMSO) is added, and the reaction mixture is stirred under a nitrogen atmosphere at 90 °C for 16 hours. Upon completion, the reaction is cooled to room temperature, and saturated aqueous sodium chloride (NaCl) and ethyl acetate (EtOAc) are added. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired isoquinolin-2(1H)-yl-acetamide.[1]
Synthesis Workflow
Caption: Synthesis of Isoquinolin-2(1H)-yl-acetamides.
Quantitative Data
| Product | Substituted Ethanone | Yield (%) | Melting Point (°C) |
| 3a | Acetophenone | 79 | - |
| 3b | 4'-Bromoacetophenone | 70 | - |
| 3c | 1-Phenyl-2-propanone | 62 | - |
| 3d | 2-Naphthyl methyl ketone | 65 | 217-219 |
| 3e | Deoxybenzoin | 70 | - |
Yields are for the isolated product after purification.[1][2]
Synthesis of Isoindolin-2-yl-acetamides
The synthesis of isoindolin-2-yl-acetamides is accomplished via a copper(I)-catalyzed reaction of the same Ugi-4CR adduct with various terminal alkynes.
Experimental Protocol
General Procedure B: A sealed tube is charged with the Ugi adduct (1.0 equiv), a terminal alkyne (1.5 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and copper(I) bromide (CuBr, 0.2 equiv). Polyethylene glycol (PEG-400) is added as the solvent, and the mixture is stirred under a nitrogen atmosphere at 100 °C for 2 hours. After the reaction is complete, the solvent is removed under vacuum, and the residue is purified by column chromatography on silica gel to yield the desired isoindolin-2-yl-acetamide.[1]
Synthesis Workflow
Caption: Synthesis of Isoindolin-2-yl-acetamides.
Quantitative Data
| Product | Terminal Alkyne | Yield (%) | Melting Point (°C) |
| 5a | Phenylacetylene | 85 | - |
| 5b | 4-Ethynyltoluene | 88 | - |
| 5c | 4-Methoxyphenylacetylene | 93 | - |
| 5o | 1-Bromo-4-ethynylbenzene | 89 | 185-186 |
Yields are for the isolated product after purification.[1][2]
Applications and Biological Context
The isoquinolin-2(1H)-yl-acetamide and isoindolin-2-yl-acetamide scaffolds are of significant interest in drug discovery. As mentioned, the isoquinolin-2(1H)-yl-acetamide core is present in P2X7 inhibitors and proteasome inhibitors. P2X7 receptors are ATP-gated ion channels involved in inflammation and immune responses, while the proteasome is a key cellular machinery for protein degradation, and its inhibition is a validated strategy in cancer therapy.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in ion flux changes. This can trigger downstream signaling cascades, including the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β.
Caption: P2X7 Receptor Signaling Pathway.
The development of potent and selective inhibitors for these targets is an active area of research, and the synthetic protocols described here provide a valuable tool for generating novel chemical entities for screening and lead optimization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Isoindolin-2-yl)benzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Isoindolin-2-yl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 4-(Isoindolin-2-yl)benzaldehyde?
A1: Two primary synthetic routes are commonly employed for the synthesis of 4-(Isoindolin-2-yl)benzaldehyde:
-
Buchwald-Hartwig Amination: This is a popular and versatile method involving the palladium-catalyzed cross-coupling of isoindoline with a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde or 4-iodobenzaldehyde) or 4-formylphenyl triflate. This method is known for its high functional group tolerance and generally good yields.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of isoindoline with a highly electron-deficient benzaldehyde derivative, such as 4-fluorobenzaldehyde, typically under basic conditions and at elevated temperatures. The success of this reaction is highly dependent on the electronic properties of the benzaldehyde starting material.
Q2: I am observing a low yield of the desired product. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue. Common causes include inefficient catalyst activity, improper reaction conditions (temperature, solvent, base), or degradation of starting materials or product.
Q3: My final product is impure. What are the likely side products and how can I purify it?
A3: Common impurities may include unreacted starting materials, byproducts from side reactions such as hydrodehalogenation of the benzaldehyde starting material (in the case of Buchwald-Hartwig amination), or the formation of over-arylated products. Purification can typically be achieved through column chromatography on silica gel or recrystallization. A patent on benzaldehyde purification suggests that distillation under reduced pressure can also be an effective method for purification.[3]
Q4: Can I use a different catalyst system for the Buchwald-Hartwig amination?
A4: Yes, several generations of Buchwald-Hartwig catalysts and ligands have been developed.[1] The choice of catalyst and ligand can significantly impact the reaction efficiency. Bulky, electron-rich phosphine ligands are often preferred. It is advisable to screen a few catalyst/ligand combinations to find the optimal system for your specific substrates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4-(Isoindolin-2-yl)benzaldehyde via Buchwald-Hartwig amination.
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst | • Ensure the palladium precatalyst is from a reliable source and has been stored properly. • Consider using a newer generation Buchwald precatalyst.[4] • Activate the catalyst in situ if necessary. |
| Inappropriate ligand | • The chosen phosphine ligand may not be optimal. Screen different bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos). • Ensure the correct palladium-to-ligand ratio is used (typically 1:1 to 1:2). | |
| Incorrect base | • The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used. • The base strength should be appropriate for the specific substrates and ligand used. | |
| Poor solvent quality | • Use anhydrous, degassed solvents. Oxygen can deactivate the palladium catalyst. • Common solvents for Buchwald-Hartwig amination include toluene, dioxane, and THF. | |
| Reaction temperature is too low | • While some modern catalysts operate at lower temperatures, many Buchwald-Hartwig reactions require heating (e.g., 80-110 °C). • Optimize the reaction temperature for your specific system. | |
| Formation of Significant Side Products | Hydrodehalogenation of the aryl halide | • This side reaction can compete with the desired amination. • Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). • Use a high-purity solvent and ensure the amine is not a source of protons that can be reduced. |
| Homocoupling of the aryl halide | • This can occur at high temperatures or with certain catalyst systems. • Lowering the reaction temperature or screening different ligands may mitigate this issue. | |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize | • If direct crystallization is challenging, purify by column chromatography on silica gel using a suitable solvent system (e.g., hexanes/ethyl acetate). • After chromatography, attempt to crystallize the purified product from a different solvent system. |
| Co-elution of impurities | • Optimize the mobile phase for column chromatography to achieve better separation. • Consider using a different stationary phase if silica gel is ineffective. |
Experimental Protocols
Protocol 1: Synthesis of 4-(Isoindolin-2-yl)benzaldehyde via Buchwald-Hartwig Amination
Materials:
-
4-Bromobenzaldehyde
-
Isoindoline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromobenzaldehyde (1.0 mmol), isoindoline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 4-(Isoindolin-2-yl)benzaldehyde.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes hypothetical data for the optimization of the Buchwald-Hartwig amination.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 85 |
| 2 | Pd₂(dba)₃ (1) | SPhos (3) | K₂CO₃ | Dioxane | 110 | 78 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | THF | 80 | 82 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 65 |
| 5 | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | Toluene | 80 | 75 |
Visualizations
Caption: Experimental workflow for the synthesis of 4-(Isoindolin-2-yl)benzaldehyde.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Purification of 4-(Isoindolin-2-yl)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of crude 4-(Isoindolin-2-yl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-(Isoindolin-2-yl)benzaldehyde?
A1: Common impurities often include unreacted starting materials, the corresponding alcohol (4-(Isoindolin-2-yl)benzyl alcohol) from over-reduction, and the corresponding carboxylic acid (4-(Isoindolin-2-yl)benzoic acid) from oxidation.[1] Self-condensation products, or aldols, may also be present.[1]
Q2: My crude product is a dark oil/solid. What is the first purification step I should attempt?
A2: A simple aqueous wash is a good first step. To remove acidic impurities like the corresponding carboxylic acid, wash the crude product (dissolved in a suitable organic solvent like ethyl acetate or dichloromethane) with a 10% sodium bicarbonate solution.[1] Follow this with a water wash to remove any remaining salts.
Q3: How can I prevent my aldehyde from oxidizing to a carboxylic acid during purification and storage?
A3: Aldehyde oxidation is a common issue.[1] To minimize this, avoid prolonged exposure to air. When running column chromatography, use fresh, high-quality solvents and work relatively quickly. For long-term storage, keep the purified compound under an inert atmosphere (like nitrogen or argon) and at a low temperature.
Q4: Is 4-(Isoindolin-2-yl)benzaldehyde sensitive to acidic or basic conditions?
A4: Yes, aldehydes can be sensitive to both acidic and basic conditions.[2] Strong acids can catalyze polymerization or other side reactions. Strong bases can promote aldol condensation reactions if there are enolizable protons, though this is not a risk for this specific aldehyde. During purification, it is advisable to use neutral or mildly acidic/basic conditions, such as adding a small amount of a non-nucleophilic base like triethylamine to the chromatography solvent to deactivate the silica gel.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during common purification procedures.
Column Chromatography
Q: My compound is streaking badly on the silica gel TLC plate. How can I resolve this?
A: Streaking on TLC often indicates an issue with the stationary phase's acidity or strong interaction with your compound.
-
Solution 1: Deactivate the Silica Gel. Add a small amount (0.1-1%) of triethylamine to your eluent system.[2] This will neutralize the acidic sites on the silica gel, leading to sharper bands.
-
Solution 2: Change the Stationary Phase. If the issue persists, consider switching to a less acidic stationary phase like alumina (neutral or basic).[2]
-
Solution 3: Check for Impurities. Highly polar impurities, such as the corresponding carboxylic acid, can cause streaking. An initial bicarbonate wash before chromatography can help remove them.
Q: I am struggling to separate my product from a close-running impurity. What should I do?
A: Improving separation requires optimizing the mobile phase.
-
Solution 1: Adjust Solvent Polarity. If the Rf value is too high (>0.4), decrease the polarity of your eluent (e.g., reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture). If the Rf is too low (<0.2), increase the polarity. Aim for an Rf of around 0.3 for the best separation.[2]
-
Solution 2: Change Solvent System. If adjusting polarity isn't enough, switch to a different solvent system. Try a combination of dissimilar solvents, such as dichloromethane/methanol or toluene/acetone, to alter the selectivity of the separation.[2]
Q: My product yield is very low after column chromatography, and I see new spots on the TLC of my collected fractions. What is happening?
A: The aldehyde may be degrading on the silica gel. Silica can act as a mild Lewis acid, which can catalyze acetal formation if you are using an alcohol-based solvent.[2]
-
Solution 1: Avoid Alcohol Solvents. Do not use methanol or ethanol in your eluent if you suspect this is the issue. Opt for systems like hexane/ethyl acetate or dichloromethane/ether.[2]
-
Solution 2: Work Quickly. Do not let the column run overnight. Elute your compound as efficiently as possible to minimize contact time with the silica.
-
Solution 3: Use Deactivated Silica. As mentioned previously, adding triethylamine to the eluent can help prevent degradation on acidic sites.[2]
Recrystallization
Q: My compound is "oiling out" during recrystallization instead of forming crystals. How can I fix this?
A: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution too quickly.
-
Solution 1: Lower the Crystallization Temperature. After dissolving your compound, allow the solution to cool more slowly. Start at room temperature, then move to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary.
-
Solution 2: Add More Solvent. The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.
-
Solution 3: Use a Lower-Boiling Point Solvent System. Find a solvent or solvent pair with a lower boiling point in which your compound is still soluble when hot and insoluble when cold.
Chemical Purification (Bisulfite Wash)
Q: I performed a sodium bisulfite wash, and a thick white solid formed between the aqueous and organic layers. What should I do?
A: This solid is likely the sodium bisulfite adduct of your aldehyde, which can sometimes be insoluble in both the organic and aqueous phases.[3]
-
Solution: Filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct.[3] You can then separate the layers of the filtrate. To recover your aldehyde, the Celite pad containing the adduct can be washed and then treated with a base (like NaOH) to regenerate the aldehyde.
Q: I am having trouble regenerating the aldehyde from the aqueous layer after the bisulfite extraction. What are the correct conditions?
A: Regeneration requires breaking the bisulfite adduct by shifting the equilibrium back towards the free aldehyde.
-
Solution: Add a fresh layer of an organic solvent (e.g., ethyl acetate) to the aqueous layer containing the adduct. Then, carefully add a strong base, such as 10% sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), until the solution is strongly basic (pH > 10).[3][4] Shake the mixture vigorously to allow the regenerated aldehyde to be extracted into the organic layer. Separate the layers and process the organic phase as usual.
Data Presentation: Purity Assessment
The following table provides illustrative data on the purity of 4-(Isoindolin-2-yl)benzaldehyde after applying different purification techniques.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Key Impurities Removed |
| Aqueous Wash (10% NaHCO₃) | 85% | 90% | >95% | 4-(Isoindolin-2-yl)benzoic acid |
| Recrystallization | 90% | >98% | 60-80% | Less soluble impurities, starting materials |
| Column Chromatography | 90% | >99% | 70-90% | Polar and non-polar impurities |
| Bisulfite Wash & Regeneration | 85% | 95-98% | 50-75% | Non-aldehyde impurities |
Experimental Protocols
Protocol 1: Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: Start with a non-polar system like Hexane/Ethyl Acetate (9:1). Gradually increase the polarity (e.g., to 8:2, 7:3) based on TLC analysis. Note: To prevent degradation, add 0.5% triethylamine to the eluent mixture.[2]
-
Preparation: Dissolve the crude aldehyde in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").
-
Packing and Running: Wet-pack the column with the initial eluent. Carefully add the dry-loaded sample to the top. Begin elution, collecting fractions and monitoring them by TLC.
-
Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification via Sodium Bisulfite Adduct
-
Adduct Formation: Dissolve the crude aldehyde in a water-miscible solvent like methanol or THF.[3] Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously for 30-60 seconds in a separatory funnel.[4][5]
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and more water. Shake and separate the layers. The non-aldehyde impurities will remain in the organic layer, while the bisulfite adduct of the aldehyde will be in the aqueous layer.[3][5]
-
Regeneration: Return the aqueous layer to the separatory funnel. Add a fresh portion of ethyl acetate. Slowly add 10% aqueous NaOH solution until the pH is strongly basic (pH > 10).[4]
-
Final Workup: Shake the funnel to extract the pure aldehyde into the organic layer. Separate the layers, wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Visualizations
Caption: Decision workflow for purifying crude 4-(Isoindolin-2-yl)benzaldehyde.
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Workup [chem.rochester.edu]
- 4. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 4-(Isoindolin-2-yl)benzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 4-(Isoindolin-2-yl)benzaldehyde. The information is intended for researchers, scientists, and professionals in drug development to assist in obtaining a high-purity crystalline product.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of 4-(Isoindolin-2-yl)benzaldehyde?
A1: The ideal solvent is one in which 4-(Isoindolin-2-yl)benzaldehyde is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] Based on the structure (an aromatic aldehyde with a heterocyclic component), suitable starting points for solvent screening include alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene). Mixed solvent systems, such as ethanol-water or toluene-hexane, can also be effective.[3][4] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If the compound does not dissolve after adding a reasonable amount of boiling solvent, it could be due to a few factors. First, ensure the solvent is at its boiling point to maximize its dissolving capacity.[1] If solubility is still low, you may need to add more solvent incrementally. However, be cautious not to add too much, as this will reduce your final yield.[5][6] If a significant amount of solid remains undissolved even with a large volume of solvent, it might be an insoluble impurity. In this case, a hot filtration should be performed to remove the impurity before allowing the solution to cool.[3]
Q3: The solution has cooled, but no crystals have formed. What is the problem?
A3: This is a common issue known as supersaturation.[5] To induce crystallization, you can try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The small scratches on the glass provide a surface for crystal nucleation.[7] Another effective method is to add a "seed crystal" of pure 4-(Isoindolin-2-yl)benzaldehyde, if available.[5] If these methods fail, it is likely that too much solvent was used. The solution should be reheated to boil off some of the solvent to increase the concentration of the compound, and then allowed to cool again.[7]
Q4: My product has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution cools too rapidly.[3][7] To resolve this, reheat the solution to redissolve the oil. Then, you can either add more of the primary solvent (if using a single solvent system) or more of the "good" solvent (in a mixed solvent system) to keep the compound dissolved at a slightly lower temperature.[7] Allowing the solution to cool much more slowly can also prevent oiling out. Placing the flask in a beaker of warm water and allowing both to cool together is an effective method for slow cooling.[3]
Q5: The yield of my recrystallized product is very low. What could have gone wrong?
A5: A low yield can result from several factors. Using too much solvent is a primary cause, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[1][7] Inadequate cooling will also leave more product in the solution.[1] Another possibility is premature crystallization during a hot filtration step, leading to product loss in the filter paper.[3] To maximize yield, use the minimum amount of hot solvent necessary for dissolution and cool the solution thoroughly, preferably in an ice bath, once it has reached room temperature.[3][6]
Troubleshooting Guide
This section provides a structured approach to common problems encountered during the recrystallization of 4-(Isoindolin-2-yl)benzaldehyde.
Problem: No Crystal Formation
Problem: Oiling Out
Quantitative Data Summary
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility of 4-(Isoindolin-2-yl)benzaldehyde |
| Toluene | Non-polar | 111 | Good when hot, poor when cold |
| Hexane | Non-polar | 69 | Likely poor; may be useful as an anti-solvent |
| Ethyl Acetate | Polar aprotic | 77 | Moderate to good |
| Acetone | Polar aprotic | 56 | Good; may have high solubility at room temp |
| Isopropanol | Polar protic | 82 | Good when hot, moderate when cold |
| Ethanol | Polar protic | 78 | Good when hot, moderate when cold |
| Methanol | Polar protic | 65 | Good when hot, moderate when cold |
| Water | Polar protic | 100 | Likely insoluble; may be useful as an anti-solvent |
Experimental Protocols
General Recrystallization Workflow
This protocol outlines the key steps for a successful recrystallization.
Detailed Methodology
-
Solvent Selection: Place a small amount (e.g., 20-30 mg) of the crude 4-(Isoindolin-2-yl)benzaldehyde into several test tubes. Add a few drops of a different potential solvent to each tube and observe the solubility at room temperature. Heat the tubes that show low solubility at room temperature to the solvent's boiling point and observe. The best solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid is just dissolved.[2]
-
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.[3]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.[6]
-
Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.[6]
-
Collection and Washing: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely. For higher boiling point solvents, drying in a vacuum oven may be necessary.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 4-(Isoindolin-2-yl)benzaldehyde Purification
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-(Isoindolin-2-yl)benzaldehyde by column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | 1. Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution. 2. Column Overloading: Too much crude sample was loaded onto the column. 3. Column Channeling: Cracks or channels in the stationary phase lead to an uneven flow of the mobile phase. | 1. Optimize the Eluent: Use Thin Layer Chromatography (TLC) to test various solvent systems. A common starting point for compounds of moderate polarity is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound. 2. Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the silica gel. 3. Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Pack the column as a slurry and allow it to settle completely before loading the sample. |
| Compound is Not Eluting from the Column | 1. Eluent Polarity is Too Low: The solvent system is not polar enough to move the compound through the silica gel. 2. Compound Insolubility: The compound may be precipitating on the column. | 1. Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. If the compound is highly polar, a stronger eluent like methanol in dichloromethane might be necessary. 2. Check Solubility: Ensure the compound is soluble in the chosen eluent system. If not, a different solvent system where the compound is soluble should be selected. |
| Streaking or Tailing of the Compound on TLC and Column | 1. Compound is Acidic or Basic: Interaction with the slightly acidic silica gel can cause tailing. 2. Sample is too Concentrated: Overly concentrated spots on TLC can lead to tailing. | 1. Modify the Mobile Phase: Add a small amount of a modifier to the eluent. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine or pyridine. 2. Dilute the Sample: Ensure the sample is sufficiently diluted before spotting on the TLC plate and loading onto the column. |
| Cracks or Bubbles in the Silica Gel Bed | 1. Improper Packing: The column was not packed carefully. 2. Column Ran Dry: The solvent level dropped below the top of the stationary phase. | 1. Repack the Column: It is generally best to repack the column to ensure good separation. 2. Maintain Solvent Level: Always keep the solvent level above the silica gel bed. Use a solvent reservoir or add fresh eluent in a timely manner. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of 4-(Isoindolin-2-yl)benzaldehyde?
A good starting point for a compound with the expected moderate polarity of 4-(Isoindolin-2-yl)benzaldehyde is a mixture of non-polar and polar solvents. Based on purification of similar structures, a hexane/ethyl acetate mixture is a common choice.[1] It is recommended to start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity.
Q2: How do I determine the correct solvent system?
Use Thin Layer Chromatography (TLC) to find an eluent system that gives your desired compound a retention factor (Rf) of approximately 0.2-0.3. This Rf value generally provides good separation on a column.
Q3: What kind of stationary phase should I use?
Standard silica gel (60-200 mesh) is the most common stationary phase for routine purification of organic compounds like 4-(Isoindolin-2-yl)benzaldehyde.
Q4: How much sample can I load onto my column?
A general rule of thumb is to load 1-5 g of crude material per 100 g of silica gel. The exact amount will depend on the difficulty of the separation.
Q5: My compound is a solid. How should I load it onto the column?
There are two main methods for loading a solid sample:
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Dry Loading: Dissolve your compound in a minimal amount of a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of your packed column.
-
Wet Loading: Dissolve the compound in the minimum amount of the initial eluent and carefully pipette it onto the top of the column.
Dry loading is often preferred as it can lead to better band sharpness and separation.
Experimental Protocol: Column Chromatography of 4-(Isoindolin-2-yl)benzaldehyde
This protocol describes a general procedure for the purification of 4-(Isoindolin-2-yl)benzaldehyde using silica gel column chromatography.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Secure the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/Ethyl Acetate).
-
Pour the slurry into the column and gently tap the column to ensure even packing. Allow the silica to settle.
-
Add another thin layer of sand on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
2. Sample Loading:
-
Dissolve the crude 4-(Isoindolin-2-yl)benzaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the resulting dry, free-flowing powder to the top of the prepared column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow rate.
-
Gradually increase the polarity of the eluent as the chromatography progresses (gradient elution). For example, you can start with 9:1 hexane/ethyl acetate, then move to 4:1, 2:1, and finally 1:1.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
4. Isolation of the Purified Compound:
-
Combine the fractions containing the pure desired product.
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Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
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Characterize the purified 4-(Isoindolin-2-yl)benzaldehyde by appropriate analytical methods (e.g., NMR, Mass Spectrometry).
Data Presentation
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (60-200 mesh) |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate |
| Initial Eluent Ratio | 9:1 (Hexane:Ethyl Acetate) |
| Elution Method | Gradient Elution (gradually increasing the proportion of Ethyl Acetate) |
| Target Rf on TLC | 0.2 - 0.3 |
Experimental Workflow
Caption: Workflow for the purification of 4-(Isoindolin-2-yl)benzaldehyde.
References
Technical Support Center: Enhancing the Stability of 4-(Isoindolin-2-yl)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the experimental stability of 4-(Isoindolin-2-yl)benzaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the handling and use of this compound. The recommendations provided are based on established principles for aromatic aldehydes and data from structurally related molecules, as specific stability data for 4-(Isoindolin-2-yl)benzaldehyde is not extensively available in current literature.
Troubleshooting Guide
Users experiencing issues such as decreased potency, inconsistent results, or the appearance of impurities when working with 4-(Isoindolin-2-yl)benzaldehyde can refer to the following guide to identify and address potential stability problems.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity over a short period. | Oxidation of the aldehyde group to a carboxylic acid. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) to solutions. |
| Variability in experimental results between batches. | Degradation due to light exposure. | Protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Formation of unknown impurities in solution. | Hydrolysis or other solvent-mediated degradation. | Assess the pH of your solvent system. For similar compounds, stability is often greatest in a neutral to slightly acidic pH range. Avoid highly basic or acidic conditions. |
| Precipitation or changes in solubility. | Polymerization or condensation reactions. | Prepare solutions fresh for each experiment whenever possible. If storage is necessary, store at low temperatures (-20°C to -80°C) and under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-(Isoindolin-2-yl)benzaldehyde?
A1: While specific studies on 4-(Isoindolin-2-yl)benzaldehyde are limited, aromatic aldehydes are generally susceptible to two main degradation pathways:
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Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen). This is a common cause of reduced compound efficacy.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
A logical workflow for investigating and mitigating degradation is outlined below.
Q2: How should I store 4-(Isoindolin-2-yl)benzaldehyde and its solutions?
A2: For optimal stability, both the solid compound and its solutions should be stored with the following precautions:
| Storage Form | Temperature | Atmosphere | Light Conditions |
| Solid | -20°C | Inert Gas (Argon or Nitrogen) | Protected from Light (Amber Vial) |
| Solution | -80°C (if possible) | Inert Gas (Argon or Nitrogen) | Protected from Light (Amber Vial) |
Q3: Can pH affect the stability of 4-(Isoindolin-2-yl)benzaldehyde in my experiments?
A3: Yes, pH can significantly impact the stability of aldehydes. For a structurally related benzaldehyde derivative, NSC-281612, pH-independent stability was observed in the range of 2-11, with increased degradation at a pH of 12. While the optimal pH for 4-(Isoindolin-2-yl)benzaldehyde is not definitively established, it is advisable to maintain a neutral to slightly acidic pH in your experimental solutions to minimize the risk of base-catalyzed degradation.
Q4: Are there any chemical modifications that can improve the stability of 4-(Isoindolin-2-yl)benzaldehyde?
A4: A common strategy to protect the aldehyde functional group is to convert it into a more stable acetal. This involves reacting the aldehyde with an alcohol (e.g., ethylene glycol or propylene glycol) under acidic conditions. The acetal can then be converted back to the aldehyde when needed. This approach is particularly useful for long-term storage or when the compound needs to endure harsh experimental conditions.
The general experimental workflow for acetal protection is as follows:
Experimental Protocols
Protocol 1: General Procedure for Storage under Inert Atmosphere
-
Solid Compound:
-
Place the solid 4-(Isoindolin-2-yl)benzaldehyde in a suitable vial (amber glass is recommended).
-
Purge the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace any air.
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Quickly seal the vial with a tightly fitting cap.
-
For added protection, wrap the cap with Parafilm®.
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Store at the recommended temperature.
-
-
Solutions:
-
Prepare the solution using a solvent that has been de-gassed by sparging with an inert gas for 15-30 minutes.
-
Dispense the solution into an amber vial.
-
Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes.
-
Seal the vial tightly and wrap with Parafilm®.
-
Store at the recommended temperature.
-
Protocol 2: Stabilization with an Antioxidant
-
Prepare a stock solution of Butylated Hydroxytoluene (BHT) in a compatible solvent (e.g., ethanol or the primary solvent for your experiment). A typical stock solution concentration is 1-10 mg/mL.
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When preparing your solution of 4-(Isoindolin-2-yl)benzaldehyde, add a small volume of the BHT stock solution to achieve a final BHT concentration of 50-100 µM.
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Proceed with storage or your experiment as usual. It is advisable to run a control experiment with BHT alone to ensure it does not interfere with your assay.
Protocol 3: Acetal Formation for Enhanced Stability (General Method)
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Dissolve 4-(Isoindolin-2-yl)benzaldehyde in a suitable anhydrous solvent (e.g., toluene).
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Add 1.1 to 1.5 equivalents of propylene glycol.
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Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
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Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
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Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., triethylamine).
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Purify the resulting acetal by column chromatography.
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To regenerate the aldehyde, treat the acetal with a mild aqueous acid (e.g., 1M HCl in acetone/water).
Disclaimer: These protocols are intended as general guidance. Researchers should always adapt procedures to their specific experimental context and perform appropriate analytical validation.
Technical Support Center: Scale-up Synthesis of 4-(Isoindolin-2-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(Isoindolin-2-yl)benzaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of 4-(Isoindolin-2-yl)benzaldehyde, which is commonly synthesized via a palladium-catalyzed Buchwald-Hartwig amination reaction between isoindoline and 4-bromobenzaldehyde.
Issue 1: Low or Inconsistent Yields
Q: We are experiencing significantly lower yields upon scaling up the synthesis of 4-(Isoindolin-2-yl)benzaldehyde from lab to pilot scale. What are the potential causes and solutions?
A: Low and inconsistent yields during scale-up are a common challenge. Several factors related to the Buchwald-Hartwig amination can contribute to this issue. Here are the key areas to investigate:
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Catalyst Activity and Loading: The efficiency of the palladium catalyst is critical. On a larger scale, mass transfer limitations can reduce catalyst effectiveness.
-
Troubleshooting:
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Optimize Catalyst Loading: While higher catalyst loading can increase costs, a slight increase may be necessary to compensate for inefficiencies at scale. See Table 1 for a comparison of catalyst loading effects.
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Ligand Selection: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands are often more effective.[1][2] For hindered substrates, consider ligands like XPhos or tBuXPhos.[3]
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Catalyst Deactivation: Ensure rigorous exclusion of oxygen, as palladium catalysts are sensitive to air, especially when activated by a base. Employ standard Schlenk techniques for all reagent handling.
-
-
-
Base Selection and Solubility: The choice and physical properties of the base are critical for reaction success.
-
Troubleshooting:
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Insoluble Inorganic Bases: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective but may lead to reproducibility issues at scale due to poor mixing and mass transfer.[4] Ensure efficient agitation to maintain a well-dispersed slurry.
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Soluble Organic Bases: Consider using a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to create a homogeneous reaction mixture, which can improve consistency.[4]
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Strong vs. Weak Bases: Strong bases like sodium tert-butoxide (NaOtBu) are often highly effective but can promote side reactions with sensitive functional groups.[3][5] Weaker bases may require higher temperatures.[6]
-
-
-
Solvent Effects: The solvent plays a key role in solubility of reactants and catalyst species, and can influence the reaction mechanism.[7]
-
Troubleshooting:
-
Polar vs. Nonpolar Solvents: Nonpolar solvents like toluene are common, but in some cases, a more polar solvent like DMF might be beneficial, although it can affect the catalyst's resting state.[7] A mixture of solvents can also be explored to optimize solubility and reactivity.
-
Water Content: Ensure the use of dry, high-purity reagents and anhydrous solvents to avoid catalyst deactivation and side reactions.
-
-
Table 1: Effect of Catalyst Loading on Yield (Illustrative Data)
| Catalyst Loading (mol%) | Lab Scale Yield (1g) | Pilot Scale Yield (1kg) |
| 0.5 | 92% | 65% |
| 1.0 | 95% | 85% |
| 2.0 | 96% | 91% |
Issue 2: Impurity Profile and Purification Challenges
Q: We are observing several impurities in our crude product that are difficult to remove at scale. What are the likely side products and how can we minimize them and improve purification?
A: The impurity profile can become more complex during scale-up. Common impurities in the Buchwald-Hartwig amination include:
-
Side Products from the Coupling Reaction:
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Hydrodehalogenation of 4-bromobenzaldehyde: This results in the formation of benzaldehyde. This can occur due to a competing β-hydride elimination pathway.[1]
-
Mitigation: Careful selection of the ligand and base can minimize this side reaction. Ensure the reaction goes to completion to consume the starting material.
-
-
Homocoupling of 4-bromobenzaldehyde: This forms 4,4'-biphenyldicarboxaldehyde.
-
Mitigation: This is often a result of suboptimal catalyst conditions. Re-evaluate the catalyst-to-ligand ratio and ensure proper activation.
-
-
-
Purification Strategies:
-
Crystallization: This is often the most viable method for large-scale purification. A solvent screen should be performed to identify a suitable system for selective crystallization of the desired product.
-
Bisulfite Adduct Formation: For removing unreacted 4-bromobenzaldehyde and benzaldehyde impurity, a bisulfite wash can be effective.[8][9] The aldehyde forms a water-soluble adduct that can be separated in an aqueous phase. The desired product, lacking a free aldehyde, should remain in the organic phase.
-
Column Chromatography: While feasible at the lab scale, it is often not economical for large-scale production. It should be considered as a final polishing step if very high purity is required.
-
Issue 3: Exothermic Reaction and Temperature Control
Q: Our initial scale-up batches showed a significant exotherm that was difficult to control. How can we manage the thermal profile of the reaction?
A: Buchwald-Hartwig aminations can be exothermic, and poor heat management at scale can lead to safety hazards and increased side product formation.[10]
-
Strategies for Heat Management:
-
Slow Addition of Reagents: Instead of charging all reagents at once, consider the slow, controlled addition of one of the reactants (e.g., a solution of isoindoline) to the reaction mixture containing the catalyst and 4-bromobenzaldehyde. This allows the cooling system to dissipate the heat as it is generated.[10]
-
Use of a Less Reactive Base: Stronger bases can lead to a more rapid and exothermic reaction. Switching to a milder base might slow down the reaction rate and make the exotherm more manageable.
-
Solvent Choice: A higher boiling point solvent can provide a larger temperature window for safe operation. However, the reaction kinetics might change, so re-optimization may be necessary.
-
Reactor Design: Ensure the pilot plant reactor has adequate cooling capacity and surface area-to-volume ratio for efficient heat removal.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for catalyst and ligand selection for the scale-up synthesis?
A1: A good starting point is a palladium(II) precatalyst like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as XPhos or RuPhos.[3] These have shown broad applicability and good performance. The catalyst loading should initially be targeted between 1-2 mol% and optimized based on performance and cost.
Q2: Which base is generally preferred for large-scale synthesis?
A2: While sodium tert-butoxide is very effective, its handling on a large scale can be challenging due to its moisture sensitivity and reactivity.[3] Cesium carbonate and potassium phosphate are often good compromises, offering good reactivity with easier handling.[5] For a homogeneous system, DBU is a viable option to explore.[4]
Q3: What are the critical process parameters to monitor during the reaction?
A3: The most critical parameters to monitor are temperature, reaction progress (by HPLC or GC), and agitation. Maintaining a consistent temperature is vital for controlling the reaction rate and minimizing side products. Monitoring the reaction progress ensures timely quenching and prevents the formation of degradation products. Adequate agitation is crucial, especially when using solid bases, to ensure good mixing and mass transfer.
Q4: How can I be sure my reagents are of sufficient quality for scale-up?
A4: For scale-up, it is imperative to use high-purity, dry reagents. Isoindoline should be free of residual starting materials from its own synthesis. 4-Bromobenzaldehyde should be of high purity to avoid introducing unknown impurities. Anhydrous solvents are a must to prevent catalyst deactivation. It is advisable to perform quality control checks on all raw materials before use.
Q5: What is a typical work-up and isolation procedure for this reaction at scale?
A5: A typical large-scale work-up involves:
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Cooling the reaction mixture.
-
Quenching the reaction, for example, with an aqueous ammonium chloride solution.
-
Phase separation.
-
Washing the organic phase with brine to remove water-soluble impurities.
-
(Optional) A bisulfite wash to remove aldehyde impurities.[8]
-
Concentrating the organic phase.
-
Crystallizing the crude product from a suitable solvent or solvent mixture.
-
Filtering and drying the final product.
Experimental Protocols
Key Experiment: Scale-up Synthesis of 4-(Isoindolin-2-yl)benzaldehyde via Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for specific equipment and safety considerations at the pilot plant scale.
Reagents:
-
Isoindoline (1.0 eq)
-
4-Bromobenzaldehyde (1.05 eq)
-
Pd₂(dba)₃ (0.01 eq)
-
XPhos (0.022 eq)
-
Sodium tert-butoxide (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: To the reactor under a nitrogen atmosphere, add 4-bromobenzaldehyde, Pd₂(dba)₃, and XPhos.
-
Solvent Addition: Add anhydrous toluene to the reactor.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes with gentle agitation.
-
Base Addition: Add sodium tert-butoxide to the reactor.
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Heating: Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).
-
Isoindoline Addition: Slowly add a solution of isoindoline in anhydrous toluene to the reactor over a period of 1-2 hours, monitoring the internal temperature to control any exotherm.
-
Reaction Monitoring: Maintain the reaction at temperature and monitor its progress by taking samples for HPLC or GC analysis until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture, quench with aqueous ammonium chloride, and proceed with the standard work-up and purification as described in the FAQs.
Visualizations
Caption: Experimental workflow for the scale-up synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Efficient palladium-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
optimization of reaction conditions for isoindolinone synthesis
Welcome to the technical support center for isoindolinone synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoindolinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing isoindolinones?
A1: The synthesis of isoindolinones can be broadly categorized into two main strategies. The first involves the direct functionalization of existing phthalimides or phthalimidines. The second, and more versatile approach, involves the construction of the isoindolinone core through various catalytic methods. These include transition-metal catalyzed reactions such as C-H activation, cross-coupling, carbonylation, and condensation/addition reactions.[1][2][3][4] Common transition metals used are palladium, rhodium, ruthenium, copper, and nickel.[1][5] Metal-free and electrochemical methods have also been developed as sustainable alternatives.[5][6]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in isoindolinone synthesis can stem from several factors. One common issue is the choice of catalyst and its potential deactivation. For instance, in palladium-catalyzed reactions, the choice of ligand is crucial and can significantly impact the yield.[7] Another factor is the reaction conditions, including solvent, temperature, and the base used. The solubility of reactants can be a limiting factor; for example, 2-iodobenzamides are sparingly soluble in triethylamine, which can hinder the reaction.[8] The electronic properties of your substrates can also play a significant role; electron-withdrawing groups on the aromatic ring or steric hindrance can lead to diminished yields.[1][3] Finally, the presence of atmospheric oxygen can be detrimental in some catalytic cycles, while others might require an oxidant.[1]
Q3: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A3: Side product formation is often a challenge in complex organic syntheses. To improve selectivity, a careful optimization of reaction conditions is necessary. This includes screening different catalysts, ligands, solvents, and temperatures.[9][10] For example, in palladium-catalyzed reactions, the choice of phosphine ligand can drastically affect the outcome, with some ligands favoring the desired product while others lead to side reactions.[7] The nature of the directing group on the substrate can also influence the regioselectivity of C-H activation reactions. Furthermore, the choice of oxidant can be crucial in preventing undesired side reactions. In some palladium-catalyzed dehydrogenative C–H cyclizations, the use of Pd/C as a catalyst can eliminate the need for stoichiometric oxidants, which can sometimes lead to over-oxidation or other side products.[11]
Q4: How do I choose the appropriate solvent for my isoindolinone synthesis?
A4: Solvent selection is critical and depends heavily on the specific reaction being performed. The solvent must be able to dissolve the reactants and catalyst, but it can also play a more active role in the reaction mechanism. For palladium-catalyzed carbonylative cyclizations, polar aprotic solvents like DMSO or DMF can be effective, while in other cases, non-polar solvents like toluene or THF might be preferred.[7][8] The boiling point of the solvent is also a key consideration, as many of these reactions require elevated temperatures.[12][13] It is often necessary to screen a range of solvents to find the optimal one for a specific substrate and catalyst system.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Inactive catalyst | - Ensure the catalyst is from a reliable source and has been stored correctly.- For palladium-catalyzed reactions, consider an activation step if applicable.- In some cases, a co-catalyst might be necessary to improve yields.[8] |
| Low reaction temperature | - Gradually increase the reaction temperature. Some reactions require high temperatures to overcome the activation energy.[13] | |
| Inappropriate solvent | - The starting materials may not be soluble in the chosen solvent. Try a different solvent or a solvent mixture.[8] | |
| Low product yield | Sub-optimal reaction conditions | - Systematically vary the reaction parameters, including catalyst loading, ligand, base, temperature, and reaction time.[9][10] |
| Steric hindrance or unfavorable electronics of the substrate | - Substrates with bulky groups or strong electron-withdrawing groups can be less reactive.[1][3] Consider modifying the substrate or using a more active catalyst system. | |
| Presence of impurities | - Ensure all reactants and solvents are pure and dry, as impurities can poison the catalyst. | |
| Formation of multiple products | Lack of selectivity | - Screen different ligands for your transition metal catalyst. The ligand can have a profound effect on the chemo- and regioselectivity.[7]- Adjust the reaction temperature; sometimes lower temperatures can improve selectivity. |
| Competing reaction pathways | - The choice of base can influence the reaction pathway. Experiment with different organic or inorganic bases.[10] | |
| Difficulty in product isolation/purification | Product is unstable | - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.- Use milder purification techniques, such as flash chromatography with a less acidic stationary phase. |
| Product is highly polar | - Use a more polar eluent system for chromatography.- Consider derivatization to a less polar compound for easier purification, followed by deprotection. |
Data on Optimized Reaction Conditions
The following tables summarize optimized conditions for different isoindolinone synthesis methods reported in the literature.
Table 1: Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines [14]
| Parameter | Optimized Condition |
| Catalyst | PdCl₂ |
| Oxidant | Cu(OAc)₂ |
| CO Source | Benzene-1,3,5-triyl triformate (TFBen) |
| Solvent | Toluene/DMSO |
| Temperature | 110 °C |
| Yield | Up to 95% |
Table 2: Nickel-Mediated Intramolecular Arylation for Isoindolinone Synthesis [13]
| Parameter | Optimized Condition |
| Catalyst | Ni(cod)₂ |
| Base | Potassium tert-butoxide |
| Solvent | Dioxane or Tetrahydrofuran |
| Temperature | Room Temperature |
| Note | Yields are generally higher for substrates with electron-rich and electron-neutral aryl rings. |
Table 3: Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates and Primary Amines [7]
| Parameter | Optimized Condition |
| Catalyst Precursor | Pd(OAc)₂ |
| Ligand | 1,3-Bis(diphenylphosphino)propane (dppp) |
| Solvent | Toluene |
| Temperature | 80 °C |
| Yield | Up to 91% |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Dehydrogenative C-H Cyclization [11]
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To a reaction vessel, add the 2-benzyl-N-mesylbenzamide substrate, Pd/C (10 mol%), and a catalytic amount of base (20 mol%).
-
Add the appropriate solvent.
-
Heat the reaction mixture at the desired temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of Isoindolinone Derivatives from 2-Benzoylbenzoic Acid [6]
-
Dissolve 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of trifluoroacetic acid in dichloromethane (10 mL).
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Add chlorosulfonyl isocyanate (1.1 eq) to the solution and stir the mixture at room temperature for 2 hours.
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Add the corresponding alcohol (ROH, 1 mL) and continue stirring at room temperature for 1 hour.
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Remove the volatile components under reduced pressure.
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Purify the resulting residue to obtain the isoindolinone derivative.
Visual Guides
The following diagrams illustrate key concepts and workflows in isoindolinone synthesis.
References
- 1. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.abo.fi [research.abo.fi]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Isoindolinone synthesis [organic-chemistry.org]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
- 12. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
- 13. Nickel-Mediated Synthesis of Isoindolinones at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
Technical Support Center: Purification of Benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or aged benzaldehyde?
A1: The most prevalent impurity in benzaldehyde is benzoic acid, which forms due to auto-oxidation upon exposure to air.[1][2] Other potential impurities can include benzyl alcohol, benzyl chloride, and nitrobenzene.[2][3]
Q2: My benzaldehyde has a crystalline white solid in it. What is it and how can I remove it?
A2: The crystalline white solid is most likely benzoic acid, a product of oxidation.[4][5] It can be removed by washing the benzaldehyde with a 10% sodium carbonate or sodium bicarbonate solution.[4][6][7] The basic solution reacts with the acidic benzoic acid to form a water-soluble salt (sodium benzoate), which can then be separated in an aqueous layer.[8]
Q3: How can I prevent the oxidation of benzaldehyde during storage?
A3: To minimize oxidation, benzaldehyde should be stored in a cool, dark place in a tightly sealed, opaque container, preferably under an inert atmosphere like nitrogen or argon.[9][10] Adding radical inhibitors such as hydroquinone or catechol can also prevent oxidation.[5][6] The ideal storage temperature is between 15 °C and 25 °C.[9]
Q4: Is it necessary to purify benzaldehyde before every use?
A4: For many synthetic applications, especially those sensitive to acidic impurities or requiring high purity, it is highly recommended to purify benzaldehyde just prior to use, typically by distillation.[10] This ensures the removal of benzoic acid that may have formed during storage.
Q5: What is the purpose of forming a bisulfite adduct in benzaldehyde purification?
A5: The formation of a sodium bisulfite adduct is a chemical method for purifying aldehydes. Benzaldehyde reacts with a saturated sodium bisulfite solution to form a solid, crystalline adduct.[11][12] This solid can be filtered off from other organic impurities, washed, and then treated with a dilute acid or base to regenerate the pure benzaldehyde.[13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Yellowing of Benzaldehyde | Oxidation or presence of impurities. | Purify by washing with 10% sodium carbonate solution followed by distillation.[4][6] Store the purified product under an inert atmosphere in a dark bottle.[9] |
| Bumping During Vacuum Distillation | Uneven heating or lack of boiling chips/stirring. | Use a stirring bar or boiling chips. Ensure the distillation flask is heated evenly, for instance, by using an oil bath.[4][15] |
| Product Darkens and Forms Tar at High Temperatures | Thermal decomposition of benzaldehyde or impurities. | Use vacuum distillation to lower the boiling point of benzaldehyde and avoid high temperatures.[4][15] The boiling point of benzaldehyde is approximately 62°C at 10 mmHg.[4] |
| Low Yield After Purification | Incomplete regeneration from bisulfite adduct. Loss during transfers and washes. Significant oxidation. | Ensure complete decomposition of the bisulfite adduct by using a sufficient amount of acid or base.[14] Minimize transfers and be meticulous during washing steps. Ensure an inert atmosphere is used during distillation if possible. |
| Reaction with Purified Benzaldehyde is Sluggish | Residual acidic or basic impurities from the purification process. | Ensure the purified benzaldehyde is neutral. After washing with a basic solution, wash with water until the aqueous layer is neutral. After regenerating from the bisulfite adduct with acid or base, wash thoroughly with water. Dry the final product with an anhydrous drying agent like MgSO₄ or CaCl₂ before distillation.[4][16] |
Experimental Protocols
Protocol 1: Purification by Washing and Distillation
This method is effective for removing acidic impurities like benzoic acid.
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Washing:
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In a separatory funnel, dissolve the impure benzaldehyde in a suitable solvent like diethyl ether.
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Wash the solution with a 10% aqueous solution of sodium carbonate or sodium bicarbonate. Swirl gently and release the pressure frequently as CO₂ may be evolved.[4]
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Separate the aqueous layer. Repeat the washing step until no more gas evolves.
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Wash the organic layer with water to remove any remaining sodium carbonate.
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Wash with a saturated solution of sodium sulfite, followed by water.[4]
-
-
Drying:
-
Distillation:
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Filter off the drying agent.
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If a solvent like ether was used, remove it by simple distillation at atmospheric pressure.
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Distill the benzaldehyde under reduced pressure (vacuum distillation).[6] Collect the fraction boiling at the appropriate temperature for the given pressure (e.g., ~62-64 °C at 10 mmHg).[4]
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It is recommended to perform the distillation under an inert atmosphere (e.g., nitrogen) to prevent re-oxidation.[17]
-
Quantitative Data for Washing and Distillation
| Parameter | Value/Range | Reference |
| Sodium Carbonate Solution | 5-10% (w/v) | [4][16] |
| Benzaldehyde Boiling Point (atm) | 179 °C | [11] |
| Benzaldehyde Boiling Point (10 mmHg) | 62 °C | [4] |
| Benzaldehyde Density | ~1.044 g/mL | [4] |
Protocol 2: Purification via the Sodium Bisulfite Adduct
This method is highly selective for aldehydes.
-
Adduct Formation:
-
Isolation and Washing:
-
Regeneration of Benzaldehyde:
-
Final Workup:
-
Extract the benzaldehyde with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with water, dry it over an anhydrous drying agent, and distill under reduced pressure as described in Protocol 1.
-
Visualizations
Caption: Workflow for the purification of benzaldehyde by washing and distillation.
Caption: Workflow for benzaldehyde purification via the sodium bisulfite adduct method.
References
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. BENZALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. What are the storage conditions for benzaldehyde? - Blog [sinoshiny.com]
- 10. Sciencemadness Discussion Board - Best way to store and transfer my benzaldehyde to air tight container? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. prepchem.com [prepchem.com]
- 12. Benzaldehyde sodium bisulfite | 4657-12-9 | Benchchem [benchchem.com]
- 13. Workup [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 17. chemicalpapers.com [chemicalpapers.com]
- 18. Sciencemadness Discussion Board - Forming the sodium bisulfite adduct of Benzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of 4-Isobutylbenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of 4-isobutylbenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
General Issues
-
Q1: My overall yield of 4-isobutylbenzaldehyde is consistently low. What are the common causes?
A1: Low yields can stem from several factors depending on your synthetic route. Common culprits include incomplete reactions, side-product formation, and degradation of the product during workup or purification. It is crucial to monitor the reaction progress closely using techniques like TLC or GC and to optimize reaction parameters such as temperature, reaction time, and catalyst loading. Over-oxidation of the aldehyde to the corresponding carboxylic acid is also a frequent cause of reduced yields, particularly in oxidation-based routes.
-
Q2: I am observing multiple unexpected spots on my TLC plate. How can I identify these byproducts?
A2: The identity of byproducts is highly dependent on the synthetic method employed. For instance, in Friedel-Crafts type reactions, you might see isomers of the desired product or poly-acylated species. In oxidation reactions, the corresponding carboxylic acid is a common impurity. For Suzuki-Miyaura coupling, homocoupling products of the starting materials can be observed. To identify these, it is recommended to use techniques such as GC-MS or LC-MS to determine their mass and fragmentation patterns. Comparing the observed data with potential side products based on the reaction mechanism can aid in their identification.
-
Q3: The purification of 4-isobutylbenzaldehyde is proving difficult. What are the recommended methods?
A3: Purification of 4-isobutylbenzaldehyde can be challenging due to its liquid nature and potential for co-elution with structurally similar impurities. Column chromatography on silica gel is a standard method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The polarity of the eluent can be gradually increased to achieve optimal separation. Distillation under reduced pressure is another viable option for purification, provided the impurities have sufficiently different boiling points.
Method-Specific Troubleshooting
Route 1: Friedel-Crafts Acylation of Isobutylbenzene followed by Reduction
-
Q4: In the Friedel-Crafts acylation of isobutylbenzene, I am getting a mixture of ortho and para isomers. How can I improve the para-selectivity?
A4: The Friedel-Crafts acylation of isobutylbenzene typically favors the para-substituted product due to steric hindrance from the bulky isobutyl group. To enhance para-selectivity, consider lowering the reaction temperature. Running the reaction at temperatures below 0 °C can significantly improve the ratio of the para isomer. The choice of Lewis acid can also influence selectivity.
-
Q5: My Friedel-Crafts acylation reaction is sluggish or does not go to completion. What could be the issue?
A5: Incomplete acylation can be due to several factors. Ensure that your Lewis acid catalyst (e.g., AlCl₃) is anhydrous and used in at least a stoichiometric amount, as it complexes with the product ketone. The acylating agent should also be of high purity. Deactivation of the aromatic ring by the newly introduced acyl group can slow down the reaction, so ensure adequate reaction time and temperature.[1]
Route 2: Oxidation of 4-Isobutylbenzyl Alcohol
-
Q6: During the oxidation of 4-isobutylbenzyl alcohol, I am observing significant formation of 4-isobutylbenzoic acid. How can I prevent this over-oxidation?
A6: Over-oxidation is a common challenge in the synthesis of aldehydes.[2][3] To minimize the formation of the carboxylic acid, you can use milder and more selective oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Carefully controlling the reaction temperature and time is also critical. Monitoring the reaction progress by TLC or GC and stopping the reaction as soon as the starting material is consumed can prevent further oxidation of the desired aldehyde.[2]
Route 3: Suzuki-Miyaura Coupling
-
Q7: My Suzuki-Miyaura coupling reaction to form 4-isobutylbenzaldehyde has a low yield and I see byproducts. What are the likely causes?
A7: Low yields in Suzuki-Miyaura coupling can be attributed to several factors. The choice of palladium catalyst, ligand, and base is crucial for efficient coupling. Ensure all reagents are of high purity and the reaction is performed under an inert atmosphere to prevent catalyst degradation. Common byproducts include homocoupled products of the starting materials. The formation of boric acid during the reaction can also affect the acid-base equilibrium and hinder the catalytic cycle.[4] Careful optimization of the base and reaction conditions is necessary to minimize these side reactions.[4]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for different synthetic routes to 4-isobutylbenzaldehyde.
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Key Challenges |
| Friedel-Crafts Acylation & Reduction | Isobutylbenzene | Acyl chloride, AlCl₃, then reducing agent | 60-80 | Isomer formation, polyacylation, catalyst handling |
| Oxidation of 4-Isobutylbenzyl Alcohol | 4-Isobutylbenzyl Alcohol | PCC or DMP | 70-90 | Over-oxidation to carboxylic acid, toxic reagents |
| Suzuki-Miyaura Coupling | 4-Formylphenylboronic acid & Isobutyl halide | Pd catalyst, base | 75-95 | Catalyst cost, byproduct formation, inert conditions |
Experimental Protocols
Protocol 1: Synthesis of 4-Isobutylbenzaldehyde via Oxidation of 4-Isobutylbenzyl Alcohol
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Dissolution: In a round-bottom flask, dissolve 4-isobutylbenzyl alcohol (1 equivalent) in dichloromethane (DCM).
-
Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-isobutylbenzaldehyde as a colorless oil.
Protocol 2: Synthesis of 4-Isobutylbenzaldehyde via Suzuki-Miyaura Coupling
-
Reaction Setup: To a degassed mixture of 4-formylphenylboronic acid (1 equivalent), isobutyl bromide (1.2 equivalents), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) in a round-bottom flask, add a degassed solution of a base (e.g., K₂CO₃, 2 equivalents) in a solvent mixture (e.g., toluene/water).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS until the starting materials are consumed (typically 6-12 hours).
-
Workup: Cool the reaction mixture to room temperature, and partition between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-isobutylbenzaldehyde.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low product yield.
Caption: Common issues in Friedel-Crafts acylation.
Caption: Addressing over-oxidation in alcohol to aldehyde synthesis.
References
Technical Support Center: Optimization of Catalyst and Solvent for Synthesis Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalysts and solvents for synthesis reactions.
Troubleshooting Guides
This section provides systematic approaches to address common challenges encountered during synthesis reactions.
1. Low Reaction Yield
Question: My reaction is giving a low yield. What are the potential causes and how can I troubleshoot it?
Answer:
A low reaction yield can stem from various factors, from the quality of your reagents to the reaction conditions and work-up procedure.[1][2] A systematic approach to identifying the root cause is crucial for improving your yield.
Possible Causes & Troubleshooting Steps:
-
Reagent Quality:
-
Purity: Impurities in starting materials, reagents, or solvents can interfere with the reaction.[3][4] Consider purifying your reagents if their purity is questionable.[1]
-
Decomposition: Some reagents are unstable and may have decomposed upon storage.[3] It's advisable to use fresh reagents whenever possible.
-
Stoichiometry: Inaccurate measurement of reagents can lead to an incomplete reaction. Double-check your calculations and weighings.[1]
-
-
Reaction Conditions:
-
Temperature: The reaction may be sensitive to temperature fluctuations. Ensure consistent and accurate temperature control.[3][5] Some reactions may require higher temperatures to proceed, while others might decompose at elevated temperatures.[1][6]
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Conversely, extended reaction times can sometimes lead to product decomposition.[1]
-
Mixing: Inefficient stirring can lead to localized concentration gradients and poor reaction kinetics, especially in heterogeneous mixtures.[6]
-
-
Catalyst Activity:
-
Deactivation: The catalyst may have lost its activity. Refer to the "Catalyst Deactivation" FAQ section for more details.
-
Incompatible Catalyst: The chosen catalyst may not be optimal for the specific transformation. Consider screening a panel of catalysts.
-
-
Solvent Issues:
-
Poor Solubility: If reactants are not fully dissolved, the reaction rate will be limited. Choose a solvent that effectively dissolves all reactants at the reaction temperature.
-
Solvent Reactivity: The solvent might be reacting with your reagents or catalyst. Ensure the solvent is inert under the reaction conditions.
-
-
Atmosphere Control:
-
Work-up and Purification:
2. Sluggish or Incomplete Reaction
Question: My reaction is very slow and does not go to completion. What should I do?
Answer:
A sluggish or incomplete reaction often points to issues with reaction kinetics or catalyst efficacy.
Possible Causes & Troubleshooting Steps:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low. Try incrementally increasing the catalyst loading.
-
Suboptimal Temperature: The reaction may require more thermal energy. Cautiously increase the reaction temperature while monitoring for any product decomposition.[6]
-
Poor Catalyst Activation: Some precatalysts require an activation step to generate the active catalytic species. Ensure your activation procedure is correct.[6]
-
Inhibitors: There might be an unknown inhibitor in your reaction mixture, potentially from one of the reagents or the solvent.[3] Using high-purity reagents and solvents can help mitigate this.
-
Mass Transfer Limitation: In heterogeneous reactions, the rate at which reactants reach the catalyst surface can be the limiting factor. More vigorous stirring or using a different solvent to improve solubility can help.
Frequently Asked Questions (FAQs)
Catalyst-Related Questions
1. What are the common causes of catalyst deactivation?
Catalyst deactivation is the loss of catalytic activity or selectivity over time.[7][8] The primary mechanisms are:
-
Poisoning: Impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[9][10][11] Common poisons include sulfur compounds, carbon monoxide, halides, and heavy metals.[10][12][13][14]
-
Fouling/Coking: The deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts on the catalyst surface can block active sites and pores.[11][12]
-
Sintering/Thermal Degradation: High temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger particles, reducing the active surface area.[7][11]
-
Leaching: The active metal component of a heterogeneous catalyst can dissolve into the reaction medium, leading to a loss of activity.
2. How can I prevent catalyst deactivation?
Preventing deactivation involves a combination of strategies:
-
Purify Reactants and Solvents: Removing potential catalyst poisons before the reaction is a crucial step.
-
Optimize Reaction Conditions: Operating at the lowest effective temperature can minimize thermal degradation.
-
Select a Robust Catalyst: Some catalysts are inherently more resistant to certain poisons or high temperatures.
-
Use a Guard Bed: A pre-column of a sacrificial material can be used to trap poisons before they reach the main catalyst bed in flow chemistry setups.[13]
3. When should I consider screening for a new catalyst?
It is beneficial to screen for a new catalyst when:
-
The current catalyst provides a low yield or poor selectivity.
-
The reaction is sluggish under reasonable conditions.
-
The current catalyst is too expensive for the desired scale of the reaction.
-
The current catalyst is not compatible with certain functional groups in your substrates.
Solvent-Related Questions
1. How do I choose the right solvent for my reaction?
The ideal solvent should:
-
Dissolve all reactants: Good solubility is essential for optimal reaction rates.[15]
-
Be inert: The solvent should not react with any of the starting materials, intermediates, products, or the catalyst.[15]
-
Have an appropriate boiling point: A solvent's boiling point can be used to control the reaction temperature (reflux). It should also be easily removable after the reaction.
-
Facilitate the reaction: The polarity and coordinating ability of a solvent can significantly influence the reaction rate and selectivity.[16][17]
-
Be safe and environmentally friendly: Consider the toxicity, flammability, and environmental impact of the solvent.[15]
-
Allow for easy product isolation: The choice of solvent can simplify the work-up and purification process.
2. Can the solvent affect my catalyst's performance?
Absolutely. The solvent can influence the catalyst's:
-
Activity: Solvents can stabilize or destabilize the active catalytic species, thereby affecting the reaction rate.[16]
-
Selectivity: In some cases, changing the solvent can alter the selectivity of a reaction, leading to different product ratios.[16][17]
-
Stability: A coordinating solvent might stabilize the catalyst and prevent decomposition, while a non-coordinating one might be necessary for high activity.
3. What are common solvent classes and their general applications?
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can participate in hydrogen bonding and are often used in reactions involving ionic species.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents have high dielectric constants but do not have acidic protons. They are good at dissolving a wide range of organic and inorganic compounds.[16]
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and are used for reactions involving nonpolar reactants.
Quantitative Data
Table 1: Physical Properties of Common Organic Solvents
This table provides a quick reference for the properties of commonly used solvents in synthesis.[18][19][20][21][22]
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| Acetic Acid | C₂H₄O₂ | 118 | 1.049 | 6.15 |
| Acetone | C₃H₆O | 56.2 | 0.786 | 20.7 |
| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 37.5 |
| Benzene | C₆H₆ | 80.1 | 0.879 | 2.28 |
| 1-Butanol | C₄H₁₀O | 117.6 | 0.81 | 17.8 |
| Dichloromethane | CH₂Cl₂ | 39.6 | 1.326 | 9.08 |
| Diethyl Ether | C₄H₁₀O | 34.6 | 0.713 | 4.34 |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 47 |
| Ethanol | C₂H₆O | 78.5 | 0.789 | 24.6 |
| Ethyl Acetate | C₄H₈O₂ | 77 | 0.895 | 6 |
| Heptane | C₇H₁₆ | 98 | 0.684 | 1.92 |
| Hexane | C₆H₁₄ | 69 | 0.655 | 2.02 |
| Methanol | CH₄O | 64.7 | 0.792 | 32.7 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.886 | 7.6 |
| Toluene | C₇H₈ | 110.6 | 0.867 | 2.38 |
| Water | H₂O | 100 | 1.000 | 80.1 |
Table 2: Example of Solvent Effects on Suzuki-Miyaura Coupling Yield
The following data illustrates how solvent choice can impact the yield of a Suzuki-Miyaura cross-coupling reaction.[23]
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 85 |
| 2 | 1,4-Dioxane | 92 |
| 3 | THF | 78 |
| 4 | DMF | 95 |
| 5 | Ethanol | 88 |
| 6 | Water | 90 |
Experimental Protocols
1. General Protocol for Catalyst Screening in a Cross-Coupling Reaction
This protocol outlines a general procedure for screening different catalysts for a cross-coupling reaction, adapted from a Suzuki-Miyaura screening kit guide.
Materials:
-
Aryl halide (or pseudohalide)
-
Coupling partner (e.g., boronic acid)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
A panel of catalysts (e.g., various palladium precatalysts and ligands)
-
Degassed solvent(s)
-
An array of reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation:
-
In a glovebox, add the appropriate amount of base to each reaction vial.
-
Add the desired catalyst to each vial. If screening ligands, add the palladium source and the ligand separately.
-
Prepare a stock solution of the aryl halide and the coupling partner in the chosen degassed solvent.
-
-
Reaction Setup:
-
Dispense an equal volume of the substrate stock solution into each reaction vial.
-
Seal the vials tightly.
-
If not in a glovebox, purge the vials with an inert gas.
-
-
Reaction Execution:
-
Place the vials in a heating block set to the desired reaction temperature.
-
Stir the reactions for a predetermined amount of time (e.g., 12-24 hours).
-
-
Analysis:
-
After the reaction is complete, cool the vials to room temperature.
-
Quench the reactions with a suitable aqueous solution.
-
Take an aliquot from each vial for analysis by LC-MS, GC-MS, or ¹H NMR to determine the conversion and yield for each catalyst.
-
2. Protocol for Solvent Optimization using Design of Experiments (DoE)
This protocol provides a framework for systematically optimizing the solvent system for a reaction using a Design of Experiments (DoE) approach.[24][25][26]
1. Define the Scope:
-
Identify the key reaction parameters to be optimized (factors), such as solvent composition (e.g., ratio of two solvents), temperature, and concentration.
-
Define the desired outcome (response), such as yield, purity, or reaction rate.
2. Design the Experiment:
-
Use DoE software to create a set of experiments that systematically vary the chosen factors. Common designs include full factorial, fractional factorial, or response surface methodology (RSM).
3. Perform the Experiments:
-
Run the experiments exactly as specified by the DoE design. It is crucial to be precise in setting up and executing each reaction.
4. Analyze the Results:
-
Input the experimental results (responses) into the DoE software.
-
The software will generate a statistical model that describes the relationship between the factors and the response.
5. Optimization and Validation:
-
Use the model to predict the optimal conditions for maximizing your desired outcome.
-
Run a validation experiment at the predicted optimal conditions to confirm the model's accuracy.
Visualizations
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. How To [chem.rochester.edu]
- 3. quora.com [quora.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. quora.com [quora.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. scispace.com [scispace.com]
- 9. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. ammoniaknowhow.com [ammoniaknowhow.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 14. Catalyst poisons & fouling mechanisms the impact on catalyst performance | PDF [slideshare.net]
- 15. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. scribd.com [scribd.com]
- 22. scribd.com [scribd.com]
- 23. researchgate.net [researchgate.net]
- 24. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Solvothermal Synthesis Combined with Design of Experiments—Optimization Approach for Magnetite Nanocrystal Clusters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Bioactivity of 4-(Isoindolin-2-yl)benzaldehyde and its Analogs: A Comparative Guide
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often involves the exploration of unique chemical scaffolds. One such scaffold, the isoindoline ring system, has garnered significant attention due to its presence in a variety of biologically active compounds.[1][2] This guide provides a comparative analysis of the potential bioactivity of 4-(Isoindolin-2-yl)benzaldehyde against a backdrop of structurally similar compounds with established biological activities. While direct experimental data for 4-(Isoindolin-2-yl)benzaldehyde is not extensively available in the public domain, an examination of its constituent moieties and related structures offers valuable insights into its potential therapeutic applications.
The isoindoline core is a versatile bicyclic framework that has been successfully incorporated into drugs for a range of indications including cancer, hypertension, and inflammation.[1] Similarly, the benzaldehyde moiety is a common feature in compounds exhibiting diverse pharmacological effects, including antioxidant properties.[3] The combination of these two pharmacophores in 4-(Isoindolin-2-yl)benzaldehyde suggests a potential for a unique bioactivity profile. This guide will explore the known activities of isoindoline and benzaldehyde derivatives to build a comparative profile.
Comparative Bioactivity of Isoindoline Derivatives
To understand the potential of 4-(Isoindolin-2-yl)benzaldehyde, it is crucial to examine the bioactivities of analogous compounds where the benzaldehyde group is replaced by other substituents or where the isoindoline core is modified. The following tables summarize the quantitative bioactivity data for several classes of isoindoline derivatives.
Antiviral Activity: SARS-CoV-2 PLpro Inhibition
Recent research has identified isoindoline derivatives as potent inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme in the viral replication cycle.[4][5]
| Compound | Target | IC50 (µM)[4] |
| 14h (unsubstituted isoindoline) | SARS-CoV PLpro | 2.9 ± 0.2 |
| 14k (5-amino substituted isoindoline) | SARS-CoV PLpro | Similar to 14h |
| 14l (5-hydroxy substituted isoindoline) | SARS-CoV PLpro | Similar to 14h |
| 14a (4-methyl substituted isoindoline) | SARS-CoV PLpro | Reduced activity |
| (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide (2b) | SARS-CoV PLpro | Potent inhibitor |
Enzyme Inhibition: Carbonic Anhydrase and Acetylcholinesterase
Isoindolinone and isoindolin-1,3-dione derivatives have demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isozymes and acetylcholinesterase (AChE), respectively.[6][7]
Table 2: Carbonic Anhydrase Inhibition [6]
| Compound | Target | Ki (nM) | IC50 (nM) |
| 2c | hCA I | 11.48 ± 4.18 | 11.24 ± 0.291 |
| hCA II | 9.32 ± 2.35 | 13.02 ± 0.041 | |
| 2f | hCA I | 16.09 ± 4.14 | - |
| hCA II | 14.87 ± 3.25 | - | |
| Acetazolamide (Standard) | hCA I | - | - |
| hCA II | - | - |
Table 3: Acetylcholinesterase Inhibition [7]
| Compound | Target | IC50 (µM) |
| 8a | AChE | 0.11 ± 0.05 |
| BChE | 5.7 ± 0.2 | |
| 8g | BChE | - |
Anticonvulsant Activity
N-arylisoindoline derivatives have been synthesized and evaluated for their potential as anticonvulsant agents, showing protection against pentylenetetrazole-induced seizures.[8]
Experimental Protocols
The following are summaries of the experimental methodologies used to obtain the bioactivity data presented above.
SARS-CoV PLpro Inhibition Assay
The inhibitory activity of the isoindoline compounds against SARS-CoV PLpro was determined using a fluorescence-based assay. The assay measures the cleavage of a fluorogenic substrate by the PLpro enzyme. The decrease in fluorescence intensity in the presence of the inhibitor is proportional to its inhibitory activity. IC50 values were calculated from the dose-response curves.[4]
Carbonic Anhydrase Inhibition Assay
The inhibitory effects of the isoindolinone derivatives on hCA I and II were evaluated by measuring the esterase activity of the enzymes. The assay is based on the hydrolysis of 4-nitrophenyl acetate by the carbonic anhydrase, and the inhibition of this reaction by the compounds is monitored spectrophotometrically. Ki values were determined using the Cheng-Prusoff equation.[6]
Acetylcholinesterase Inhibition Assay
The inhibitory activity against AChE and butyrylcholinesterase (BChE) was determined using a modified Ellman's method. The assay measures the hydrolysis of acetylthiocholine iodide or butyrylthiocholine iodide by the respective enzymes. The reaction produces a colored product that is measured spectrophotometrically. IC50 values were determined from the concentration-inhibition curves.[7]
Structure-Activity Relationships and Potential of 4-(Isoindolin-2-yl)benzaldehyde
The data from the compared compounds reveal some key structure-activity relationships (SAR). For the SARS-CoV PLpro inhibitors, substitutions at the 5-position of the isoindoline ring with hydrogen bond donors like -OH and -NH2 did not significantly alter the inhibitory activity, whereas a methyl group at the 4-position was detrimental.[4] In the case of carbonic anhydrase inhibitors, the specific nature and position of substituents on the isoindolinone scaffold played a crucial role in determining the inhibitory potency.[6] For AChE inhibitors, the acetohydrazide linker and the substituents on the benzaldehyde ring were important for activity.[7]
Based on these findings, 4-(Isoindolin-2-yl)benzaldehyde presents an interesting profile. The presence of the benzaldehyde group at the 4-position of the phenyl ring attached to the isoindoline nitrogen introduces a functional group that can participate in various biological interactions. Benzaldehyde derivatives are known for their antioxidant properties, and it is plausible that 4-(Isoindolin-2-yl)benzaldehyde could exhibit similar activities.[3] Furthermore, the aldehyde functionality could serve as a handle for further chemical modifications to optimize its biological activity.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes discussed, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and biological evaluation of isoindoline derivatives.
Caption: Logical relationship between the core isoindoline structure and the bioactivity of its derivatives.
Conclusion
While the specific bioactivity of 4-(Isoindolin-2-yl)benzaldehyde remains to be fully elucidated through direct experimental testing, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The established antiviral, enzyme inhibitory, and anticonvulsant activities of various isoindoline derivatives highlight the versatility of this scaffold. The addition of the benzaldehyde moiety introduces the potential for antioxidant activity and provides a site for further chemical optimization. Future research should focus on the synthesis and comprehensive biological evaluation of 4-(Isoindolin-2-yl)benzaldehyde to determine its specific pharmacological profile and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 3. Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression : Oriental Journal of Chemistry [orientjchem.org]
- 4. Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
structural comparison of 4-(Isoindolin-2-yl)benzaldehyde derivatives
A comparative analysis of 4-(isoindolin-2-yl)benzaldehyde derivatives reveals a class of compounds with diverse biological activities, influenced by the nature and position of substituents on the core structure. This guide provides a structural comparison of these derivatives, supported by experimental data on their synthesis, characterization, and biological evaluation, primarily focusing on their anticancer and enzyme inhibition properties.
Structural Features and Spectroscopic Analysis
The core structure consists of an isoindolinone moiety linked to a benzaldehyde group at the 4-position. X-ray crystallography studies of the parent compound, 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde, show a significant dihedral angle between the phthalimide and benzene rings, typically around 56.22°.[1] This spatial arrangement is a key feature influencing the interaction of these molecules with biological targets.
Spectroscopic characterization through FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry are standard methods to confirm the structures of these derivatives. For instance, in novel isoindolinone derivatives, the structures were confirmed by the presence of characteristic peaks in FT-IR for C=O groups and signals in the aromatic region of ¹H and ¹³C NMR spectra.[2]
Comparative Biological Activity
The biological activity of 4-(isoindolin-2-yl)benzaldehyde derivatives is highly dependent on the substituents. Modifications on the isoindolinone or the benzaldehyde ring can lead to a range of activities, including anticancer, carbonic anhydrase inhibition, and anticholinesterase activity.
Anticancer Activity
Structure-activity relationship (SAR) studies on isoindolinone derivatives have highlighted the importance of the isoindole core for their antiproliferative effects.[2] For example, certain 3-substituted 2-indolinone derivatives have been synthesized and evaluated for their cytotoxic activity against human colon adenocarcinoma (HT-29) and human breast adenocarcinoma (MCF7) cell lines, showing moderate activity.[3]
Carbonic Anhydrase Inhibition
Novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) I and II isoforms. Several compounds exhibited potent inhibitory activity with Kᵢ values in the low nanomolar range, demonstrating high affinity for these enzymes.[4] For instance, some derivatives showed superior inhibitory effects compared to the standard drug acetazolamide (AAZ).[4]
Anticholinesterase Activity
A series of isoindolin-1,3-dione-based acetohydrazide derivatives were designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds displayed remarkable potency against AChE, with IC₅₀ values in the sub-micromolar range.[5] Kinetic studies revealed a competitive mode of inhibition for the most potent compound.[5]
Data Summary
| Compound Class | Biological Target | Key Findings | Reference |
| 3-Substituted 2-Indolinones | Cancer Cell Lines (HT-29, MCF7) | Moderate cytotoxic activity observed. | [3] |
| Novel Isoindolinones | Carbonic Anhydrase I & II | Potent inhibition with Kᵢ values in the nanomolar range. | [4] |
| Isoindolin-1,3-dione Acetohydrazides | Acetylcholinesterase (AChE) | High potency with IC₅₀ values from 0.11 to 0.86 µM. | [5] |
Experimental Protocols
General Synthesis of 4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde
The title compound can be synthesized from phthalic anhydride and 4-aminobenzaldehyde.[1] A typical procedure involves reacting equimolar amounts of the two starting materials in a suitable solvent, such as glacial acetic acid, under reflux. The product precipitates upon cooling and can be purified by recrystallization.
Synthesis of Isoindolin-1,3-dione-based Acetohydrazide Derivatives
The synthesis of these derivatives is a multi-step process.[5]
-
Synthesis of (3-(1,3-dioxoisoindolin-2-yl)propoxy)benzaldehyde: A mixture of phthalimide, a hydroxybenzaldehyde derivative, and K₂CO₃ in DMF is heated at 80 °C. The product is precipitated by pouring the reaction mixture into crushed ice.[5]
-
Synthesis of Hydrazide Derivatives: The aldehyde from the previous step is reacted with a hydrazide in the presence of a catalytic amount of p-TSA under reflux to yield the final acetohydrazide derivatives.[5]
In Vitro Enzyme Inhibition Assay (AChE)
The inhibitory effects of the synthesized compounds against AChE are determined using a modified Ellman's method. The assay is typically performed in a 96-well microplate. The reaction mixture contains the enzyme, the substrate (acetylthiocholine iodide), and DTNB (Ellman's reagent) in a phosphate buffer (pH 8.0). The absorbance is measured at 412 nm. The IC₅₀ values are calculated by plotting the percentage of inhibition versus the inhibitor concentration.[5]
Visualizing Structure-Activity Relationships
The following diagram illustrates the general structure-activity relationship for the biological activity of isoindolinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of a series of mono-substituted benzaldehydes. By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and quality control of these important chemical entities in research and development settings.
Introduction
Substituted benzaldehydes are a critical class of organic compounds, widely utilized as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their chemical reactivity and biological activity are profoundly influenced by the nature and position of the substituent on the benzene ring. Spectroscopic techniques are indispensable tools for elucidating the structural features of these molecules. This guide offers a side-by-side comparison of the spectroscopic data for benzaldehyde and its derivatives substituted with hydroxyl (-OH), methoxy (-OCH₃), nitro (-NO₂), and chloro (-Cl) groups at the ortho, meta, and para positions.
Data Presentation
The following tables summarize the key spectroscopic data for the selected substituted benzaldehydes.
Infrared (IR) Spectroscopy Data
The C=O stretching frequency is a key diagnostic peak in the IR spectra of aldehydes. Its position is sensitive to the electronic effects of the ring substituent. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups tend to decrease it.
| Compound | C=O Stretch (cm⁻¹) | Ar-H Stretch (cm⁻¹) | C-H (aldehyde) Stretch (cm⁻¹) | Other Key Peaks (cm⁻¹) |
| Benzaldehyde | ~1703 | ~3063 | ~2822, ~2739 | - |
| o-Hydroxybenzaldehyde | ~1655 | ~3070 | ~2840, ~2760 | ~3180 (broad, O-H) |
| m-Hydroxybenzaldehyde | ~1690 | ~3080 | ~2860, ~2760 | ~3300 (broad, O-H) |
| p-Hydroxybenzaldehyde | ~1680 | ~3050 | ~2850, ~2750 | ~3320 (broad, O-H)[1] |
| o-Methoxybenzaldehyde | ~1685 | ~3070 | ~2840, ~2750 | ~1245 (C-O)[2] |
| m-Methoxybenzaldehyde | ~1695 | ~3070 | ~2840, ~2740 | ~1260 (C-O)[3] |
| p-Methoxybenzaldehyde | ~1684 | ~3070 | ~2840, ~2740 | ~1255 (C-O)[4] |
| o-Chlorobenzaldehyde | ~1705 | ~3070 | ~2860, ~2770 | ~750 (C-Cl)[5][6] |
| m-Chlorobenzaldehyde | ~1700 | ~3070 | ~2860, ~2760 | ~800 (C-Cl) |
| p-Chlorobenzaldehyde | ~1704 | ~3090 | ~2830, ~2740 | ~820 (C-Cl)[7] |
| o-Nitrobenzaldehyde | ~1710 | ~3100 | ~2860, ~2770 | ~1530, ~1350 (N-O)[8][9] |
| m-Nitrobenzaldehyde | ~1710 | ~3100 | ~2870, ~2780 | ~1530, ~1350 (N-O) |
| p-Nitrobenzaldehyde | ~1709 | ~3110 | ~2860, ~2770 | ~1530, ~1349 (N-O)[10] |
¹H NMR Spectroscopy Data
The chemical shift of the aldehydic proton is highly characteristic and appears far downfield. The electronic nature of the substituent influences the chemical shifts of the aromatic protons.
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| Benzaldehyde | ~9.99 | ~7.5-7.9 | - |
| o-Hydroxybenzaldehyde | ~9.87 | ~6.9-7.6 | ~11.0 (s, 1H, -OH) |
| m-Hydroxybenzaldehyde | ~9.92 | ~7.1-7.5 | ~8.5 (br s, 1H, -OH) |
| p-Hydroxybenzaldehyde | ~9.88 | ~6.9, ~7.8 (d, 2H each) | ~8.1 (br s, 1H, -OH) |
| o-Methoxybenzaldehyde | ~10.4 | ~6.9-7.8 | ~3.9 (s, 3H, -OCH₃) |
| m-Methoxybenzaldehyde | ~9.95 | ~7.1-7.5 | ~3.8 (s, 3H, -OCH₃) |
| p-Methoxybenzaldehyde | ~9.87 | ~7.0, ~7.8 (d, 2H each) | ~3.9 (s, 3H, -OCH₃) |
| o-Chlorobenzaldehyde | ~10.4 | ~7.3-7.9 | - |
| m-Chlorobenzaldehyde | ~9.96 | ~7.5-7.8 | -[11] |
| p-Chlorobenzaldehyde | ~9.99 | ~7.5, ~7.8 (d, 2H each) | - |
| o-Nitrobenzaldehyde | ~10.3 | ~7.7-8.2 | - |
| m-Nitrobenzaldehyde | ~10.1 | ~7.8-8.8 | - |
| p-Nitrobenzaldehyde | ~10.1 | ~8.1, ~8.4 (d, 2H each) | - |
¹³C NMR Spectroscopy Data
The chemical shift of the carbonyl carbon is a key feature in the ¹³C NMR spectra of these compounds.
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| Benzaldehyde | ~192.3 | ~128.9, ~129.7, ~134.4, ~136.3 | - |
| o-Hydroxybenzaldehyde | ~196.5 | ~117.5, ~119.8, ~121.0, ~133.8, ~137.0, ~161.4 | - |
| m-Hydroxybenzaldehyde | ~192.2 | ~115.5, ~121.9, ~122.8, ~130.3, ~137.8, ~158.8 | - |
| p-Hydroxybenzaldehyde | ~190.8 | ~116.2, ~130.1, ~132.5, ~161.5 | - |
| o-Methoxybenzaldehyde | ~189.7 | ~112.1, ~120.7, ~125.0, ~128.4, ~135.9, ~161.8 | ~55.8 (-OCH₃) |
| m-Methoxybenzaldehyde | ~192.1 | ~112.4, ~119.3, ~123.5, ~130.0, ~137.6, ~160.2 | ~55.4 (-OCH₃) |
| p-Methoxybenzaldehyde | ~190.7 | ~114.3, ~129.9, ~131.9, ~164.5 | ~55.6 (-OCH₃) |
| o-Chlorobenzaldehyde | ~189.8 | ~127.2, ~129.2, ~130.5, ~132.3, ~135.0, ~137.8 | -[12] |
| m-Chlorobenzaldehyde | ~190.8 | ~127.9, ~129.2, ~130.4, ~134.3, ~135.4, ~137.8 | - |
| p-Chlorobenzaldehyde | ~190.9 | ~129.5, ~130.9, ~134.7, ~141.0 | -[13] |
| o-Nitrobenzaldehyde | ~189.4 | ~124.5, ~128.9, ~130.8, ~134.1, ~134.3, ~148.5 | -[11] |
| m-Nitrobenzaldehyde | ~189.7 | ~124.5, ~128.6, ~130.4, ~134.6, ~137.4, ~148.8 | -[14][15] |
| p-Nitrobenzaldehyde | ~190.3 | ~124.3, ~130.6, ~140.0, ~151.0 | - |
Mass Spectrometry Data
The molecular ion peak (M⁺) is typically observed, and fragmentation patterns often involve the loss of the aldehydic proton (M-1) or the formyl group (M-29).
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Benzaldehyde | 106 | 105, 77, 51 |
| o-Hydroxybenzaldehyde | 122 | 121, 93, 65 |
| m-Hydroxybenzaldehyde | 122 | 121, 93, 65 |
| p-Hydroxybenzaldehyde | 122 | 121, 93, 65[16][17] |
| o-Methoxybenzaldehyde | 136 | 135, 107, 92, 77 |
| m-Methoxybenzaldehyde | 136 | 135, 107, 77 |
| p-Methoxybenzaldehyde | 136 | 135, 107, 77 |
| o-Chlorobenzaldehyde | 140/142 | 139/141, 111/113, 75 |
| m-Chlorobenzaldehyde | 140/142 | 139/141, 111/113, 75[18][19] |
| p-Chlorobenzaldehyde | 140/142 | 139/141, 111/113, 75[20][21] |
| o-Nitrobenzaldehyde | 151 | 121, 105, 93, 77[22] |
| m-Nitrobenzaldehyde | 151 | 121, 105, 93, 77[23][24][25] |
| p-Nitrobenzaldehyde | 151 | 121, 105, 93, 77[10][26] |
Experimental Protocols
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of a solid or liquid substituted benzaldehyde.
Method for Liquid Samples (Neat):
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a single drop of the liquid benzaldehyde derivative directly onto the center of the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.
Method for Solid Samples (ATR):
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Acquire a background spectrum.
-
Place a small amount of the solid benzaldehyde derivative onto the ATR crystal.
-
Use the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal and press tip thoroughly after the measurement.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a substituted benzaldehyde.
Method:
-
Accurately weigh 5-10 mg of the benzaldehyde derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer's spinner turbine and adjust the depth correctly.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
Mass Spectrometry (Electron Ionization - EI)
Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragment ions of a substituted benzaldehyde.
Method:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids with low volatility, or through a gas chromatograph (GC-MS) for volatile compounds.
-
For direct insertion, the sample is placed in a capillary tube and heated to induce vaporization into the ion source.
-
In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positive ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is plotted as relative intensity versus m/z.
Visualization of Analytical Workflow and Electronic Effects
The following diagrams illustrate the general workflow for spectroscopic analysis and the influence of substituents on the spectroscopic data.
Caption: General workflow for the spectroscopic analysis of substituted benzaldehydes.
Caption: Influence of substituent electronic effects on spectroscopic data.
References
- 1. 4-Hydroxybenzaldehyde(123-08-0) IR Spectrum [m.chemicalbook.com]
- 2. Benzaldehyde, 2-methoxy- [webbook.nist.gov]
- 3. 3-Methoxybenzaldehyde(591-31-1) IR Spectrum [chemicalbook.com]
- 4. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 5. Benzaldehyde, 2-chloro- [webbook.nist.gov]
- 6. 2-Chlorobenzaldehyde (89-98-5) IR Spectrum [chemicalbook.com]
- 7. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzaldehyde, 2-nitro- [webbook.nist.gov]
- 9. 2-Nitrobenzaldehyde(552-89-6) IR Spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Nitrobenzaldehyde(552-89-6) 13C NMR spectrum [chemicalbook.com]
- 12. Benzaldehyde, 4-chloro- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. massbank.eu [massbank.eu]
- 17. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 3-Chlorobenzaldehyde(587-04-2) MS spectrum [chemicalbook.com]
- 19. Benzaldehyde, 3-chloro- [webbook.nist.gov]
- 20. 4-Chlorobenzaldehyde(104-88-1) MS [m.chemicalbook.com]
- 21. massbank.eu [massbank.eu]
- 22. Benzaldehyde, 2-nitro- [webbook.nist.gov]
- 23. 3-Nitrobenzaldehyde(99-61-6) MS [m.chemicalbook.com]
- 24. Benzaldehyde, 3-nitro- [webbook.nist.gov]
- 25. Benzaldehyde, 3-nitro- [webbook.nist.gov]
- 26. Benzaldehyde, 4-nitro- [webbook.nist.gov]
A Comparative Analysis of Isoindolinone and Phthalimide Bioactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Privileged Scaffolds
The isoindolinone and phthalimide scaffolds are foundational structures in medicinal chemistry, each giving rise to a multitude of derivatives with significant and diverse biological activities. While structurally related, with both featuring a bicyclic system containing a benzene ring fused to a five-membered heterocyclic ring, the subtle difference in the heterocyclic core—a lactam in isoindolinone versus an imide in phthalimide—leads to distinct physicochemical properties and, consequently, varied pharmacological profiles. This guide provides a comparative overview of their bioactivities, supported by quantitative data and detailed experimental protocols, to aid researchers in the strategic design of novel therapeutic agents.
At a Glance: Comparative Bioactivity
| Biological Activity | Isoindolinone Derivatives | Phthalimide Derivatives |
| Anticancer | Potent activity against various cancer cell lines including A549 (lung carcinoma) and MCF-7 (breast cancer).[1][2][3][4] Mechanisms include HDAC inhibition and activation of the p53 pathway.[5][6] | Broad-spectrum anticancer activity against cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and 4T1 (murine breast cancer).[7][8][9] Mechanisms involve inhibition of DNMT1, VEGFR2, topoisomerase II, and modulation of the TGF-β signaling pathway.[8][10][11] |
| Enzyme Inhibition | Potent inhibitors of carbonic anhydrases (hCA I and II) with Ki values in the nanomolar range.[1][2] Also exhibit histone deacetylase (HDAC) inhibitory activity.[5] | Inhibit a range of enzymes including cytochrome P450 isoforms (CYP2C9, CYP2C19), cholinesterases (AChE, BChE), and monoamine oxidases (MAO-A, MAO-B).[12][13] |
| Neuroprotection | Demonstrated neuroprotective effects in cellular models of oxidative stress, potentially through the NRF2 signaling pathway.[14][15] | Show neuroprotective properties in models of Alzheimer's disease and have been investigated for their effects on neuroinflammation.[16] |
| Antioxidant | Some derivatives exhibit significant antioxidant activity, with the potential to scavenge free radicals.[1][2] | Certain phthalimide derivatives have also been reported to possess antioxidant properties.[17] |
| Other Activities | Antimicrobial properties have been reported.[1][2] | Exhibit a wide array of other biological activities including anti-inflammatory, antiviral, antifungal, and antidiabetic properties.[9][16] |
Quantitative Bioactivity Data
The following tables summarize the quantitative data from various studies, providing a basis for comparing the potency of derivatives from both scaffolds.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Isoindolinone | Compound 11 | HepG2 | 5.89 | [3] |
| Isoindolinone | Compound 11h | A549 | 1.0 | [4] |
| Isoindolinone | Compound 11h | MCF-7 | 1.5 | [4] |
| Isoindolinone | Compound 5b | Various | Better than chidamide | [5] |
| Phthalimide | Compound 222 | HeLa | 1.0 | [9] |
| Phthalimide | Compound 219 | K562 | 2.0 | [9] |
| Phthalimide | Compound 221 | K562 | 1.0 | [9] |
| Phthalimide | Compound 214 | MCF-7 | 9.06 | [9] |
| Phthalimide | Compound 5b | MCF-7 | 0.2 | [18] |
| Phthalimide | Compound 5k | MDA-MB-468 | 0.6 | [18] |
| Phthalimide | Compound 5g | PC-12 | 0.43 | [18] |
Table 2: Enzyme Inhibition
| Compound Class | Target Enzyme | Derivative | Inhibition (Ki/IC50 in nM) | Reference |
| Isoindolinone | hCA I | 2c | Ki: 16.09 | [1][2] |
| Isoindolinone | hCA I | 2f | Ki: 11.48 | [1][2] |
| Isoindolinone | hCA II | 2c | Ki: 14.87 | [1][2] |
| Isoindolinone | hCA II | 2f | Ki: 9.32 | [1][2] |
| Isoindolinone | HDAC1 | 5a | IC50: 65.6 | [5] |
| Isoindolinone | HDAC1 | 5b | IC50: 65.1 | [5] |
| Isoindolinone | HDAC1 | 13a | IC50: 57.9 | [5] |
| Phthalimide | AChE | 3e | IC50: 240 | [13] |
| Phthalimide | MAO-B | 3f | IC50: 91 | [13] |
| Phthalimide | CYP2C19 | Various | Significant inhibition | [12] |
Key Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are provided below to enhance understanding.
Caption: General experimental workflow for the synthesis and biological evaluation of isoindolinone and phthalimide derivatives.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [redalyc.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 18. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 4-(Isoindolin-2-yl)benzaldehyde in Synthesis
In the landscape of drug discovery and organic synthesis, 4-(Isoindolin-2-yl)benzaldehyde serves as a critical structural motif and versatile intermediate. Its unique combination of a reactive aldehyde group and a conformationally restricted isoindoline moiety makes it a valuable building block, particularly in the development of antagonists for the P2X7 receptor, a key target in inflammatory diseases. However, the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties often necessitate the evaluation of structural analogs. This guide provides a comprehensive comparison of viable alternatives to 4-(Isoindolin-2-yl)benzaldehyde, supported by experimental data and detailed synthetic protocols.
The alternatives can be broadly categorized based on modifications to the isoindoline core, offering variations in rigidity, hydrogen bonding capability, and synthetic accessibility. These modifications are crucial for fine-tuning the biological activity and physicochemical properties of the final compounds.
Performance Comparison of Core Alternatives
A primary application of these aldehyde building blocks is in the synthesis of P2X7 receptor antagonists. The choice of the cyclic moiety attached to the benzaldehyde has a profound impact on the antagonist potency. The following table summarizes the performance of various alternatives in a representative synthesis, with the final compound's potency (IC50) serving as the key performance metric.
| Alternative Aldehyde Structure | Chemical Name | Resulting Compound IC50 (nM)[1] |
| Reference Compound | 4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde | 16 |
| Alternative 1 | 4-(1,3-Dioxo-hexahydroisoindol-2-yl)benzaldehyde | 32 |
| Alternative 2 | 4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde | 20 |
| Alternative 3 | 4-(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)benzaldehyde | 1000 |
| Alternative 4 | 4-(2,4-Dioxoimidazolidin-1-yl)benzaldehyde | >10000 (Inactive) |
| Alternative 5 | 4-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)benzaldehyde | 320 |
| Alternative 6 | 4-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde | 100 |
| Alternative 7 | 4-(2-Oxo-1,3-oxazinan-3-yl)benzaldehyde | 160 |
Data derived from a study on P2X7 antagonists where the aldehyde moiety was incorporated into a larger final molecule. The IC50 values reflect the potency of these final compounds, thereby indicating the relative effectiveness of the starting aldehyde's core structure.[1]
Synthetic Pathways and Methodologies
The synthesis of the target molecules generally involves the reaction of the alternative aldehydes with other building blocks. Below are representative experimental protocols for the synthesis of the aldehyde precursors and their subsequent use.
Experimental Protocol 1: Synthesis of 4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde
This protocol describes the synthesis of the parent phthalimide-containing benzaldehyde, which serves as a common precursor to 4-(Isoindolin-2-yl)benzaldehyde via reduction.
Reaction: Phthalic anhydride + 4-Aminobenzaldehyde → 4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde[2][3]
Procedure:
-
A solution of phthalic anhydride (10 mmol) and 4-aminobenzaldehyde (10 mmol) in glacial acetic acid is heated to reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and water to remove any unreacted starting materials and solvent.
-
The product is dried under vacuum to yield 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde as a crystalline solid.[2]
This general condensation method can be adapted for the synthesis of other N-aryl imide benzaldehydes by substituting phthalic anhydride with other cyclic anhydrides like succinic anhydride or maleic anhydride.
Experimental Protocol 2: General Procedure for Reductive Amination
The aldehyde functionality is a versatile handle for introducing further complexity. Reductive amination is a common subsequent step in many multi-step syntheses.
Procedure:
-
To a solution of the respective aldehyde (e.g., 4-(Isoindolin-2-yl)benzaldehyde) (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as tetrahydrofuran (THF), a few drops of acetic acid are added.
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise.[1]
-
The reaction is stirred at room temperature for 12-24 hours until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amine.
Visualizing Synthetic and Logical Relationships
To better illustrate the concepts discussed, the following diagrams created using the DOT language provide visual representations of the synthetic workflow and the logical hierarchy of the alternatives.
Caption: Workflow for synthesis and evaluation of alternatives.
Caption: Logical relationship of structural alternatives.
Conclusion
The choice of a building block in place of 4-(Isoindolin-2-yl)benzaldehyde is a critical decision in the synthesis of bioactive molecules. As demonstrated by the comparative data, seemingly minor structural modifications to the isoindoline core can lead to significant changes in biological potency. While the phthalimide-derived aldehyde provides a highly potent final compound, alternatives such as the succinimide-based aldehyde also yield high activity and may offer different solubility or metabolic profiles.[1] Conversely, breaking the planarity or altering the hydrogen bond acceptor pattern, as seen with hydantoin and spiro-hydantoin derivatives, can drastically reduce or abolish activity.[1]
This guide provides researchers with a framework for selecting appropriate alternatives based on published performance data. The provided protocols offer a starting point for the synthesis and incorporation of these valuable chemical motifs into new molecular entities. The systematic exploration of these and other novel alternatives will continue to be a fruitful strategy in the quest for new and improved therapeutics.
References
A Comparative Analysis of 4-Iodobenzaldehyde in Key Synthetic Applications
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical factor that can significantly impact the efficiency, yield, and overall success of a synthetic route. Among the versatile building blocks available, 4-iodobenzaldehyde stands out as a highly reactive and adaptable reagent. This guide provides an objective comparison of 4-iodobenzaldehyde's performance against its common alternatives, 4-bromobenzaldehyde and 4-chlorobenzaldehyde, in several pivotal applications. The analysis is supported by experimental data to aid in the selection of the most appropriate reagent for specific research and development needs.
Executive Summary
4-Iodobenzaldehyde consistently demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, owing to the lower bond dissociation energy of the carbon-iodine bond. This heightened reactivity often translates to higher yields, faster reaction times, and the ability to employ milder reaction conditions with lower catalyst loadings. While it is the most expensive of the 4-halobenzaldehydes, its efficiency can make it the most cost-effective option in complex syntheses where maximizing yield is paramount. In the synthesis of Schiff bases, the nature of the halogen has a less pronounced effect on the reaction outcome. For applications in materials science, particularly in the synthesis of Organic Light-Emitting Diode (OLED) materials, and in medicinal chemistry for the development of novel therapeutics, the choice of the halogen can influence the final properties and biological activity of the target molecules.
Data Presentation: A Comparative Overview
The following tables summarize the performance of 4-iodobenzaldehyde and its bromo- and chloro-analogues in key synthetic transformations.
Table 1: Comparison of 4-Halobenzaldehydes in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Feature | 4-Iodobenzaldehyde | 4-Bromobenzaldehyde | 4-Chlorobenzaldehyde |
| Typical Yield | >95% | 80-90% | <70% |
| Reaction Time | 1-6 hours | 6-24 hours | 24-48 hours |
| Catalyst Loading | 0.5 - 1 mol% | 1 - 3 mol% | 3 - 5 mol% |
| Reaction Temperature | Room Temperature to 80°C | 80 - 110°C | 100 - 120°C |
Table 2: Comparison of 4-Halobenzaldehydes in Sonogashira Coupling with Phenylacetylene
| Feature | 4-Iodobenzaldehyde | 4-Bromobenzaldehyde | 4-Chlorobenzaldehyde |
| Typical Yield | >90% | 70-85% | <50% |
| Reaction Time | 2-8 hours | 12-36 hours | >48 hours (often with low conversion) |
| Catalyst Loading | 1 - 2 mol% | 2 - 4 mol% | >5 mol% (often requires specialized ligands) |
| Reaction Temperature | Room Temperature to 60°C | 60 - 100°C | 100 - 140°C |
Table 3: Comparison of 4-Halobenzaldehydes in Schiff Base Synthesis with Aniline
| Feature | 4-Iodobenzaldehyde | 4-Bromobenzaldehyde | 4-Chlorobenzaldehyde |
| Typical Yield | >90% | >90% | >90% |
| Reaction Time | 1-3 hours | 1-3 hours | 1-3 hours |
| Reaction Conditions | Simple condensation, often with acid or base catalyst | Simple condensation, often with acid or base catalyst | Simple condensation, often with acid or base catalyst |
Key Applications and Experimental Protocols
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a critical parameter, with the general trend being I > Br > Cl. This is evident in the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and advanced materials.
Experimental Protocol: Synthesis of 4-Biphenylcarboxaldehyde via Suzuki-Miyaura Coupling
A 250 mL round-bottom flask is charged with 4-iodobenzaldehyde (10.0 g, 43.1 mmol), phenylboronic acid (6.3 g, 51.7 mmol), and potassium carbonate (17.8 g, 129.3 mmol). A solvent mixture of toluene (100 mL) and water (25 mL) is added. The mixture is degassed with argon for 30 minutes. Tetrakis(triphenylphosphine)palladium(0) (1.0 g, 0.86 mmol, 2 mol%) is then added, and the mixture is heated to 80°C under an argon atmosphere for 4 hours. After cooling to room temperature, the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (hexane/ethyl acetate = 9:1) to afford 4-biphenylcarboxaldehyde as a white solid.
Sonogashira Coupling Reactions
The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes, which are valuable intermediates in the construction of complex organic molecules, including natural products and materials for electronic applications.[1] The superior reactivity of 4-iodobenzaldehyde allows for the use of milder conditions and lower catalyst loadings compared to its bromo and chloro counterparts.
Experimental Protocol: Synthesis of 4-(Phenylethynyl)benzaldehyde via Sonogashira Coupling.[2]
To a solution of 4-iodobenzaldehyde (5.0 g, 21.5 mmol) in degassed triethylamine (100 mL) is added phenylacetylene (2.4 mL, 21.5 mmol), bis(triphenylphosphine)palladium(II) chloride (0.30 g, 0.43 mmol, 2 mol%), and copper(I) iodide (0.08 g, 0.43 mmol, 2 mol%). The reaction mixture is stirred at room temperature under an argon atmosphere for 6 hours. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The residue is dissolved in dichloromethane (100 mL), washed with saturated aqueous ammonium chloride solution and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (hexane/ethyl acetate = 19:1) to yield 4-(phenylethynyl)benzaldehyde as a pale yellow solid.[2]
Synthesis of Schiff Bases
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. These compounds are important in their own right and as intermediates for the synthesis of various biologically active molecules and ligands for metal complexes. In this reaction, the electronic nature of the substituent on the benzaldehyde ring plays a more significant role than the identity of the halogen.
Experimental Protocol: Synthesis of N-(4-Iodobenzylidene)aniline
In a 100 mL round-bottom flask, 4-iodobenzaldehyde (5.0 g, 21.5 mmol) and aniline (2.0 g, 21.5 mmol) are dissolved in ethanol (50 mL). A few drops of glacial acetic acid are added as a catalyst. The mixture is refluxed for 2 hours. Upon cooling to room temperature, a crystalline solid precipitates. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to give N-(4-iodobenzylidene)aniline as a pale yellow crystalline solid.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Workflow for the synthesis of a Schiff base from 4-iodobenzaldehyde.
Conclusion
4-Iodobenzaldehyde is a superior reagent for palladium-catalyzed cross-coupling reactions where high reactivity, mild conditions, and excellent yields are desired. While its upfront cost is higher than its bromo- and chloro- counterparts, its performance can lead to significant savings in terms of reaction time, catalyst usage, and purification costs, particularly in the synthesis of high-value compounds. For Schiff base formation, the choice of halogen is less critical. The selection of the appropriate 4-halobenzaldehyde should be made based on a careful consideration of the specific reaction, the desired outcome, and the overall economics of the synthetic process. This guide provides the necessary comparative data and protocols to make an informed decision.
References
A Comparative Guide to the Synthesis of 4-Hydroxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of four prominent synthetic methods for producing 4-hydroxybenzaldehyde, a key intermediate in the pharmaceutical and flavor industries. The performance of the Reimer-Tiemann reaction, Vilsmeier-Haack reaction, Duff reaction, and the oxidation of p-cresol are evaluated based on experimental data, with detailed protocols provided for each.
At a Glance: Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the synthesis of 4-hydroxybenzaldehyde via four different methods. This allows for a direct comparison of yield, reaction conditions, and other critical parameters.
| Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield of 4-Hydroxybenzaldehyde (%) | Notes |
| Reimer-Tiemann Reaction | Phenol | Chloroform, Sodium Hydroxide | 70-105 | ~1 hour | 8-12[1] | Primarily yields the ortho-isomer (salicylaldehyde, 35-40%).[1] Separation of isomers is required. |
| Vilsmeier-Haack Reaction | Phenol | POCl₃, DMF | 100-110 | 30-180 min | >90[2][3] | A patent claims high yields and purity. The reaction is versatile for various substituted phenols.[4] |
| Duff Reaction | Phenol | Hexamethylenetetramine, Acid | 150-165 | 20 min | Generally low for para-isomer | Primarily yields the ortho-isomer.[5][6] Para-substitution is not favored and yields are typically low.[7] |
| Oxidation of p-Cresol | p-Cresol | O₂, Cobalt(II) catalyst, NaOH | 60-100 | 3-18 hours | 90-98[8][9] | High selectivity for the para-isomer.[9][10] Various cobalt catalysts can be employed.[10] |
In Focus: Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols offer a practical guide for reproducing the synthesis of 4-hydroxybenzaldehyde using each of the compared methods.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[11] While it primarily produces salicylaldehyde, 4-hydroxybenzaldehyde is obtained as a by-product.
Experimental Protocol:
-
In a suitable reaction vessel, a phenolic compound, chloroform, and an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide) are combined.[1]
-
The reaction mixture is heated to a temperature between 70°C and 105°C under elevated pressure.[1]
-
The reaction is maintained at this temperature for approximately 12 minutes to one hour.[1]
-
After the reaction is complete, the mixture is cooled, and the alkali is neutralized by the addition of a suitable acid (e.g., sulfuric acid or hydrochloric acid).[1]
-
The organic layer containing the products and unreacted phenol is separated.
-
The o-hydroxybenzaldehyde is separated from the less volatile p-hydroxybenzaldehyde by steam distillation.[1]
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, including phenols, using a Vilsmeier reagent (typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride).[12][13]
Experimental Protocol:
-
In a dry four-necked flask, add 100 mL of toluene and then 12.05 mL of POCl₃.
-
In a constant pressure dropping funnel, measure 10 mL of DMF.
-
Drip the DMF into the flask while maintaining the reaction temperature at 10°C and stir for 45 minutes to generate the Vilsmeier reagent.[2][3]
-
Add 10.15 g of phenol to the flask and heat the reaction at 110°C for 30 minutes.[2][3]
-
Cool the reaction to 25°C and then add 200 mL of water at 0°C, stirring for 100 minutes.[2][3]
-
After the reaction is complete, wash the mixture with water, separate the organic layer, remove the solvent, and dry the product to obtain a faint yellow solid.[2][3]
Duff Reaction
The Duff reaction utilizes hexamethylenetetramine as the formylating agent in the presence of an acid to primarily achieve ortho-formylation of phenols.[5] While para-formylation is possible if the ortho positions are blocked, it is generally not an efficient method for the synthesis of 4-hydroxybenzaldehyde from unsubstituted phenol.
Experimental Protocol (for ortho-formylation):
-
An intimate mixture of the phenol (e.g., 50 g) and hexamethylenetetramine (50 g) is prepared by grinding them together.[14]
-
This mixture is then added with vigorous stirring to a pre-cooled (150°C) solution of glycerol and glyceroboric acid.[14]
-
The reactants are stirred for 20 minutes, maintaining the temperature between 150°C and 165°C.[14]
-
The reaction mixture is then cooled to 115°C and acidified with a mixture of concentrated sulfuric acid and water.[14]
-
The product is typically isolated by steam distillation.[14]
Cobalt-Catalyzed Oxidation of p-Cresol
This method provides a highly selective route to 4-hydroxybenzaldehyde through the oxidation of p-cresol using molecular oxygen in the presence of a cobalt catalyst.
Experimental Protocol:
-
In a reaction vessel, combine p-cresol (e.g., 200 mmol), a suitable solvent such as methanol or ethylene glycol, a base (e.g., sodium hydroxide, 600 mmol), and a catalytic amount of a cobalt(II) salt (e.g., CoCl₂·6H₂O, 0.42 g).[8]
-
Pressurize the vessel with air or oxygen and heat the mixture to a temperature between 60°C and 100°C with vigorous stirring.[8]
-
Maintain the reaction for a period ranging from 3 to 18 hours, monitoring the consumption of p-cresol.[8][9]
-
Upon completion, cool the reaction mixture and isolate the product. The product distribution can be analyzed by HPLC.[10]
Visualizing the Chemistry
The following diagrams, created using the DOT language, illustrate a key signaling pathway involving 4-hydroxybenzaldehyde derivatives and a general workflow for a chemical synthesis experiment.
Conclusion
The synthesis of 4-hydroxybenzaldehyde can be achieved through various methods, each with its own set of advantages and disadvantages. The Oxidation of p-Cresol and the Vilsmeier-Haack Reaction stand out for their high yields and selectivity, making them attractive for industrial applications. The Reimer-Tiemann Reaction , while a fundamental method, is less efficient for producing the para-isomer due to its preference for ortho-substitution. The Duff Reaction is also primarily an ortho-formylation method and is generally not the preferred route for synthesizing 4-hydroxybenzaldehyde from phenol.
The choice of synthetic route will ultimately depend on factors such as the desired purity, scale of production, availability of starting materials and reagents, and the specific equipment and safety protocols in place. For researchers and drug development professionals, understanding the nuances of these synthetic pathways is crucial for the efficient and effective production of 4-hydroxybenzaldehyde and its derivatives, which are valuable building blocks in the development of new therapeutic agents. One such application is in the development of tyrosinase inhibitors, where 4-hydroxybenzaldehyde derivatives have shown promise.[14][15]
References
- 1. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 2. CN102992982A - Synthesis method of p-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 3. research.tue.nl [research.tue.nl]
- 4. ajrconline.org [ajrconline.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Sciencemadness Discussion Board - Synthesis of para aromatic hydroxyls. - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of p-Hydroxybenzaldehyde by Liquid-phase Catalytic Oxidation of p-Cresol over PVDF Modified Cobalt Pyrophosphate | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. ijpcbs.com [ijpcbs.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde for Chemical Research
This guide provides a detailed characterization of 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde, a bifunctional organic compound of interest to researchers in medicinal chemistry, organic synthesis, and materials science. Due to its combination of a reactive aldehyde group and a stable phthalimide moiety, this compound serves as a versatile building block for the synthesis of more complex molecules.
This document outlines its physicochemical properties, synthesis, and spectroscopic characterization. A direct comparison with structurally related benzaldehydes is provided to offer context on its potential applications and performance in experimental settings.
Note on Data Availability: While the synthesis and existence of 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde are documented in scientific literature, specific, publicly available experimental data such as melting point, solubility, and detailed spectroscopic analyses are limited. This guide compiles the available information and provides expected characteristics based on the analysis of its constituent functional groups and related compounds.
Physicochemical Properties
The key physicochemical properties of 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde and its alternatives are summarized below. The phthalimide group significantly increases the molecular weight and is expected to raise the melting point and decrease solubility in non-polar solvents compared to simpler benzaldehydes.
| Property | 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde | Benzaldehyde | 4-Hydroxybenzaldehyde | 4-(1,3-dioxolan-2-yl)benzaldehyde |
| Molecular Formula | C₁₅H₉NO₃ | C₇H₆O | C₇H₆O₂ | C₁₀H₁₀O₃ |
| Molecular Weight | 251.24 g/mol (Calculated) | 106.12 g/mol | 122.12 g/mol | 178.18 g/mol |
| Melting Point | Not publicly available | -26 °C | 116-119 °C | 110-112 °C[1] |
| Boiling Point | Not publicly available | 178.1 °C | 246.6 °C | 311.2 °C (Predicted)[1] |
| Appearance | Solid (Expected) | Colorless liquid | Colorless to light yellow solid | Colorless to light yellow liquid/solid[1] |
| Solubility | Not publicly available | Slightly soluble in water; miscible with ethanol, ether | Soluble in ethanol, ether, acetone | Not publicly available |
Synthesis and Experimental Protocols
The most common route for the synthesis of N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine.
Synthesis of 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde
The synthesis involves the reaction of phthalic anhydride with 4-aminobenzaldehyde.
Caption: Synthesis workflow for 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde.
Representative Experimental Protocol
While a detailed protocol for this specific compound is not widely published, a general procedure for the synthesis of an N-aryl phthalimide is as follows. This can be adapted for the synthesis of the title compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq), 4-aminobenzaldehyde (1.0 eq), and glacial acetic acid (3-5 mL per mmol of anhydride).
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically a few hours), cool the mixture to room temperature. The product often crystallizes directly from the cooled acetic acid solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol or water to remove residual acetic acid. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Spectroscopic Characterization
¹H NMR Spectroscopy
| Compound | Aldehyde Proton (CHO) | Aromatic Protons | Other Protons |
| 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde (Expected) | ~9.9-10.1 ppm (singlet) | ~7.5-8.1 ppm (multiplets) | - |
| Benzaldehyde | ~9.9-10.0 ppm (singlet)[2][3] | ~7.5-7.9 ppm (multiplets)[2][3] | - |
| 4-Hydroxybenzaldehyde | ~9.8 ppm (singlet) | ~6.9-7.8 ppm (doublets) | ~10.6 ppm (singlet, OH) |
| 4-(1,3-dioxolan-2-yl)benzaldehyde | ~9.9 ppm (singlet) | ~7.6-7.9 ppm (multiplets) | ~5.8 ppm (singlet, OCHO), ~4.1 ppm (multiplet, OCH₂CH₂O) |
The aldehyde proton of the title compound is expected to be a sharp singlet in the downfield region (δ 9.9-10.1). The aromatic region will be complex, showing signals for the four protons on the phthalimide ring and the four protons on the benzaldehyde ring.
¹³C NMR Spectroscopy
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons | Other Carbons |
| 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde (Expected) | ~192 ppm (aldehyde), ~167 ppm (imide) | ~124-140 ppm | - |
| Benzaldehyde | ~192.3 ppm[4] | ~129-137 ppm[4] | - |
| 4-Hydroxybenzaldehyde | ~191 ppm | ~116-163 ppm | - |
| 4-(1,3-dioxolan-2-yl)benzaldehyde | ~192 ppm | ~127-140 ppm | ~103 ppm (OCHO), ~65 ppm (OCH₂) |
The spectrum is expected to show two types of carbonyl carbons: the aldehyde carbon around 192 ppm and the two equivalent imide carbons around 167 ppm.
Infrared (IR) Spectroscopy
| Compound | C=O Stretch (cm⁻¹) | C-H (Aromatic) Stretch (cm⁻¹) | C-H (Aldehyde) Stretch (cm⁻¹) | Other Key Stretches (cm⁻¹) |
| 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde (Expected) | ~1775 & ~1710 (imide, symmetric/asymmetric), ~1700 (aldehyde) | ~3050-3100 | ~2820 & ~2720 | ~1380 (C-N) |
| Benzaldehyde | ~1700[5] | ~3000-3080[5] | ~2880-2650[5] | - |
| 4-Hydroxybenzaldehyde | ~1680 | ~3030-3100 | ~2850 & ~2750 | ~3200-3400 (broad, O-H) |
| 4-(1,3-dioxolan-2-yl)benzaldehyde | ~1700 | ~3030-3100 | ~2830 & ~2730 | ~1000-1200 (C-O, acetal) |
The IR spectrum should be characterized by strong carbonyl absorption bands. The two imide C=O groups typically show symmetric and asymmetric stretching bands, while the conjugated aldehyde C=O appears around 1700 cm⁻¹. The characteristic aldehyde C-H stretches are also expected near 2720 and 2820 cm⁻¹.[6]
Reactivity, Stability, and Applications
The chemical reactivity of 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde is dictated by its two primary functional groups: the aldehyde and the phthalimide.
Caption: Relationship between structure and potential applications.
-
Aldehyde Group: This group is a versatile handle for various chemical transformations, including:
-
Condensation Reactions: Formation of Schiff bases with primary amines, which can be further reduced to secondary amines.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.
-
Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard) to form secondary alcohols.
-
C-C Bond Formation: Participates in reactions like Wittig, Horner-Wadsworth-Emmons, and aldol condensations.
-
-
Phthalimide Group: The phthalimide moiety is known for its high thermal and chemical stability. It is a key structural motif in many bioactive molecules and functional materials.
-
Medicinal Chemistry: Phthalimide derivatives exhibit a wide range of biological activities, including use as anti-inflammatory and anticancer agents.
-
Materials Science: The planar and rigid structure of the phthalimide group can be exploited in the design of organic electronics and fluorescent probes.
-
Comparison with Alternatives
The choice of a benzaldehyde derivative in a research setting depends on the specific goals of the synthesis or application.
-
vs. Benzaldehyde: 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde offers a site for further functionalization or property modulation via the phthalimide ring system, which is absent in the parent benzaldehyde. However, its increased steric bulk may hinder reactions at the aldehyde.
-
vs. 4-Hydroxybenzaldehyde: The hydroxyl group in 4-hydroxybenzaldehyde is a reactive site for etherification or esterification and can act as a hydrogen bond donor. The phthalimide group in the title compound is generally less reactive and serves more as a bulky, stable scaffold.
-
vs. 4-(1,3-dioxolan-2-yl)benzaldehyde: This compound contains a protected aldehyde group (as an acetal). This is useful when reactions need to be performed elsewhere on the molecule without affecting the aldehyde. The aldehyde can be deprotected later under acidic conditions. In contrast, the aldehyde in 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde is unprotected and readily available for reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. IR _2007 [uanlch.vscht.cz]
A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a comparative analysis of ¹H NMR spectra of substituted benzaldehydes, offering insights into the effects of various substituents on chemical shifts and coupling constants. Detailed experimental protocols and visual aids are included to support practical application.
The position and electronic nature of a substituent on the benzene ring of benzaldehyde significantly influence the chemical environment of the aldehydic and aromatic protons. This, in turn, leads to characteristic changes in their ¹H NMR spectra. Understanding these trends is crucial for accurate spectral interpretation and structure verification.
Substituent Effects on ¹H NMR Chemical Shifts
The electronic properties of a substituent can be broadly categorized as electron-donating or electron-withdrawing. Electron-donating groups (EDGs), such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density results in a shielding effect, causing the corresponding protons to resonate at a lower chemical shift (upfield).
Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and chloro (-Cl), decrease the electron density of the aromatic ring, leading to a deshielding effect. Consequently, the aromatic protons, especially those in the ortho and para positions, resonate at a higher chemical shift (downfield).
The aldehydic proton is also sensitive to these electronic effects. Electron-withdrawing groups tend to deshield the aldehydic proton, shifting its signal downfield, while electron-donating groups have a milder, shielding effect.
Comparative ¹H NMR Data of Substituted Benzaldehydes
The following table summarizes the ¹H NMR chemical shifts (δ) and coupling constants (J) for a series of ortho-, meta-, and para-substituted benzaldehydes. All data is reported for samples dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard.
| Compound | Substituent Position | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) and Coupling Constants (J, Hz) | Substituent Protons (δ, ppm) |
| Benzaldehyde | - | 9.99 | 7.88 (d, J=7.6, 2H), 7.62 (t, J=7.4, 1H), 7.52 (t, J=7.6, 2H) | - |
| o-Nitrobenzaldehyde | ortho | 10.42 | 8.12 (d, J=8.2, 1H), 7.96 (d, J=7.6, 1H), 7.81-7.78 (m, 2H) | - |
| m-Nitrobenzaldehyde | meta | 10.15 | 8.73 (s, 1H), 8.51 (d, J=8.2, 1H), 8.27 (d, J=7.8, 1H), 7.81 (t, J=8.0, 1H) | - |
| p-Nitrobenzaldehyde | para | 10.18 | 8.40 (d, J=8.8, 2H), 8.11 (d, J=8.8, 2H) | - |
| o-Anisaldehyde | ortho | 10.45 | 7.81 (dd, J=7.7, 1.8, 1H), 7.54 (ddd, J=8.4, 7.4, 1.8, 1H), 7.00 (m, 2H) | 3.88 (s, 3H) |
| m-Anisaldehyde | meta | 9.98 | 7.51-7.41 (m, 3H), 7.20 (m, 1H) | 3.82 (s, 3H) |
| p-Anisaldehyde | para | 9.88 | 7.84 (d, J=8.8, 2H), 7.00 (d, J=8.8, 2H) | 3.89 (s, 3H) |
| o-Tolualdehyde | ortho | 10.24 | 7.77 (d, J=7.6, 1H), 7.45 (t, J=7.5, 1H), 7.33 (t, J=7.5, 1H), 7.23 (d, J=7.5, 1H) | 2.64 (s, 3H) |
| m-Tolualdehyde | meta | 9.95 | 7.65 (s, 1H), 7.63 (d, J=7.6, 1H), 7.40-7.38 (m, 2H) | 2.39 (s, 3H) |
| p-Tolualdehyde | para | 9.96 | 7.78 (d, J=8.1, 2H), 7.33 (d, J=8.1, 2H) | 2.44 (s, 3H) |
| o-Chlorobenzaldehyde | ortho | 10.40 | 7.88 (dd, J=7.7, 1.7, 1H), 7.55-7.48 (m, 2H), 7.38 (td, J=7.5, 1.0, 1H) | - |
| m-Chlorobenzaldehyde | meta | 9.97 | 7.82 (t, J=1.8, 1H), 7.76 (dt, J=7.6, 1.4, 1H), 7.59 (dt, J=8.0, 1.4, 1H), 7.48 (t, J=7.8, 1H) | - |
| p-Chlorobenzaldehyde | para | 9.99 | 7.82 (d, J=8.5, 2H), 7.52 (d, J=8.5, 2H) | - |
Experimental Protocol for ¹H NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh 5-10 mg of the substituted benzaldehyde sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detector coil of the NMR spectrometer.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Pulse Angle: Typically a 30° or 45° pulse is used for routine ¹H spectra.
-
Acquisition Time: Usually 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Typically 8-16 scans are sufficient for a good signal-to-noise ratio for samples of this concentration.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).
Visualizing NMR Analysis and Substituent Effects
The following diagrams, generated using the DOT language, illustrate the logical workflow of NMR spectral analysis and the influence of substituents on the chemical shifts of aromatic protons.
Safety Operating Guide
Proper Disposal of 4-(Isoindolin-2-yl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, the primary disposal method for 4-(Isoindolin-2-yl)benzaldehyde is to consign it to an approved waste disposal plant. This chemical is classified as hazardous, with potential risks to human reproductive health and aquatic ecosystems. Adherence to stringent disposal protocols is therefore essential.
This guide provides detailed, step-by-step procedures for the safe handling and disposal of 4-(Isoindolin-2-yl)benzaldehyde, ensuring the safety of laboratory personnel and the protection of the environment. The information is targeted towards researchers, scientists, and professionals in drug development who handle such chemicals.
I. Understanding the Hazards
4-(Isoindolin-2-yl)benzaldehyde presents several hazards that necessitate careful handling and disposal. According to its Safety Data Sheet (SDS), the compound is:
-
Toxic to aquatic life with long-lasting effects (H411).
-
Suspected of damaging fertility or the unborn child (H360).
-
May cause respiratory irritation (H335).
Accidental release must be prevented, and all personnel handling this substance must wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection.[1]
II. Quantitative Data Summary
For quick reference, the following table summarizes key safety and disposal information.
| Parameter | Value/Instruction | Reference |
| Disposal Code | P501 | |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | |
| Hazard Statements | H335 (May cause respiratory irritation), H360 (May damage fertility or the unborn child), H411 (Toxic to aquatic life with long lasting effects). | |
| Personal Protective Equipment | Protective gloves, protective clothing, eye protection, face protection. | [1] |
| Spill Containment | Absorb with inert material (e.g., dry sand, Chemizorb®), collect, and place in a suitable, closed container for disposal. Do not let product enter drains. | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [1] |
III. Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of 4-(Isoindolin-2-yl)benzaldehyde from active use to final consignment.
Step 1: Segregation and Waste Accumulation
-
Designate a specific, labeled waste container for 4-(Isoindolin-2-yl)benzaldehyde and its contaminated materials. The container must be chemically resistant, securely sealed, and clearly marked as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. For instance, flammable solvents can often be combined, but halogenated and non-halogenated solvents should typically be segregated.[2]
-
Store the waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.[3] This storage area should be under the direct supervision of laboratory personnel.[2]
Step 2: Handling and Transfer of Waste
-
Always wear the prescribed PPE when handling the waste.
-
For liquid waste, use a funnel to transfer it to the waste container to avoid spills.
-
For solid waste (e.g., contaminated gloves, weigh boats), place it directly into the designated solid waste container.
-
Ensure the container is never filled to more than 90% of its capacity to allow for expansion of vapors.[2]
Step 3: Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as dry sand or a commercial chemical absorbent.
-
Carefully collect the absorbed material using spark-proof tools and place it in the designated hazardous waste container.[4]
-
Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Prevent the spill from entering drains or waterways.
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[2][5]
-
Provide the contractor with the Safety Data Sheet (SDS) for 4-(Isoindolin-2-yl)benzaldehyde.
-
Ensure all labeling and documentation requirements of the disposal contractor and relevant regulatory bodies are met.
Step 5: Disposal of Empty Containers
-
Empty containers that held 4-(Isoindolin-2-yl)benzaldehyde must be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous chemical waste.[5][7]
-
After triple-rinsing, deface or remove the original label and dispose of the container in accordance with institutional guidelines for non-hazardous laboratory glass or plastic.[5]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-(Isoindolin-2-yl)benzaldehyde.
References
- 1. fishersci.com [fishersci.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. home.miracosta.edu [home.miracosta.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. otago.ac.nz [otago.ac.nz]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling 4-(Isoindolin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 4-(Isoindolin-2-yl)benzaldehyde. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The following recommendations are based on best practices for handling aromatic aldehydes and related chemical structures.
Immediate Safety Protocols
When handling 4-(Isoindolin-2-yl)benzaldehyde, a thorough risk assessment should be conducted. Based on the known hazards of similar aromatic aldehydes, this compound should be treated as potentially hazardous. Key hazards include potential skin and eye irritation, risks from inhalation, and possible reproductive toxicity.
Emergency Procedures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing without delay. Rinse the affected skin area with copious amounts of water.[1] A physician should be consulted.
-
Eye Contact: Immediately flush eyes with plenty of water, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
Ingestion: If swallowed, have the person drink water (two glasses at most). Do not induce vomiting. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure. The following table summarizes the required PPE for handling 4-(Isoindolin-2-yl)benzaldehyde.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn if there is a splash hazard.[1][3][4] | To protect eyes from splashes and airborne particles. |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes. For larger quantities, chemical-resistant coveralls are recommended.[3][5] | To protect skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[6] If ventilation is inadequate, use a NIOSH-approved respirator.[3] | To prevent inhalation of dust or vapors. |
Operational and Handling Plan
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Confirm that a safety shower and eyewash station are accessible and operational.[4]
-
Engineering Controls: All handling of 4-(Isoindolin-2-yl)benzaldehyde should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Dispensing: Carefully weigh and dispense the chemical, avoiding the generation of dust.
-
Reactions: When setting up reactions, ensure all glassware is properly secured. If the reaction is exothermic or has the potential for splashing, use a blast shield.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin. Decontaminate all work surfaces.
Disposal Plan
All waste containing 4-(Isoindolin-2-yl)benzaldehyde must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weighing paper) in a designated, labeled hazardous waste container. Liquid waste should be collected in a separate, compatible, and clearly labeled container.
-
Container Management: Keep waste containers tightly closed and store them in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Institutional Guidelines: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling 4-(Isoindolin-2-yl)benzaldehyde.
Caption: PPE selection workflow for handling 4-(Isoindolin-2-yl)benzaldehyde.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
